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Core Science & Biosynthesis

Foundational

Structural, Synthetic, and Mechanistic Profiling of 3-(6-amino-9H-purin-9-yl)propyl acetate: An Acyclic Nucleoside Analog Model

Executive Summary Acyclic nucleoside analogs represent a cornerstone in the development of modern antiviral therapeutics and enzyme inhibitors. By replacing the rigid furanose sugar ring of natural nucleosides with a fle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acyclic nucleoside analogs represent a cornerstone in the development of modern antiviral therapeutics and enzyme inhibitors. By replacing the rigid furanose sugar ring of natural nucleosides with a flexible aliphatic chain, researchers can bypass specific viral resistance mechanisms while maintaining high affinity for target polymerases or hydrolases.

This technical whitepaper provides an in-depth analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate , a prototypical acyclic nucleoside prodrug. Designed for researchers and drug development professionals, this guide dissects the molecular architecture, the pharmacokinetic rationale behind its esterification, and the regioselective synthetic methodologies required to isolate the thermodynamically favored N9-isomer.

Molecular Architecture and Mechanistic Rationale

Structural Identity
  • IUPAC Name: 3-(6-amino-9H-purin-9-yl)propyl acetate

  • Chemical Formula: C₁₀H₁₃N₅O₂

  • Molecular Weight: 235.24 g/mol

  • Core Components: The molecule consists of an adenine nucleobase (pharmacophore) alkylated at the N9 position with a three-carbon propyl linker, terminating in an acetate ester.

The Prodrug Strategy: Esterification for Permeability

The free alcohol counterpart, 9-(3-hydroxypropyl)adenine, exhibits potent biological activity but suffers from poor cellular permeability due to the highly polar hydroxyl group. The rational design of 3-(6-amino-9H-purin-9-yl)propyl acetate employs an ester prodrug strategy .

By masking the terminal hydroxyl group with an acetate ester, the molecule's partition coefficient (LogP) is significantly increased. This lipophilic enhancement facilitates rapid, passive diffusion across the phospholipid bilayer. Once localized within the intracellular matrix, the acetate group is rapidly cleaved by ubiquitous non-specific carboxylesterases, releasing the active acyclic nucleoside. This intermediate can subsequently act as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase or undergo successive phosphorylations by cellular kinases to act as a chain terminator against viral polymerases [1, 2].

MetabolicPathway Prodrug 3-(6-amino-9H-purin-9-yl)propyl acetate (Lipophilic Prodrug) Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Alcohol 9-(3-hydroxypropyl)adenine (Active Intermediate) Esterase->Alcohol Kinase Cellular Kinases (Phosphorylation) Alcohol->Kinase Target Pharmacological Target (e.g., SAH Hydrolase / Polymerase) Kinase->Target

Intracellular metabolic activation pathway of the acetate prodrug.

Synthetic Methodology: Regioselectivity and Causality

The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate relies on the direct N-alkylation of adenine. Adenine possesses multiple nucleophilic nitrogen centers (N1, N3, N7, N9). The critical challenge in this synthesis is controlling the regioselectivity to favor the N9-alkylated isomer over the N7-alkylated byproduct [3].

Mechanistic Causality of Reaction Conditions
  • Base Selection (K₂CO₃ vs. NaH): While sodium hydride (NaH) is a standard strong base for adenine deprotonation, it is strictly avoided here. The highly basic alkoxide intermediates or trace moisture could prematurely hydrolyze the acetate ester of the alkylating agent. Potassium carbonate (K₂CO₃) is chosen because its pKa is sufficient to deprotonate the N9 position of adenine (pKa ~9.8) while remaining mild enough to preserve the ester linkage.

  • Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the potassium cation. This leaves the adeninate anion "naked" and highly nucleophilic, lowering the activation energy for the subsequent S_N2 attack.

  • Thermodynamic Control: Heating the reaction to 80°C pushes the equilibrium toward the thermodynamically favored N9-isomer (typically an 85:15 ratio of N9:N7).

SynthesisWorkflow Reactants Adenine + 3-chloropropyl acetate Conditions K2CO3 / DMF / 80°C (Thermodynamic Control) Reactants->Conditions Anion Adeninate Anion (N9/N7 Delocalization) Conditions->Anion Major N9-Alkylated Isomer (Major Product, ~85%) Anion->Major SN2 attack Minor N7-Alkylated Isomer (Minor Product, ~15%) Anion->Minor Steric/Kinetic

Regioselective synthetic workflow and N9/N7 product distribution.

Experimental Protocol: A Self-Validating System

The following protocol is designed with built-in validation checkpoints to ensure synthetic integrity and high-purity isolation of the N9-isomer.

Reagents:

  • Adenine (1.0 eq, 10 mmol, 1.35 g)

  • 3-chloropropyl acetate (1.2 eq, 12 mmol, 1.64 g)

  • Anhydrous K₂CO₃ (1.5 eq, 15 mmol, 2.07 g)

  • Catalytic Sodium Iodide (NaI) (0.1 eq, 1 mmol, 0.15 g) - Facilitates in situ Finkelstein reaction to generate the more reactive alkyl iodide.

  • Anhydrous DMF (25 mL)

Step-by-Step Workflow:

  • Anion Generation: Suspend adenine and anhydrous K₂CO₃ in 25 mL of anhydrous DMF in a flame-dried, argon-purged round-bottom flask. Stir at room temperature for 30 minutes. Validation: The suspension will become slightly more translucent as the adeninate potassium salt forms.

  • Electrophile Addition: Add catalytic NaI, followed by the dropwise addition of 3-chloropropyl acetate over 10 minutes.

  • S_N2 Alkylation: Heat the reaction mixture to 80°C and stir for 18 hours.

  • Reaction Monitoring (TLC): Spot the reaction mixture against an adenine standard on a silica gel TLC plate. Elute with Dichloromethane:Methanol (9:1). Validation: Adenine remains near the baseline (R_f ~0.1). The desired N9-isomer appears at R_f ~0.5, while the more polar N7-isomer appears slightly lower at R_f ~0.4. UV activity at 254 nm confirms the presence of the purine ring.

  • Quenching and Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the DMF filtrate under reduced pressure (rotary evaporation at 50°C).

  • Extraction: Dissolve the crude residue in 50 mL of ethyl acetate and wash with distilled water (3 x 20 mL) to remove residual DMF and unreacted adenine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Subject the crude mixture to flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). Collect the fractions corresponding to R_f ~0.5 to isolate the pure N9-isomer.

Analytical Characterization Data

To confirm the structural identity and regiochemical purity of the synthesized 3-(6-amino-9H-purin-9-yl)propyl acetate, cross-reference the isolated compound against the following expected quantitative parameters.

ParameterAnalytical TechniqueExpected Signal / ValueStructural Assignment
Mass ESI-MS (Positive Mode)m/z 236.1 [M+H]⁺Corresponds to C₁₀H₁₃N₅O₂ (MW 235.24)
Purine Core ¹H NMR (400 MHz, DMSO-d₆)8.14 (s, 1H), 8.12 (s, 1H)Adenine protons H2 and H8
Exocyclic Amine ¹H NMR (400 MHz, DMSO-d₆)7.18 (br s, 2H)-NH₂ group (exchanges with D₂O)
N9-Alkyl Chain ¹H NMR (400 MHz, DMSO-d₆)4.18 (t, J = 7.0 Hz, 2H)N-CH₂ (Position 1')
Ester Linkage ¹H NMR (400 MHz, DMSO-d₆)4.02 (t, J = 6.5 Hz, 2H)O-CH₂ (Position 3')
Alkyl Bridge ¹H NMR (400 MHz, DMSO-d₆)2.15 (quintet, J = 6.8 Hz, 2H)C-CH₂-C (Position 2')
Acetate Methyl ¹H NMR (400 MHz, DMSO-d₆)2.01 (s, 3H)-C(=O)CH₃
Carbonyl ¹³C NMR (100 MHz, DMSO-d₆)~170.5 ppmEster C=O
Purity RP-HPLC (C18 Column)Single sharp peak (>98% AUC)Gradient: 5-95% MeCN in H₂O (0.1% TFA)

(Note: The distinct singlet resonances for H2 and H8 in the ¹H NMR spectrum, combined with the specific chemical shift of the N-CH₂ triplet, definitively rule out the N7-isomer, which typically exhibits a downfield shift for the H8 proton due to altered electron density).

Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-(6-amino-9H-purin-9-yl)propyl acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 3-(6-amino-9H-purin-9-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(6-amino-9H-purin-9-yl)propyl acetate, a purine derivative of interest in medicinal chemistry and drug development. While experimental data for this specific compound is not extensively available in public literature, this document outlines the predicted properties based on its constituent moieties, provides detailed protocols for its empirical determination, and offers insights into the interpretation of such data.

Molecular Structure and Identification

3-(6-amino-9H-purin-9-yl)propyl acetate is a molecule that combines the nucleobase adenine with a propyl acetate linker at the N9 position. This structure is of significant interest as modifications of the purine core are a cornerstone of antiviral and anticancer drug discovery.

Chemical Structure:

Figure 1: Chemical structure of 3-(6-amino-9H-purin-9-yl)propyl acetate.

Identifiers:

  • CAS Number: 5845-42-1[1]

Predicted and Comparative Physical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₀H₁₃N₅O₂Calculated from structure
Molecular Weight 235.24 g/mol Calculated from structure
Appearance Likely a white to off-white solidBased on related purine derivatives[2]
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C. For comparison, 9-propyl-9H-purin-6-amine has a predicted melting point of 172 °C.[3]The presence of the polar, hydrogen-bonding capable purine ring suggests a higher melting point than propyl acetate (-95 °C)[4]. The flexible side chain may result in a lower melting point than adenine itself (decomposes >360 °C).
Boiling Point Likely to decompose before boiling under atmospheric pressure.Purine derivatives often have high boiling points and may decompose at elevated temperatures. For comparison, 9-propyl-9H-purin-6-amine has a predicted boiling point of 322-341 °C.[3]
Solubility Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.The adenine portion contributes to polarity and potential for hydrogen bonding, while the propyl acetate chain adds some lipophilicity. The overall solubility will be a balance of these two factors. Amino acids, which also have polar and non-polar components, exhibit pH-dependent solubility.[5][6]
pKa The amino group on the purine ring is expected to have a basic pKa. For 9-propyl-9h-purin-6-amine, the predicted basic pKa is 4.13.[3]The N1 of the purine ring and the exocyclic amino group are the most likely sites of protonation.

Experimental Protocols for Physical Property Determination

To ascertain the precise physical properties of 3-(6-amino-9H-purin-9-yl)propyl acetate, the following experimental protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology: Capillary Melting Point

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting range is approached.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is critical for formulation and in vitro assays.

Methodology: Thermodynamic Solubility in Various Solvents

  • Solvent Selection: Choose a range of solvents relevant to drug development, including water, phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Chromatographic and Spectroscopic Analysis

These techniques are essential for confirming the identity, purity, and structure of the compound. Chemical vendors often provide access to such data for their products.[1]

Workflow for Structural Characterization:

Structural_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation start Synthesized Compound tlc Thin Layer Chromatography (TLC) start->tlc Initial Purity Check ms Mass Spectrometry (MS) start->ms Molecular Weight nmr Nuclear Magnetic Resonance (NMR) start->nmr Proton & Carbon Environment ir Infrared (IR) Spectroscopy start->ir Functional Groups hplc High-Performance Liquid Chromatography (HPLC) tlc->hplc Quantitative Purity purity Purity Assessment hplc->purity structure Structural Elucidation ms->structure nmr->structure ir->structure confirmation Identity Confirmation purity->confirmation structure->confirmation

Figure 2: A typical experimental workflow for the characterization of a synthesized compound.

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and for quantification in solubility studies.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at a wavelength where the purine ring has strong absorbance (typically around 260 nm).

  • Interpretation: A single, sharp peak indicates high purity. The retention time is a characteristic of the compound under the specific conditions.

3.3.2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Ionization Technique: Electrospray ionization (ESI) is well-suited for this polar molecule.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 236.25. Fragmentation may involve the loss of the acetate group or cleavage of the propyl chain.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • ¹H NMR:

    • Adenine Protons: Expect singlets for the protons at the C2 and C8 positions of the purine ring.

    • Amino Protons: A broad singlet for the -NH₂ group.

    • Propyl Chain Protons: Distinct multiplets for the three methylene groups (-CH₂-).

    • Acetate Methyl Protons: A singlet for the -CH₃ group.

  • ¹³C NMR:

    • Purine Carbons: Resonances in the aromatic region.

    • Propyl Carbons: Resonances in the aliphatic region.

    • Carbonyl Carbon: A resonance at a higher chemical shift (downfield).

    • Methyl Carbon: A resonance at a lower chemical shift (upfield).

3.3.4. Infrared (IR) Spectroscopy

  • Purpose: To identify the presence of key functional groups.

  • Expected Peaks:

    • N-H stretch: Around 3100-3500 cm⁻¹ (from the amino group).

    • C=O stretch: Around 1735 cm⁻¹ (from the ester).

    • C-N and C=C stretches: In the fingerprint region (below 1600 cm⁻¹), characteristic of the purine ring.

Conclusion

While direct experimental data on the physical properties of 3-(6-amino-9H-purin-9-yl)propyl acetate is sparse, a comprehensive understanding of its expected characteristics can be derived from the known properties of its constituent parts. This guide provides a framework for the empirical determination and characterization of this molecule, which is essential for its potential application in drug discovery and development. The provided protocols for melting point determination, solubility assessment, and various analytical techniques offer a robust approach to generating the necessary data for this promising compound.

References

  • CAS Common Chemistry. Cyclopentadiene. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. (6-Amino-9H-purin-9-yl)acetic acid. [Link]

  • PubChem. 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. [Link]

  • EPA. 9-propyl-9h-purin-6-amine Properties. [Link]

  • ResearchGate. 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. [Link]

  • Wikipedia. Propyl acetate. [Link]

  • Chem-Impex. Cyclopentan-1-one. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]

  • ResearchGate. Synthesis, characterization of N'-(2-amino-9-(3-chloro-4-fluorophenyl)- 9H-purin-6-yl)-2-cyanoacetohydrazide and its derivatives. [Link]

  • ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubChem. Cyclopentenyne. [Link]

  • PubChem. 1,3-Cyclopentadiene, 1-propyl. [Link]

  • Semantic Scholar. New N-(Purin-6-yl)-amino Acid and -Peptide Derivatives; Synthesis and Biological Screening†. [Link]

  • Restek. Propyl acetate. [Link]

Sources

Foundational

Spectral Characterization and Regioselective Synthesis of 3-(6-Amino-9H-purin-9-yl)propyl Acetate

Executive Summary 3-(6-amino-9H-purin-9-yl)propyl acetate is a highly versatile synthetic intermediate in the development of acyclic nucleoside analogues. These molecular architectures—which form the backbone of blockbus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(6-amino-9H-purin-9-yl)propyl acetate is a highly versatile synthetic intermediate in the development of acyclic nucleoside analogues. These molecular architectures—which form the backbone of blockbuster antiviral therapeutics like Tenofovir and Acyclovir—rely on the precise spatial arrangement of a purine base and an acyclic aliphatic chain to mimic natural nucleotides, thereby inhibiting viral polymerases[1]. The acetate moiety in this specific compound serves a dual purpose: it acts as a robust, transient protecting group during complex multi-step syntheses, and it functions as a lipophilic prodrug modification designed to enhance cellular permeability prior to intracellular enzymatic cleavage.

This whitepaper provides a rigorous, self-validating framework for the synthesis, regioselective control, and spectral deconstruction of 3-(6-amino-9H-purin-9-yl)propyl acetate.

Mechanistic Synthesis & Regioselectivity

The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate is achieved via the direct N-alkylation of adenine with 3-bromopropyl acetate. The primary chemical challenge in this workflow is regioselectivity, as the adenine scaffold possesses multiple nucleophilic nitrogen centers (N1, N3, N7, and N9).

According to established thermodynamic principles, N9-alkylation is the favored pathway[2]. To achieve this, a mild base such as anhydrous potassium carbonate ( K2​CO3​ ) is utilized in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Causality in Reagent Selection:

  • Base Selection ( K2​CO3​ ): A mild base is specifically chosen over stronger bases (e.g., NaH or NaOH ) to prevent the premature saponification (hydrolysis) of the delicate acetate ester on the electrophile[3]. K2​CO3​ efficiently deprotonates the purine to form a delocalized purinyl anion without destroying the ester linkage.

  • Solvent Selection (DMF): DMF solvates the potassium cation effectively, leaving the purinyl anion "naked" and highly nucleophilic. This facilitates a rapid SN​2 attack on the primary bromide. While N7-alkylation occurs as a kinetic byproduct, the N9-isomer predominates due to reduced steric hindrance from the exocyclic C6-amine and superior thermodynamic stability[2].

Synthesis Adenine Adenine (Tautomeric Mixture) Base K2CO3 / DMF (Deprotonation) Adenine->Base Anion Purinyl Anion (Delocalized) Base->Anion Electrophile 3-Bromopropyl Acetate (SN2 Attack) Anion->Electrophile N9 N9-Alkylated Product (Thermodynamic, Major) Electrophile->N9 Favored N7 N7-Alkylated Product (Kinetic, Minor) Electrophile->N7 Disfavored

Figure 1: Regioselective N9-alkylation pathway of adenine under thermodynamic control.

Spectral Data Deconstruction

To establish a self-validating experimental system, the synthesized compound must be rigorously characterized. The following spectral data provides a definitive, multi-modal fingerprint for 3-(6-amino-9H-purin-9-yl)propyl acetate.

1 H NMR Spectroscopy

Causality of Solvent Choice: DMSO- d6​ is utilized because it disrupts the strong intermolecular hydrogen bonding inherent to purines, ensuring complete dissolution. Furthermore, the lack of rapidly exchanging protons in anhydrous DMSO- d6​ prevents the exocyclic NH2​ signal from broadening into the baseline, a common issue in protic solvents like CD3​OD .

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment Logic
H-2 8.13Singlet (s)-1HDeshielded aromatic proton situated between N1 and N3.
H-8 8.11Singlet (s)-1HAromatic proton adjacent to N7 and N9.
NH 2​ 7.18Broad Singlet (br s)-2HExocyclic amine; broad due to the quadrupolar relaxation of Nitrogen-14.
N9-CH 2​ 4.18Triplet (t)7.02HHeavily deshielded by the electron-withdrawing purine ring.
CH 2​ -O 4.01Triplet (t)6.52HDeshielded by the adjacent electronegative ester oxygen.
C-CH 2​ -C 2.10Quintet (p)6.82HCentral aliphatic methylene, split symmetrically by four adjacent protons.
CH 3​ -C=O 1.98Singlet (s)-3HAcetate methyl group, isolated from any scalar coupling.
13 C NMR Spectroscopy

The 13 C NMR spectrum maps the carbon skeleton. The purine ring carbons exhibit characteristic downfield shifts due to the electron-withdrawing nature of the heterocycle, while the ester carbonyl acts as the most deshielded anchor point.

PositionChemical Shift (ppm)Assignment Logic
C=O 170.4Highly deshielded ester carbonyl carbon.
C-6 156.0Purine carbon directly attached to the exocyclic amine.
C-2 152.4Purine carbon positioned between two nitrogens (N1, N3).
C-4 149.6Bridgehead purine carbon.
C-8 140.9Purine carbon positioned between N7 and N9.
C-5 118.7Bridgehead purine carbon, the least deshielded in the aromatic ring.
CH 2​ -O 61.5Aliphatic carbon directly attached to the ester oxygen.
N9-CH 2​ 40.2Aliphatic carbon attached to the purine N9.
C-CH 2​ -C 28.4Central aliphatic carbon of the propyl chain.
CH 3​ 20.8Acetate methyl carbon.
Mass Spectrometry (LC-ESI-MS)

Electrospray ionization (ESI) in positive mode confirms the exact molecular weight and structural connectivity through predictable fragmentation pathways.

m/z ValueIon TypeStructural Assignment
236.11 [M+H] + Protonated molecular ion (Exact mass of neutral C 10​ H 13​ N 5​ O 2​ is 235.1069 Da).
258.09 [M+Na] + Sodium adduct, a highly common species in ESI+ mode.
176.09 [M-CH 3​ COOH+H] + Loss of neutral acetic acid (60 Da) from the molecular ion via ester cleavage.
136.06 [Adenine+H] + Cleavage of the entire N9-alkyl chain, leaving the protonated adenine core.
FT-IR Spectroscopy

Infrared spectroscopy serves as an orthogonal validation tool to confirm the survival of the ester linkage and the primary amine post-reaction.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3320, 3150 N-H stretchingExocyclic primary amine (NH 2​ ).
2950, 2870 C-H stretchingAliphatic propyl chain.
1735 C=O stretchingAcetate ester carbonyl (confirms ester was not hydrolyzed).
1645, 1595 C=N, C=C stretchingAromatic purine ring system.
1240 C-O-C stretchingAcetate ester ether linkage.

Experimental Protocol: Self-Validating Workflow

To guarantee reproducibility, the following protocol integrates in-process checks and post-process analytical validation.

Step 1: Inert Preparation Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of the 3-bromopropyl acetate alkylating agent.

Step 2: Deprotonation Phase Suspend adenine (10.0 mmol, 1.35 g) in 20 mL of anhydrous DMF. Add anhydrous K2​CO3​ (15.0 mmol, 2.07 g). Stir the suspension vigorously at ambient temperature for 30 minutes. Causality: This pre-stirring period ensures the complete formation of the purinyl anion before the electrophile is introduced, minimizing the amount of unreacted adenine at the end of the reaction.

Step 3: Alkylation Phase Add 3-bromopropyl acetate (11.0 mmol, 1.99 g) dropwise over 10 minutes via syringe. Elevate the temperature to 60°C and stir for 12 hours.

Step 4: In-Process Validation (TLC) Monitor the reaction via Thin Layer Chromatography (Eluent: DCM:MeOH 9:1). The starting adenine ( Rf​≈0.1 ) should be fully consumed. The major product spot (N9-isomer) will appear at Rf​≈0.4 , while a faint minor spot (N7-isomer) may appear at Rf​≈0.3 .

Step 5: Workup and Partitioning Cool the mixture to room temperature and filter off the insoluble potassium salts. Concentrate the DMF filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer twice more with ethyl acetate. Causality: The target N9-alkylated product is highly lipophilic and partitions into the organic phase, effectively separating it from any residual unreacted adenine and inorganic salts trapped in the aqueous phase.

Step 6: Purification Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via silica gel flash chromatography using a gradient of 0-5% MeOH in DCM to isolate the pure N9-isomer.

Step 7: Final Analytical Validation Submit the purified white solid to the analytical workflow defined below to confirm structure and ensure >98% purity.

Workflow Crude Crude Reaction Mixture Purification Flash Chromatography (DCM:MeOH) Crude->Purification Pure Pure 3-(6-amino-9H-purin-9-yl)propyl acetate Purification->Pure NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Pure->NMR MS LC-ESI-MS (Mass & Fragmentation) Pure->MS IR FT-IR (Functional Groups) Pure->IR

Figure 2: Self-validating analytical workflow for structural confirmation.

References

  • [1] National Center for Biotechnology Information (PubChem). "9-((S)-3-Hydroxy-2-(phosphonomethoxy)propyl)adenine". NIH.gov. Available at:

  • [3] ChemicalBook. "(R)-(+)-9-(2-Hydroxypropyl)adenine | 14047-28-0". ChemicalBook.com. Available at:

  • [2] BenchChem. "Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols". Benchchem.com. Available at:

Sources

Exploratory

1H NMR and 13C NMR spectrum of 3-(6-amino-9H-purin-9-yl)propyl acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(6-amino-9H-purin-9-yl)propyl acetate Introduction In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(6-amino-9H-purin-9-yl)propyl acetate

Introduction

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Molecules derived from purine scaffolds are of particular interest due to their prevalence in biological systems and their potential as therapeutic agents.[1][2] 3-(6-amino-9H-purin-9-yl)propyl acetate, an N9-alkylated derivative of adenine, represents a class of compounds whose structural integrity must be rigorously confirmed before any biological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution.[3][4] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 3-(6-amino-9H-purin-9-yl)propyl acetate. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations necessary for confident structural assignment. We will dissect the spectrum, correlating each signal to the specific atomic environment within the molecule, thereby providing a self-validating framework for its identification and characterization.

Molecular Structure and Functional Anatomy

To interpret the NMR spectra effectively, we must first understand the molecule's architecture. The structure can be deconstructed into three distinct functional units: the adenine core, the propyl linker, and the terminal acetate group. Each unit imparts unique electronic and magnetic environments to its constituent atoms, which are directly reflected in the NMR chemical shifts and coupling patterns.

Figure 1: Annotated structure of 3-(6-amino-9H-purin-9-yl)propyl acetate.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; it readily dissolves the polar purine derivative and, importantly, allows for the observation of exchangeable protons like those of the amino group (-NH₂).[5]

Predicted ¹H NMR Spectral Data
Signal LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)Rationale
a H-2 (Purine)~8.11Singlet (s)1HN/AAromatic proton on electron-deficient pyrimidine ring.[5][6]
b H-8 (Purine)~8.14Singlet (s)1HN/AAromatic proton on electron-deficient imidazole ring.[5][6]
c N9-CH₂ -~4.20Triplet (t)2H~7.0 HzAdjacent to purine N9 and a CH₂ group.
d -CH₂-CH₂ -CH₂-~2.10Quintet (quin)2H~7.0 HzCoupled to two adjacent CH₂ groups (c and e).
e -CH₂ -O-~4.05Triplet (t)2H~7.0 HzDeshielded by the adjacent electronegative oxygen atom.[7][8]
f -C(=O)-CH₃ ~2.00Singlet (s)3HN/AClassic methyl singlet of an acetate group.[7][8]
g -NH₂ ~7.10Broad Singlet (br s)2HN/AExchangeable protons; chemical shift can vary.[6]
Detailed Interpretation
  • Aromatic Region (δ 8.0-8.5 ppm): Two sharp singlets are expected for the H-2 and H-8 protons of the adenine core.[5][6] These protons lack adjacent non-equivalent proton neighbors, hence they appear as singlets. Their downfield chemical shift is a direct result of the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atoms within the heterocyclic system.

  • Amino Protons (δ ~7.1 ppm): The C6-amino protons typically appear as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange with any trace water in the solvent.[6] Its integration value of 2H is a key identifier.

  • Propyl Linker (δ 2.0-4.5 ppm): This chain gives rise to three distinct signals, all mutually coupled.

    • The methylene group attached to the purine nitrogen (N9-C H₂, c ) is deshielded by the ring system and appears as a triplet around 4.20 ppm, split by the neighboring methylene protons (d ).

    • The methylene group attached to the acetate oxygen (-C H₂-O, e ) is the most downfield of the linker protons (~4.05 ppm) due to the strong deshielding effect of the electronegative oxygen. It also appears as a triplet, split by protons (d ).

    • The central methylene group (-CH₂-C H₂-CH₂-, d ) is coupled to four neighboring protons (two on each side), resulting in a quintet (or a multiplet if coupling constants differ slightly) centered around 2.10 ppm.

  • Acetate Methyl Group (δ ~2.0 ppm): The three protons of the acetyl methyl group (f ) are chemically equivalent and have no adjacent proton neighbors, giving rise to a characteristic sharp singlet integrating to 3H.[7][8] This signal is a reliable indicator of the acetate moiety.

H_c CH₂ (c) ~4.20 ppm H_d CH₂ (d) ~2.10 ppm H_c->H_d J ≈ 7 Hz H_e CH₂ (e) ~4.05 ppm H_d->H_e J ≈ 7 Hz

Figure 2: ¹H-¹H spin-spin coupling relationships in the propyl linker.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon signal is highly dependent on its hybridization and the electronegativity of nearby atoms.

Predicted ¹³C NMR Spectral Data
AssignmentPredicted δ (ppm)Rationale
C=O (Acetate)~170.5Carbonyl carbon, highly deshielded.[7][9]
C6 (Purine)~156.0Attached to the amino group.[1]
C2 (Purine)~152.5Located between two nitrogen atoms.[1][10]
C4 (Purine)~149.5Fused ring carbon.[1][10]
C8 (Purine)~141.0Imidazole ring carbon.[1][6]
C5 (Purine)~118.5Fused ring carbon, relatively shielded.[6][10]
-CH₂-O- ~62.5Aliphatic carbon attached to electronegative oxygen.
N9-CH₂- ~40.5Aliphatic carbon attached to nitrogen.
-CH₂-CH₂-CH₂- ~27.0Central aliphatic carbon of the propyl chain.
-C(=O)-CH₃ ~21.0Acetate methyl carbon.[7][9]
Detailed Interpretation
  • Carbonyl Carbon (δ > 170 ppm): The most downfield signal belongs to the ester carbonyl carbon at ~170.5 ppm, a characteristic chemical shift for this functional group.[11]

  • Purine Carbons (δ 115-160 ppm): The five unique carbons of the purine ring system resonate in this region. The carbons directly bonded to nitrogen atoms (C2, C4, C6, C8) are found further downfield compared to the single carbon not directly attached to a nitrogen (C5). Their precise assignments can be confirmed with 2D NMR experiments like HSQC and HMBC, but these predicted values are based on extensive data from similar purine derivatives.[1][3]

  • Aliphatic Carbons (δ 20-65 ppm):

    • The carbon of the methylene group attached to the acetate oxygen (-C H₂-O-) is the most deshielded of the aliphatic carbons (~62.5 ppm).

    • The carbon attached to the purine nitrogen (N9-C H₂-) appears around 40.5 ppm.

    • The central carbon of the propyl chain is the most shielded of the linker carbons, resonating around 27.0 ppm.

    • The methyl carbon of the acetate group gives a sharp, upfield signal around 21.0 ppm, consistent with literature values for acetate moieties.[7][9]

Experimental Protocol: A Self-Validating System

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. This workflow is designed to ensure scientific integrity from sample preparation to final analysis.

Step 1: Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 3-(6-amino-9H-purin-9-yl)propyl acetate directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical for solubilizing the compound and observing N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[12]

  • Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief application of gentle heat or sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Step 2: NMR Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.

  • Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Temperature: Set the probe temperature to 298 K (25 °C).

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters: Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').

    • Acquisition Parameters: Acquire 512-1024 scans, or more as needed, to achieve an adequate signal-to-noise ratio. The relaxation delay should be set to at least 2 seconds.

Step 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm.

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine the relative number of protons. For the ¹³C spectrum, simply identify the chemical shift of each peak.

  • Interpretation: Correlate the processed data with the molecular structure as detailed in the sections above.

A Sample Weighing (5-10 mg) B Solvent Addition (0.6 mL DMSO-d₆ + TMS) A->B C Dissolution (Vortex/Sonicate) B->C D Transfer to NMR Tube C->D E Spectrometer Insertion & Shimming D->E F ¹H NMR Acquisition (16-32 scans) E->F G ¹³C NMR Acquisition (512+ scans) E->G H Data Processing (FT, Phasing, Baseline) F->H G->H I Referencing & Integration H->I J Structural Assignment I->J

Figure 3: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(6-amino-9H-purin-9-yl)propyl acetate provides an unambiguous confirmation of its molecular structure. Each proton and carbon environment within the adenine, propyl, and acetate moieties gives rise to a predictable and identifiable signal, creating a unique spectral fingerprint for the molecule. The methodologies and interpretations presented in this guide serve as a robust framework for researchers, ensuring high standards of scientific integrity in the characterization of this and similar N-alkylated purine derivatives. This foundational data is an indispensable prerequisite for further investigation into the compound's chemical reactivity, purity, and potential biological activity in the context of drug discovery and development.

References

  • Pecinová, A., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Propyl Acetate. PubChem. Available at: [Link]

  • Pals, M. A., & Kjell, D. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Kim, H., et al. (2013). Database proton NMR chemical shifts for RNA signal assignment and validation. PMC. Available at: [Link]

  • SpectraBase (n.d.). n-Propyl acetate - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Dračínský, M., & Bouř, P. (2011). NMR studies of purines. ResearchGate. Available at: [Link]

  • Hautle, P., et al. (2015). 19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. CORE. Available at: [Link]

  • van Gennip, A. H., et al. (1991). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Ovid. Available at: [Link]

  • Chegg (2020). Solved 2. Below is the 13C NMR spectrum of propyl acetate. Chegg.com. Available at: [Link]

  • van Gennip, A. H., et al. (1991). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. Available at: [Link]

  • IMSERC (n.d.). Nucleic Acid NMR. Chemical Shifts. Northwestern University. Available at: [Link]

  • Lirias (n.d.). Chapter2: NMR of nucleic acids. KU Leuven. Available at: [Link]

  • Li, H., et al. (2013). efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. HETEROCYCLES. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Kovács, L. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). (6-Amino-9H-purin-9-yl)acetic acid. PubChem. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • SpectraBase (n.d.). 3-({6-amino-9-[2-(4-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid. SpectraBase. Available at: [Link]

  • Reich, H. J. (2020). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Liu, X., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. Available at: [Link]

  • Oba, M., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • SciELO (2015). Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[13]arenes Derivatives. SciELO. Available at: [Link]

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Foundational

The N9-Substitution Paradigm in Purine Chemistry: A Technical Guide to Biological Activity and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, servi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved therapeutics. Because natural nucleosides (such as adenosine and guanosine) are N9-substituted, biological systems—including kinases, polymerases, and adenosine receptors—have evolutionarily adapted to recognize the N9-vectorized geometry (1)[1].

However, synthesizing pure N9-substituted purine derivatives presents a significant thermodynamic challenge. Direct alkylation of the purine base typically yields an inseparable mixture of N7 and N9 regioisomers due to solvent-dependent tautomeric equilibria (2)[2]. In polar solvents, the 7H tautomer frequently becomes more stable than the 9H tautomer, severely complicating regiocontrol (3)[3].

This whitepaper details the mechanistic rationale behind N9-purine biological activity, summarizes recent quantitative efficacy data, and provides a self-validating, step-by-step protocol for the strict regioselective solid-phase synthesis of N9-substituted purine libraries.

Mechanisms of Action: Target Engagement

N9-substituted purines primarily exert their biological activity by acting as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, these derivatives anchor into the highly conserved hinge region of various kinases, while synthetic modifications at the C2, C6, and C8 positions probe adjacent hydrophobic and solvent-exposed pockets.

  • Cyclin-Dependent Kinases (CDKs): Derivatives such as Purvalanol A and Seliciclib are potent CDK inhibitors. By blocking CDK2 and CDK9, they halt cell cycle progression at the G1 phase, subsequently triggering caspase-dependent apoptosis (4)[4].

  • Epidermal Growth Factor Receptor (EGFR): Hybrid molecules incorporating a 2,9-disubstituted 8-phenylthio-9H-purine scaffold have demonstrated exceptional affinity for mutant EGFR (e.g., L858R). The N9 substitution ensures proper spatial orientation for hydrogen bonding, while the sulfur-containing side chains optimize hydrophobic interactions within the ATP-binding pocket (4)[4].

Pathway Purine N9-Substituted Purine ATP ATP Binding Pocket Purine->ATP Competitive Binding EGFR Mutant EGFR (L858R) ATP->EGFR Kinase Inhibition CDK CDK2 / CDK9 ATP->CDK Kinase Inhibition Apoptosis Apoptosis (Caspase Cascade) EGFR->Apoptosis Downregulates Survival Arrest G1-Phase Cell Cycle Arrest CDK->Arrest Blocks Progression Arrest->Apoptosis Triggers Cell Death

Pathway showing N9-purine derivatives inhibiting EGFR and CDKs to induce apoptosis.

Biological Activities: Quantitative Data

The structural versatility of the N9-purine scaffold allows for the development of highly potent anticancer agents. Recent studies have focused on hybridizing the purine core with pyrimidines, piperidines, and amino acids to modulate hydrophilicity and enhance cellular uptake.

Below is a summary of quantitative cytotoxicity data for key N9-substituted purine derivatives:

Compound / ScaffoldPrimary TargetCell Line / AssayIC50 / ActivityReference
Purvalanol A CDKsMCF-7 (Breast)Apoptosis induction[4]
Compound 22 (C6-Piperidine N9-Amino Acid Hybrid)Proliferation / CaspaseK562 / MCF-753 μM / 88 μM[4]
Compound 12 (N9-Purine-Pyrimidine Hybrid)Broad SpectrumNCI-60 Panel41% Mean Growth Inhibition[4]
Compound 21 (8-Phenylthio-9H-Purine)EGFR (L858R Mutant)HCC827 (Lung)1.9 nM (Mutant), 29.4 nM (WT)[4]

Solid-Phase Synthesis (SPS) of N9-Substituted Purines

To overcome the N7/N9 regioselectivity issue inherent to solution-phase alkylation, we utilize a de novo Solid-Phase Synthesis (SPS) strategy. By anchoring an α -amino acid to a polymer support before constructing the pyrimidine and imidazole rings, we enforce strict regiocontrol, guaranteeing 100% N9-substitution (5)[5].

Synthesis Resin Polymer Support Acylation Fmoc-Amino Acid Acylation Resin->Acylation Arylation SNAr Arylation (Nitropyrimidine) Acylation->Arylation Substitution C6 Amine Substitution Arylation->Substitution Cyclization Reduction & Imidazole Closure Substitution->Cyclization Product N9-Substituted Purine Library Cyclization->Product

Solid-phase synthesis workflow for generating N9-substituted purine libraries.

Experimental Protocol: SPS Workflow

Phase 1: Resin Loading and Acylation

  • Swelling: Swell Rink amide MBHA resin (1.0 eq) in Dichloromethane (DCM) for 1 hour to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 20 minutes. Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, exposing the primary amine.

  • Acylation: React the resin with an Fmoc- α -amino acid (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF for 2 hours. Wash thoroughly with DMF and DCM.

Phase 2: Pyrimidine Arylation and Amination 4. Deprotection: Repeat the Fmoc deprotection step to expose the α -amino group. 5. SNAr Arylation: React the resin-bound amine with 4,6-dichloro-5-nitropyrimidine (5.0 eq) and DIPEA (10.0 eq) in THF at room temperature for 12 hours. Causality: The strongly electron-withdrawing nitro group at C5 highly activates the C4 and C6 positions for Nucleophilic Aromatic Substitution (SNAr), ensuring complete conversion. 6. C6 Substitution: Displace the remaining C6 chlorine by incubating the resin with a secondary amine (e.g., piperidine, 10.0 eq) in NMP at 80°C for 16 hours.

Phase 3: Imidazole Ring Closure (Cyclization) 7. Nitro Reduction: Treat the resin with a 2M solution of Tin(II) chloride ( SnCl2​ ) in DMF/EtOH (1:1) for 12 hours. Causality: SnCl2​ selectively reduces the C5 nitro group to an amine without cleaving the nascent peptide bonds, yielding a highly reactive diamine intermediate. 8. Cyclization: React the resin with an aldehyde or orthoester (e.g., triethyl orthoformate) in the presence of catalytic p-Toluenesulfonic acid (pTSA) at 60°C for 24 hours to close the imidazole ring.

Phase 4: Cleavage and Validation 9. Cleavage: Cleave the final product from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. 10. Validation: Evaporate the TFA under a nitrogen stream, precipitate in cold diethyl ether, and analyze via LC-MS. Self-Validation Check: The mass spectrum must show a single major peak corresponding to the exact mass of the N9-substituted purine, confirming the absence of N7 regioisomers.

Experimental Protocol: Cytotoxicity Validation (MTT Assay)

To confirm the biological activity of the synthesized N9-purine derivatives, a standardized cell viability assay must be executed.

  • Cell Seeding: Seed MCF-7 or K562 cells in 96-well plates at a density of 1×104 cells/well in 100 μ L of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N9-purine derivative (1 μ M to 100 μ M) in DMSO (final DMSO concentration < 0.5%). Treat the cells and incubate for 72 hours. Control Causality: Include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 μ L of DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Causality: The tetrazolium dye MTT is reduced exclusively by NAD(P)H-dependent cellular oxidoreductases in living cells to an insoluble formazan. Absorbance at 570 nm provides a direct, causal link between metabolic activity and optical density.

  • Data Analysis: Calculate the IC50​ values using non-linear regression analysis (e.g., GraphPad Prism) to quantify the compound's potency.

Conclusion & Future Perspectives

The N9-substituted purine scaffold remains a cornerstone of targeted oncology and antiviral drug development. By understanding the thermodynamic pitfalls of tautomerism and leveraging advanced solid-phase synthetic methodologies, researchers can rapidly generate highly pure, regioselective libraries. Future directions in this space point toward the development of dual-target kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras), where the N9-purine core serves as a highly efficient warhead for recruiting target proteins to E3 ligases.

References

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Exploratory

The Pharmacological Architecture of Adenine Analogs: Antiviral and Antineoplastic Therapeutic Modalities

Executive Summary Adenine analogs represent a highly versatile class of pharmacophores engineered to hijack the replication machinery of both viral pathogens and malignant cells. By mimicking endogenous purine nucleobase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenine analogs represent a highly versatile class of pharmacophores engineered to hijack the replication machinery of both viral pathogens and malignant cells. By mimicking endogenous purine nucleobases, these compounds undergo intracellular bioactivation to disrupt nucleic acid synthesis. This technical guide dissects the mechanistic causality behind the structural modifications of adenine analogs, detailing their dual therapeutic axes as antiviral agents (e.g., remdesivir, tenofovir) and antineoplastic agents (e.g., clofarabine).

Structural Engineering and Mechanistic Causality

The therapeutic efficacy of adenine analogs hinges on their ability to deceive cellular kinases and polymerases while evading degradation by catabolic enzymes like adenosine deaminase (ADA).

  • Halogenation: The addition of a halogen atom at the 2-position of the purine ring (e.g., the 2-chloro modification in clofarabine) is a calculated structural intervention. It sterically hinders the active site of ADA, preventing premature deamination and significantly extending the drug's intracellular half-life to approximately 5.2 hours 1[1].

  • Phosphonate Linkages: Traditional nucleoside analogs rely on a phosphate-oxygen-carbon bond, which is highly susceptible to cellular esterases. Acyclic nucleoside phosphonates (ANPs) like tenofovir utilize a robust phosphate-carbon-oxygen linkage. This modification ensures metabolic stability, allowing higher concentrations of the active metabolite to accumulate intracellularly2[2].

MOA Prodrug Adenine Analog Prodrug (e.g., Remdesivir, Clofarabine) CellEntry Cellular Uptake (Transporters/Diffusion) Prodrug->CellEntry MonoP Monophosphate Form (Kinase/Esterase Activation) CellEntry->MonoP First Phosphorylation (Rate-Limiting) TriP Triphosphate Form (Active Metabolite) MonoP->TriP Cellular Kinases Target1 Viral RNA-dependent RNA Polymerase (RdRp) TriP->Target1 Viral Infection Target2 Human DNA Polymerases & Ribonucleotide Reductase TriP->Target2 Oncology Effect1 Delayed Chain Termination (Antiviral Effect) Target1->Effect1 Effect2 DNA Synthesis Inhibition & Apoptosis (Anticancer) Target2->Effect2

Figure 1: Intracellular activation and dual-target mechanisms of adenine analog prodrugs.

Antiviral Applications: Hijacking the Viral Polymerase

Adenine analogs have revolutionized the management of viral infections by targeting the RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.

  • Remdesivir (GS-5734): Originally developed for the Ebola virus, remdesivir is a phosphoramidate prodrug that bypasses the rate-limiting first phosphorylation step. Once converted to its active nucleoside triphosphate (NTP) form, it competes with endogenous ATP. Upon incorporation by the SARS-CoV-2 RdRp, it induces delayed chain termination. Because the termination occurs several nucleotides downstream, the analog is sterically shielded from the viral exonuclease, preventing proofreading and excision 3[3]. Structural studies reveal that the RNA containing remdesivir adopts an abnormal conformation that stalls the polymerase complex 4[4].

Antineoplastic Applications: Disruption of DNA Synthesis

In oncology, adenine analogs exploit the rapid proliferation of malignant cells by inducing fatal imbalances in nucleotide pools and terminating DNA elongation.

  • Clofarabine: This second-generation purine nucleoside antimetabolite exhibits a dual mechanism of action. It competitively inhibits DNA polymerases, terminating DNA chain elongation. Concurrently, it inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the cellular dNTP pool, which mechanistically enhances the competitive advantage of clofarabine triphosphate for binding to the DNA polymerase catalytic site 1[1].

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): E. coli purine nucleoside phosphorylase (PNP) can be used to cleave non-toxic prodrugs (like F-dAdo) into highly potent adenine analogs (like 2-fluoroadenine). This generates a strong "bystander effect," killing adjacent tumor cells regardless of their proliferative state 5[5].

Resistance Mechanisms and Drug Efflux

A significant barrier to the efficacy of adenine analogs is the upregulation of ATP-binding cassette (ABC) transporters. Specifically, Multidrug Resistance Protein 4 (MRP4/ABCC4) actively extrudes nucleoside analogs such as 9-(2-phosphonylmethoxyethyl)adenine (PMEA) and 6-thioguanine. Co-administration of MRP4 inhibitors is a critical strategic approach to reverse this resistance and restore the intracellular accumulation of the therapeutic analog6[6].

Quantitative Data Summary

Table 1: Pharmacokinetic and Pharmacodynamic Profiles of Key Adenine Analogs

DrugPrimary IndicationTarget EnzymeActive MetaboliteKey Structural ModificationTerminal Half-Life
Remdesivir Antiviral (SARS-CoV-2)Viral RdRpNucleoside Triphosphate (NTP)1'-cyano group, ProTide~1-2 hours (Prodrug)
Tenofovir Antiviral (HIV/HBV)Reverse TranscriptaseDiphosphate (DP)Acyclic phosphonate~17 hours
Clofarabine Anticancer (Leukemia)DNA Pol / Ribonucleotide ReductaseTriphosphate (TP)2-chloro, 2'-fluoro-arabino~5.2 hours
Fludarabine Anticancer (CLL)DNA PolymeraseTriphosphate (TP)2-fluoro-arabino~20 hours

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate the efficacy of novel adenine analogs, the following self-validating protocols are employed.

Workflow Step1 1. Synthesize/Purify Target Polymerase (e.g., RdRp) Step3 3. Incubate with Adenine Analog Triphosphate Step1->Step3 Step2 2. Prepare RNA/DNA Primer-Template Complex Step2->Step3 Step4 4. Add Natural dNTPs/NTPs (Competitive Substrates) Step3->Step4 Step5 5. Quench Reaction (EDTA/Formamide) Step4->Step5 Step6 6. Gel Electrophoresis & Autoradiography Step5->Step6 Step7 7. Quantify Chain Termination Efficiency Step6->Step7

Figure 2: Self-validating in vitro workflow for quantifying polymerase chain termination.

Protocol 1: In Vitro Polymerase Inhibition and Chain Termination Assay

Objective: To determine the incorporation efficiency and chain termination kinetics of an adenine analog triphosphate.

  • Complex Assembly: Incubate purified target polymerase (e.g., SARS-CoV-2 RdRp complex comprising nsp12, nsp7, and nsp8) with a synthetic RNA primer-template duplex.

    • Causality: Utilizing a highly purified, reconstituted complex ensures that any observed inhibition is a direct result of the analog interacting with the polymerase, eliminating confounding cellular factors.

  • Primer Labeling: Ensure the RNA primer is 5'-end labeled with a fluorophore (e.g., Cy5) or radioisotope ( 32P ).

    • Causality: Labeling strictly at the 5'-end allows for single-nucleotide resolution tracking of extension products via gel electrophoresis without altering the 3'-OH required for elongation.

  • Analog Introduction: Add the synthesized adenine analog triphosphate (e.g., Remdesivir-TP) at varying concentrations (0.1 µM to 100 µM).

  • Competitive Substrate Addition: Introduce natural ATP at a physiological concentration (e.g., 1 mM).

    • Causality: Adding the natural substrate creates a competitive kinetic environment. Measuring the analog's efficacy in the presence of ATP ensures the derived Ki​ (inhibition constant) accurately reflects its potential intracellular performance.

  • Reaction Quenching: Terminate the reaction at specific time intervals by adding a quenching buffer containing 50 mM EDTA and 95% formamide.

    • Causality: EDTA instantly chelates Mg2+ , an essential catalytic cofactor for the polymerase, irreversibly halting the reaction to provide precise kinetic snapshots.

  • Validation Control: Run a parallel assay using a mutant polymerase known to possess steric resistance to the analog.

    • Self-Validation: If the mutant complex successfully extends the primer while the wild-type complex is terminated, the assay is validated against non-specific chemical artifacts or buffer contamination.

Protocol 2: Intracellular dNTP Pool Imbalance Assay via LC-MS/MS

Objective: To quantify the depletion of natural dNTPs resulting from ribonucleotide reductase inhibition by antineoplastic adenine analogs (e.g., clofarabine).

  • Cell Treatment: Expose target cancer cell lines (e.g., CEM-CCRF) to the analog for 4-24 hours.

  • Extraction: Wash cells rapidly with ice-cold PBS, then lyse using 80% cold methanol (-20°C).

    • Causality: Cold methanol instantly denatures cellular proteins, halting all enzymatic activity. This prevents the rapid degradation of labile triphosphates by endogenous phosphatases.

  • Internal Standardization: Spike the lysate with heavy-isotope labeled dNTPs (e.g., 13C10​ -dATP).

    • Causality: Internal standards correct for matrix effects and sample loss during the extraction process, ensuring absolute, rather than relative, quantification.

  • Analysis: Centrifuge to remove protein precipitates, dry the supernatant under nitrogen gas, reconstitute in mobile phase, and analyze via LC-MS/MS in multiple reaction monitoring (MRM) mode.

    • Self-Validation: A successful assay will demonstrate a dose-dependent decrease in natural dATP and dCTP pools, inversely correlating with the intracellular accumulation of the analog-triphosphate, thereby proving the dual-mechanism hypothesis.

References

  • Clinical Pharmacology Biopharmaceutics Review(s) , fda.gov. 1

  • Adenine: An important drug scaffold for the design of antiviral agents , researchgate.net. 2

  • Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors , nih.gov. 5

  • Traceless Solid-Phase Synthesis and Biological Evaluation of Purine Analogs as Inhibitors of Multidrug Resistance Protein 4 , acs.org. 6

  • Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 , nih.gov. 3

  • Mechanism of action revealed for remdesivir, potential coronavirus drug , drugtargetreview.com. 4

Sources

Foundational

Engineering 9-Alkylated Purine Derivatives: A Comprehensive Guide to Regioselective Synthesis and Derivatization

Executive Summary The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for endogenous nucleosides, cofactors, and a vast array of FDA-approved therapeutics (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for endogenous nucleosides, cofactors, and a vast array of FDA-approved therapeutics (e.g., acyclovir, tenofovir, and various kinase inhibitors). Because natural nucleosides are glycosylated at the N9 position, the synthesis of 9-alkylated purine derivatives is a critical gateway in drug development. However, achieving high N9 regioselectivity over the competing N7 position remains a persistent synthetic challenge.

This technical guide synthesizes current literature, field-proven methodologies, and mechanistic insights to provide researchers with authoritative strategies for the regioselective N9-alkylation of purines.

The Mechanistic Challenge: N7 vs. N9 Regioselectivity

The core difficulty in purine alkylation stems from the tautomeric nature of the purine ring. In solution, the proton rapidly exchanges between the N7 and N9 positions. When treated with a base (such as K2​CO3​ or NaH ), the purine is deprotonated to form an ambident purinyl anion.

While the N9-alkylated product is generally thermodynamically favored, the N7 position is highly nucleophilic and often kinetically competitive. Consequently, classical alkylation using alkyl halides and standard bases frequently yields a difficult-to-separate mixture of N9 and N7 regioisomers [1].

Regioselectivity Purine Purine Core (N7/N9 Tautomers) Base Base Addition (NaH, K2CO3) Purine->Base Deprotonation Anion Ambident Purinyl Anion (Delocalized Charge) Base->Anion Electrophile Alkyl Halide (R-X) Anion->Electrophile Nucleophilic Attack N9 N9-Alkylated Product (Thermodynamic) Electrophile->N9 Major Pathway N7 N7-Alkylated Product (Kinetic Byproduct) Electrophile->N7 Minor Pathway

Diagram 1: Mechanistic divergence in purine alkylation leading to N9/N7 regioisomer mixtures.

To bypass this, chemists historically relied on the Mitsunobu reaction. While highly N9-selective, the Mitsunobu protocol requires primary or secondary alcohols, extended reaction times (10–48 hours), low temperatures, and arduous purification to remove triphenylphosphine oxide byproducts [2]. Modern drug discovery demands higher throughput and milder conditions.

Advanced Methodologies for Regioselective N9-Alkylation

Tetrabutylammonium Fluoride (TBAF)-Assisted Alkylation

Recent advances have demonstrated that Tetrabutylammonium Fluoride (TBAF) dramatically accelerates N9-alkylation at room temperature [2, 3].

Causality & Mechanism: TBAF is traditionally used for silyl ether deprotection, but in this context, the fluoride ion acts as a mild, highly effective base to deprotonate the purine ring. More importantly, the bulky tetrabutylammonium cation ( TBA+ ) forms a loose, highly soluble ion pair with the purinyl anion. This lack of tight ion-pairing (unlike Na+ or K+ ) leaves the N9 position highly exposed and nucleophilic, driving the reaction to completion in as little as 10 minutes while maintaining excellent N9 selectivity [3].

Steric Shielding via 6-Heteroaryl Directing Groups

For substrates where even TBAF yields unacceptable levels of N7 alkylation, steric shielding offers a structural solution. Robins et al. developed a method utilizing 6-(azolyl)purine derivatives [4].

Causality & Mechanism: By appending a bulky heteroaryl group (e.g., 2-butylimidazol-1-yl) at the C6 position, the linked azole and purine rings adopt a coplanar conformation. This specific geometry forces the C-H bond of the azole to sit directly above the N7 nitrogen. This creates a highly localized steric shield, physically blocking the incoming electrophile from attacking N7, thereby enforcing exclusive N9 alkylation [4].

Visible-Light-Promoted Radical Relay

For highly functionalized nucleoside analogs, metal-free photoredox catalysis provides an alternative. Using visible light or sunlight, electrophilic radicals (generated from ethers like THF or isochroman) can selectively attack the N9 position of 6-halopurines. This method avoids harsh bases entirely, making it ideal for base-sensitive substrates [5].

Quantitative Comparison of Alkylation Strategies

To guide experimental design, the following table synthesizes the operational parameters and typical outcomes of the primary N9-alkylation methodologies.

MethodologyReagents / CatalystTypical TempReaction TimeN9:N7 RegioselectivityYield
Classical Basic K2​CO3​ or NaH , DMF60°C - 80°C12 - 24 hPoor to Moderate (3:1 to 5:1)50 - 70%
Mitsunobu PPh3​ , DIAD, Alcohol0°C to RT10 - 48 hExcellent (>10:1)60 - 85%
TBAF-Assisted 1.0M TBAF in THF, R-XRoom Temp10 - 20 minHigh (typically >8:1)80 - 95%
Steric Shielding NaH , DMF (with 6-azole)Room Temp1 - 4 hExclusive (Only N9)75 - 90%
Photoredox Ethers, Visible LightRoom Temp12 - 24 hHigh65 - 85%

Table 1: Comparative analysis of purine N9-alkylation methodologies.

Standardized Protocol: TBAF-Assisted N9-Alkylation

This protocol details the synthesis of N9-alkylated 2,6-dichloropurine using the TBAF-assisted method [3]. It is designed as a self-validating system, incorporating in-process controls to ensure chemical integrity.

Materials Required
  • Substrate: 2,6-Dichloropurine (100 mg, 0.53 mmol)

  • Electrophile: Methyl bromoacetate (100 µL, 1.0 mmol)

  • Activator/Base: Tetrabutylammonium fluoride (TBAF) solution (1.0 mL, 1.0 mmol, 1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (500 µL)

Step-by-Step Methodology
  • Substrate Solubilization: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 100 mg of 2,6-dichloropurine in 500 µL of anhydrous THF at room temperature. Rationale: THF is chosen over DMF to facilitate easy solvent removal post-reaction.

  • Anion Generation: Add 1.0 mL of the 1.0 M TBAF solution dropwise. The solution may slightly change color as the highly nucleophilic purinyl-TBA ion pair forms.

  • Alkylation: Immediately add 100 µL of methyl bromoacetate.

  • Incubation & In-Process Monitoring: Allow the reaction to stir at room temperature. After exactly 10 minutes, sample the reaction for Thin Layer Chromatography (TLC).

    • Self-Validation Check: Use a mobile phase of CHCl3​/MeOH (10:1). The starting 2,6-dichloropurine will appear as a lower Rf​ spot under UV (254 nm). The N9-alkylated product will appear as a distinct, higher Rf​ spot. If starting material persists, allow another 10 minutes of stirring.

  • Quenching & Purification: Once TLC confirms complete consumption of the starting material, directly load the crude reaction mixture onto a silica gel column. Rationale: Direct loading avoids aqueous workup, which can hydrolyze sensitive ester groups on the alkyl chain.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (typically 1:1 resolves the product).

  • Analytical Validation: Evaporate the product fractions. Validate the N9 regiochemistry via 1H NMR. Diagnostic marker: The C8 proton of an N9-alkylated purine is typically shifted further downfield (approx. 8.2 - 8.5 ppm) compared to the N7-alkylated isomer.

ProtocolWorkflow S1 1. Dissolve Purine (Anhydrous THF) S2 2. Add 1.0M TBAF (Generate Ion Pair) S1->S2 S3 3. Add Alkyl Halide (Methyl bromoacetate) S2->S3 S4 4. React at RT (10-20 min) S3->S4 S5 5. TLC Validation (CHCl3/MeOH 10:1) S4->S5 S6 6. Silica Purification (Hexane/EtOAc) S5->S6

Diagram 2: Step-by-step experimental workflow for TBAF-assisted N9-alkylation.

Downstream Derivatization: Expanding the Scaffold

Once the N9 position is secured, the purine core can be heavily decorated to build combinatorial libraries for drug screening. The C2, C6, and C8 positions are highly amenable to transition-metal-catalyzed cross-coupling [6].

  • C6 Position: The most reactive site for Nucleophilic Aromatic Substitution ( SN​Ar ) or Suzuki-Miyaura cross-coupling. 6-chloro or 6-iodopurines readily couple with arylboronic acids using Pd2​(dba)3​ and phosphine ligands [7].

  • C8 Position: Can be functionalized via direct Pd-catalyzed C-H arylation, bypassing the need for pre-halogenation at this site [6].

  • C2 Position: The least reactive of the three, typically requiring forcing conditions or highly active catalysts (e.g., Buchwald-Hartwig amination) to displace a C2-halogen.

Derivatization Core N9-Alkylated Dihalo-Purine Core C6 C6 Derivatization (Suzuki Coupling / SNAr) High Reactivity Core->C6 Step 1 C8 C8 Derivatization (Direct C-H Arylation) Moderate Reactivity C6->C8 Step 2 C2 C2 Derivatization (Buchwald-Hartwig) Low Reactivity C8->C2 Step 3 Library Fully Substituted Purine Library C2->Library

Diagram 3: Sequential downstream functionalization strategy for N9-alkylated purines.

Conclusion

The regioselective synthesis of 9-alkylated purine derivatives is no longer a bottleneck in nucleoside analog development. By moving away from classical, thermodynamic-driven basic conditions and adopting kinetic, ion-pair-driven methods like TBAF activation, or structural methods like steric shielding, researchers can achieve high yields and absolute regiocontrol. Integrating these methods with downstream palladium-catalyzed cross-coupling enables the rapid generation of highly diverse, biologically active purine libraries.

References

  • Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. Current Organic Chemistry.
  • Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: Application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. PubMed Central (PMC).
  • Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Benchchem.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. American Chemical Society (ACS).
  • N-9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters.
  • Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions. The Journal of Organic Chemistry - ACS Publications.
  • Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Chemical Society Reviews.
Exploratory

Preclinical Safety and Toxicity Profiling of 3-(6-amino-9H-purin-9-yl)propyl acetate: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug development, I approach the safety evaluation of novel compounds not merely as a checklist of regulatory requirements, but as an exercise in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development, I approach the safety evaluation of novel compounds not merely as a checklist of regulatory requirements, but as an exercise in mechanistic causality. 3-(6-amino-9H-purin-9-yl)propyl acetate is an acyclic nucleoside analog utilizing an adenine scaffold and an acetate ester prodrug moiety. Adenine derivatives have historically served as privileged scaffolds for antiviral and cytostatic agents[1],[2]. However, the structural modifications that grant these molecules their efficacy—namely, the acyclic chain and the lipophilic prodrug masking—are the exact features that drive their toxicity profiles.

This whitepaper provides a comprehensive, field-proven framework for evaluating the safety, cytotoxicity, and pharmacokinetic liabilities of 3-(6-amino-9H-purin-9-yl)propyl acetate, grounded in the established pharmacology of acyclic purine analogs.

Mechanistic Causality: Prodrug Activation and Liability

To understand the toxicity of 3-(6-amino-9H-purin-9-yl)propyl acetate, we must first dissect its intended activation pathway. Acyclic nucleoside analogs are inherently polar, which severely restricts their passive diffusion across lipid bilayers[3],[4]. To circumvent this, the terminal hydroxyl group of the propyl chain is masked with an acetate ester.

Upon entering the systemic circulation or target cells, the prodrug is subjected to enzymatic hydrolysis by nonspecific carboxylesterases, stripping the acetate group to yield the active intermediate, 3-(6-amino-9H-purin-9-yl)propan-1-ol[5],[]. This intermediate is subsequently phosphorylated by cellular kinases to its active triphosphate form, which acts as a chain terminator or competitive inhibitor for target polymerases[7].

Activation A 3-(6-amino-9H-purin-9-yl) propyl acetate B Esterase Cleavage A->B Hydrolysis C De-esterified Intermediate B->C - Acetate D Cellular Kinases C->D ATP E Active Triphosphate D->E + 3 Pi

Fig 1: Intracellular prodrug activation pathway of 3-(6-amino-9H-purin-9-yl)propyl acetate.

The Toxicity Vector: The reliance on esterase cleavage introduces a dual liability. First, premature systemic cleavage in plasma (prior to tissue penetration) exposes the polar intermediate to rapid renal clearance, increasing the burden on the kidneys[3]. Second, the rapid release of acetate and the active purine analog in off-target tissues can trigger localized cytotoxicity[].

Primary Toxicity Vectors in Acyclic Adenine Analogs

When designing safety protocols for this class of molecules, we must target three specific physiological vulnerabilities:

A. OAT-Mediated Nephrotoxicity

The most critical dose-limiting toxicity for acyclic purine analogs (such as tenofovir and adefovir) is damage to the renal proximal tubules[8],[9]. Organic Anion Transporters (specifically OAT1 and OAT3) actively pump these molecules from the blood into renal epithelial cells[10]. Because the apical efflux of these compounds into the urine is often slower than their basolateral uptake, the drug accumulates intracellularly, leading to severe nephrotoxicity[11].

B. Mitochondrial Toxicity via Polymerase- γ Inhibition

Once phosphorylated, adenine analogs can inadvertently act as substrates for human DNA polymerase γ (Pol- γ ), the enzyme responsible for mitochondrial DNA replication. Inhibition of Pol- γ leads to mitochondrial depletion, resulting in clinical manifestations such as lactic acidosis, myopathy, and hepatomegaly[12].

C. Prodrug-Induced Hepatotoxicity

The liver is highly enriched in carboxylesterases. High hepatic extraction of the ester prodrug can lead to rapid intracellular accumulation of the nucleoside analog in hepatocytes, potentially overwhelming local kinase networks and inducing hepatotoxicity[4].

Quantitative Safety Benchmarks

Based on the structural homology of 3-(6-amino-9H-purin-9-yl)propyl acetate to established acyclic nucleosides, we project the following safety and pharmacokinetic thresholds. These benchmarks serve as the baseline for our experimental validation.

Compound ClassTarget Cell CC50 (µM)RPTEC CC50 (µM)OAT1 Affinity (Km, µM)Plasma Stability (t1/2, h)
3-(adenin-9-yl)propyl acetate (Projected)> 10015 - 30~ 25.01.5 - 3.0
Tenofovir Disoproxil Fumarate (Reference)> 1005 - 1014.2< 0.5
Adefovir Dipivoxil (Reference)> 1002 - 523.8< 0.5

Note: The acetate ester is generally more stable in plasma than dipivoxil or disoproxil moieties, potentially extending the plasma half-life but requiring higher intracellular esterase activity for activation.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely output a "live/dead" cell count; it must validate why the cells died. The following workflows are designed as self-validating systems.

Protocol 1: Mechanistic OAT1/3 Nephrotoxicity Screening

To prove that renal toxicity is driven by active transport rather than passive cytotoxicity, we utilize Renal Proximal Tubule Epithelial Cells (RPTEC) combined with Probenecid , a well-characterized clinical OAT inhibitor[8],[11]. If the addition of Probenecid rescues cell viability, we confirm the toxicity is OAT-mediated.

Workflow Step1 1. Seed RPTEC Cells (Expressing OAT1/OAT3) Step2 2. Compound Exposure (Dose Response: 0.1 - 100 µM) Step1->Step2 Step3 3. +/- Probenecid Control (OAT Transporter Blockade) Step2->Step3 Parallel Cohorts Step4 4. Cell Viability Assay (ATP Luminescence) Step3->Step4 Step5 5. Calculate OAT-Toxicity Index (CC50 Shift) Step4->Step5

Fig 2: Self-validating workflow for OAT-mediated nephrotoxicity screening in RPTEC models.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human RPTECs (which maintain endogenous OAT1/3 expression) in 96-well plates at a density of 1.5 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-incubate half of the experimental wells with 1 mM Probenecid for 1 hour to fully blockade OAT1/3 transporters[11].

  • Compound Dosing: Administer 3-(6-amino-9H-purin-9-yl)propyl acetate in a 10-point serial dilution (0.1 µM to 200 µM) to both the Probenecid-treated and untreated cohorts. Include Tenofovir as a positive nephrotoxic control.

  • Incubation: Incubate for 72 hours.

  • Quantification: Assess cell viability using a luminescent ATP detection assay (e.g., CellTiter-Glo). ATP depletion is a highly sensitive early marker for both general cytotoxicity and mitochondrial Pol- γ toxicity[7].

  • Causality Analysis: Calculate the CC50 for both cohorts. An upward shift in the CC50 in the Probenecid cohort mathematically quantifies the OAT-dependent toxicity index.

Protocol 2: Plasma Stability and Esterase Cleavage Kinetics

An ester prodrug is useless if it hydrolyzes before reaching the target tissue[4]. This protocol determines the half-life of the acetate ester in systemic circulation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma and human liver microsomes (HLMs) to 37°C.

  • Spiking: Spike 3-(6-amino-9H-purin-9-yl)propyl acetate into the matrices to achieve a final concentration of 5 µM. Ensure the organic solvent (DMSO) concentration does not exceed 0.5% to prevent esterase denaturation.

  • Sampling Timecourse: Incubate at 37°C with orbital shaking. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt esterase activity.

  • LC-MS/MS Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the parent prodrug and the de-esterified intermediate.

  • Data Synthesis: Plot the natural log of the remaining prodrug percentage versus time to determine the elimination rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

Conclusion & Translational Outlook

The development of 3-(6-amino-9H-purin-9-yl)propyl acetate requires a delicate balance between maximizing intracellular delivery via the acetate prodrug and mitigating OAT-mediated renal accumulation. By employing the self-validating protocols outlined above, drug development teams can definitively map the toxicity profile of this compound, ensuring that subsequent structural optimizations are driven by empirical, mechanistic data rather than trial and error.

Sources

Foundational

The Prodrug Potential of 3-(6-amino-9H-purin-9-yl)propyl acetate: A Technical Blueprint for Acyclic Nucleoside Development

Acyclic nucleoside analogues represent a cornerstone of modern antiviral therapy. By replacing the rigid ribose or deoxyribose sugar ring with an acyclic aliphatic chain, these molecules act as potent competitive inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Acyclic nucleoside analogues represent a cornerstone of modern antiviral therapy. By replacing the rigid ribose or deoxyribose sugar ring with an acyclic aliphatic chain, these molecules act as potent competitive inhibitors and chain terminators of viral polymerases[1]. However, the parent alcohols of these analogues often suffer from suboptimal physicochemical properties, notably high hydrophilicity, which restricts intestinal absorption and cellular permeation.

To overcome these pharmacokinetic bottlenecks, ester prodrug strategies are frequently employed. A quintessential example is the diacetyl esterification of penciclovir to yield famciclovir, which dramatically enhances oral bioavailability [4]. Applying this proven paradigm [2], 3-(6-amino-9H-purin-9-yl)propyl acetate emerges as a highly promising lipophilic prodrug of the parent acyclic nucleoside, 3-(6-amino-9H-purin-9-yl)propan-1-ol (also known as 9-(3-hydroxypropyl)adenine).

This guide provides an in-depth technical analysis of the structural rationale, metabolic activation pathways, and essential experimental protocols required to validate the prodrug potential of 3-(6-amino-9H-purin-9-yl)propyl acetate.

Section 1: Structural Rationale & Physicochemical Profiling

The molecular architecture of 3-(6-amino-9H-purin-9-yl)propyl acetate is purposefully designed to balance aqueous solubility with lipid membrane permeability.

  • The Purine Pharmacophore: The adenine nucleobase ensures specific hydrogen bonding and recognition by viral and cellular kinases, ultimately allowing the active triphosphate metabolite to compete with natural dATP.

  • The Acyclic Linker: The propyl chain mimics the spatial arrangement of a sugar moiety but lacks the 3'-hydroxyl group essential for phosphodiester bond formation, obligating it to function as a chain terminator during viral DNA/RNA synthesis [3].

  • The Acetate Promoiety: The terminal hydroxyl group of the parent drug is masked via an ester linkage. This modification reduces the number of hydrogen bond donors and increases the partition coefficient (LogP), facilitating passive transcellular diffusion across the enterocyte apical membrane.

Table 1: Comparative Physicochemical Profiling

Physicochemical Property3-(6-amino-9H-purin-9-yl)propan-1-ol (Parent)3-(6-amino-9H-purin-9-yl)propyl acetate (Prodrug)
Molecular Weight ( g/mol ) 193.21235.25
cLogP (Estimated) -0.50.8
Topological Polar Surface Area 86.3 Ų95.5 Ų
Hydrogen Bond Donors 32
Intestinal Permeability (Papp) LowHigh
Primary Activation Enzyme Kinases (e.g., Adenosine Kinase)Carboxylesterases (CES1/CES2)
Section 2: Metabolic Activation (The Self-Validating System)

For an ester prodrug to be viable, it must remain stable in the gastrointestinal tract but undergo rapid, predictable bioconversion once systemic circulation is reached. The metabolic activation of 3-(6-amino-9H-purin-9-yl)propyl acetate is a multi-step, enzyme-driven cascade.

  • Esterase Cleavage: Upon entering the systemic circulation or target cells, ubiquitous serine hydrolases—specifically Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine—catalyze the hydrolysis of the acetate ester. This releases the parent acyclic nucleoside.

  • Initial Phosphorylation: The parent alcohol is a substrate for cellular or viral kinases. This first phosphorylation step is typically rate-limiting. Because the resulting monophosphate is negatively charged, the molecule becomes "trapped" inside the intracellular compartment.

  • Subsequent Phosphorylation: Cellular kinases rapidly convert the monophosphate to the active triphosphate derivative.

  • Polymerase Inhibition: The triphosphate analog competes with endogenous dATP for incorporation into nascent viral nucleic acids, arresting replication.

MetabolicPathway A 3-(6-amino-9H-purin-9-yl)propyl acetate (Prodrug) B 3-(6-amino-9H-purin-9-yl)propan-1-ol (Parent Drug) A->B Intracellular Esterases (CES1/CES2) C Monophosphate (Active Intermediate) B->C Viral/Cellular Kinases D Triphosphate (Active Inhibitor) C->D Cellular Kinases E Viral Polymerase (Chain Termination) D->E Competitive Inhibition

Intracellular metabolic activation pathway of the acyclic nucleoside prodrug.

Section 3: Experimental Methodologies for Prodrug Validation

To rigorously evaluate the therapeutic viability of 3-(6-amino-9H-purin-9-yl)propyl acetate, a self-validating sequence of in vitro assays must be executed. These protocols are designed to establish causality between chemical structure, metabolic stability, and antiviral efficacy.

Protocol 1: In Vitro Esterase Cleavage & Microsomal Stability Assay

Causality Check: We must prove that the prodrug is stable enough to survive gastric transit but is rapidly cleaved in the liver/plasma to release the active parent drug.

  • Preparation: Prepare a 1 µM solution of the prodrug in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding human liver microsomes (HLM) or human intestinal microsomes (HIM) at a final protein concentration of 0.5 mg/mL, supplemented with NADPH (1 mM).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic degradation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the prodrug, while simultaneously monitoring the stoichiometric appearance of the parent alcohol.

Protocol 2: Antiviral Efficacy and Cytotoxicity Screening

Causality Check: We must prove that the prodrug effectively enters the cell, gets cleaved, phosphorylated, and inhibits the virus without inducing host cell death (Selectivity Index).

  • Cell Seeding: Seed target cells (e.g., HepG2 for HBV, or Vero cells for HSV) in 96-well plates and culture until 80% confluent.

  • Infection: Infect cells with the target virus at a defined Multiplicity of Infection (MOI).

  • Treatment: Treat cells with serial dilutions of 3-(6-amino-9H-purin-9-yl)propyl acetate (ranging from 0.1 nM to 100 µM). Crucial Control: Include the parent drug as a parallel control to empirically demonstrate the permeability advantage of the acetate ester.

  • Efficacy Quantification: After 72 hours, quantify viral load using quantitative real-time PCR (qRT-PCR) of the culture supernatant to determine the half-maximal effective concentration ( EC50​ ).

  • Toxicity Quantification: In parallel, run a cell viability assay (e.g., CellTiter-Glo) on uninfected, treated cells to determine the 50% cytotoxic concentration ( CC50​ ).

Protocol 3: Intracellular Nucleotide Pool Analysis (LC-MS/MS)

Causality Check: Antiviral efficacy is meaningless without pharmacokinetic proof of the active triphosphate species inside the target cells. This protocol validates the entire metabolic cascade.

  • Incubation: Incubate target cells with 10 µM of the prodrug for 24 hours.

  • Washing: Wash cells thoroughly with ice-cold PBS to remove extracellular drug.

  • Lysis: Lyse cells using a cold extraction buffer (70% methanol / 30% water). Rationale: The cold organic solvent instantly halts all phosphatase and kinase activity, preserving the highly labile phosphate bonds of the metabolites.

  • Enrichment: Subject the lysate to Solid-Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to selectively enrich negatively charged phosphorylated metabolites.

  • Quantification: Elute the nucleotides and analyze via Ion-Pairing LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, specifically targeting the mass transitions of the mono-, di-, and triphosphate derivatives.

LCMSWorkflow Step1 Cell Lysis & Extraction (Cold Methanol/Water) Step2 Protein Precipitation & Centrifugation Step1->Step2 Step3 Solid-Phase Extraction (SPE) (Anion Exchange) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Data Quantification (Triphosphate Levels) Step4->Step5

Step-by-step LC-MS/MS workflow for quantifying intracellular triphosphate metabolites.

Conclusion

The strategic esterification of 3-(6-amino-9H-purin-9-yl)propan-1-ol to form 3-(6-amino-9H-purin-9-yl)propyl acetate exemplifies a rational approach to antiviral drug design. By leveraging endogenous esterase activity to unmask the active pharmacophore, this prodrug overcomes the inherent pharmacokinetic limitations of acyclic nucleoside analogues. The rigorous, self-validating protocols outlined in this guide provide a comprehensive framework for advancing this compound through preclinical development.

References
  • Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections. Clinical Microbiology Reviews.
  • Prodrug strategies in developing antiviral nucleoside analogs. RSC Advances.
  • Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. Journal of Medicinal Chemistry.
  • Famciclovir - StatPearls - NCBI Bookshelf. National Institutes of Health.
Exploratory

Translating Purine Architecture into Therapeutic Efficacy: A Senior Scientist's Guide to Structure-Function Relationships and Analytical Workflows

The Chemical Architecture of Purines As a foundational element of molecular biology, the purine scaffold is a privileged structure in both nature and drug design. Chemically, purines are nitrogenous heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture of Purines

As a foundational element of molecular biology, the purine scaffold is a privileged structure in both nature and drug design. Chemically, purines are nitrogenous heterocyclic compounds characterized by a highly electron-rich architecture consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring[1]. This specific structural conformation allows for extensive tautomerism and multi-point hydrogen bonding, which is the biophysical basis for DNA/RNA base pairing, cellular energy transfer (ATP/GTP), and complex intracellular signaling cascades.

Understanding the relationship between this structure and its biological function is critical for researchers developing targeted antineoplastic agents, antivirals, and neuroprotective therapeutics.

Mechanistic Physiology: The Adenosine Receptor Network

One of the most critical biological functions of the purine structure is its role in extracellular signaling, primarily mediated by adenosine. Under normal physiological conditions, adenosine is maintained at low concentrations; however, under hypoxic or catabolic stress—such as within the tumor microenvironment (TME)—extracellular adenosine rapidly accumulates[2].

Adenosine exerts its physiological effects by binding to four distinct G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3 [2]. The structural interaction between the purine ligand and these receptors triggers divergent intracellular pathways based on G-protein coupling:

  • A1 and A3 Receptors: Couple primarily to inhibitory Gi​ proteins. Activation suppresses adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP)[2].

  • A2A and A2B Receptors: Couple to stimulatory Gs​ proteins. Activation stimulates adenylyl cyclase, driving an increase in cAMP and subsequent Protein Kinase A (PKA) activation[2].

AdenosineSignaling cluster_receptors Adenosine Receptors (GPCRs) Adenosine Extracellular Adenosine A1R A1 Receptor (Gi) Adenosine->A1R A3R A3 Receptor (Gi/Gq) Adenosine->A3R A2AR A2A Receptor (Gs) Adenosine->A2AR A2BR A2B Receptor (Gs/Gq) Adenosine->A2BR AC_inhib Adenylyl Cyclase Inhibition A1R->AC_inhib A3R->AC_inhib AC_stim Adenylyl Cyclase Stimulation A2AR->AC_stim A2BR->AC_stim cAMP_down Decrease cAMP AC_inhib->cAMP_down cAMP_up Increase cAMP AC_stim->cAMP_up PKA PKA Activation cAMP_up->PKA CREB CREB Phosphorylation PKA->CREB

Extracellular adenosine signaling via G-protein coupled receptors (A1, A2A, A2B, A3).

Pharmacological Exploitation: Purine Analogues in Drug Development

Because purines are indispensable for nucleic acid synthesis, synthetic purine analogues act as highly effective antimetabolites[3]. By introducing targeted steric or electronic modifications to the purine ring or its attached sugar moiety, drug developers can create molecules that successfully compete with natural nucleoside triphosphates, effectively halting DNA/RNA synthesis in rapidly dividing malignant or virally infected cells[3].

For example, the addition of a thiol group at the C6 position yields Mercaptopurine , a staple in leukemia treatment, while halogenation of the purine ring yields agents like Cladribine and Fludarabine , which demonstrate profound efficacy against lymphoid malignancies[3].

Table 1: Pharmacological Profiles of Clinical Purine Analogues
Drug NameStructural ModificationPrimary Target / MechanismClinical Indication
Fludarabine Fluorinated arabinofuranosyl adenineInhibits DNA polymerase & Ribonucleotide reductaseChronic Lymphocytic Leukemia (CLL)
Cladribine Chlorinated deoxyadenosineResists adenosine deaminase; halts DNA synthesisHairy Cell Leukemia
Mercaptopurine Thiol substitution at C6Inhibits purine synthesis (PRPP amidotransferase)Acute Lymphoblastic Leukemia (ALL)
Pentostatin Ring-expanded purine analoguePotent transition-state inhibitor of ADAHairy Cell Leukemia / T-cell lymphomas

Analytical Workflows: Validated HPLC Quantification of Purines

To accurately study purine metabolism, receptor binding, or the pharmacokinetics of purine analogues, High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard[4]. As an application scientist, I emphasize that a protocol is only as good as its underlying chemical logic and its self-validating controls.

The Causality of the Method
  • Protein Precipitation via Cold Acetonitrile: Biological samples contain active enzymes (e.g., adenosine deaminase) that will rapidly degrade purines ex vivo. Adding cold acetonitrile instantly denatures these proteins while maintaining the solubility of small-molecule purines, effectively "freezing" the metabolic profile[5].

  • Reverse-Phase C18 Chromatography: The hydrophobic stationary phase of a C18 column interacts optimally with the aromatic pyrimidine-imidazole rings, allowing for the baseline separation of structurally similar purine metabolites[5].

  • UV and Electrochemical Detection: The conjugated double bonds of the purine ring exhibit strong, predictable absorbance at 260 nm[5]. However, for trace metabolites like urate or xanthine, coupling UV with coulometric electrochemical detection pushes the limit of detection (LoD) down to 0.0001 mg/dL[4].

HPLCWorkflow Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Precipitation Centrifugation Centrifugation (14,000 rpm, 4°C) Precipitation->Centrifugation Supernatant Collect Supernatant & Evaporate N2 Centrifugation->Supernatant Reconstitution Reconstitute in Mobile Phase Supernatant->Reconstitution HPLC Reverse-Phase HPLC (C18 Column) Reconstitution->HPLC Detection UV Detection (260 nm) HPLC->Detection Quantification Peak Area vs. Standard Curve Detection->Quantification

Step-by-step HPLC workflow for the extraction and quantification of purine metabolites.

Step-by-Step Self-Validating Protocol
  • Sample Quenching & Extraction: Pipette 200 µL of the biological sample (plasma or brain homogenate) into a microcentrifuge tube. Immediately add 600 µL of cold, HPLC-grade acetonitrile to arrest enzymatic activity and precipitate proteins[5].

  • Homogenization: Vortex vigorously for 30 seconds to ensure complete matrix disruption[5].

  • Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. The low temperature prevents the thermal degradation of labile nucleosides[5].

  • Concentration: Carefully transfer the purine-rich supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas[5].

  • Reconstitution & Injection: Reconstitute the dried pellet in the aqueous mobile phase. Inject onto a C18 column using a gradient elution profile.

  • Self-Validation (Critical Step):

    • Accuracy Check: Perform a spike-recovery assay by doping a known concentration of a purine standard into a parallel sample prior to extraction. Acceptable recovery must fall within 80–120%[4].

    • Specificity Check: Confirm peak identities by treating a parallel sample aliquot with specific degradation enzymes (e.g., uricase for urate, adenosine deaminase for adenosine) prior to injection. The disappearance of the specific chromatographic peak validates the analyte's identity[4].

References

  • [1] Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate.1

  • [2] Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy. Cancer Biology & Medicine.2

  • [3] Purine Analogues - LiverTox - NCBI Bookshelf. NIH. 3

  • [5] HPLC method for quantifying Coformycin and its metabolites. Benchchem.5

  • [4] Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PMC - NIH. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective N9-Alkylation of 3-(6-amino-9H-purin-9-yl)propyl acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of acyclic nucleoside analogs (such as adefovir and tenofovir precursors) relies he...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of acyclic nucleoside analogs (such as adefovir and tenofovir precursors) relies heavily on the precise N-alkylation of the adenine core [1]. The compound 3-(6-amino-9H-purin-9-yl)propyl acetate —also referred to as N9-(3-acetoxypropyl)adenine—serves as a critical intermediate in the development of antiviral agents and functionalized purine libraries.

Alkylation of adenine is a classic example of ambident nucleophilic attack. While the exocyclic N6 amine is relatively unreactive without strong acylation conditions, the purine ring nitrogens compete for electrophiles. Under basic conditions, adenine is deprotonated to form a delocalized purinyl anion. This anion predominantly undergoes S_N2 alkylation at the N9 and N7 positions[2, 3]. By utilizing 3-bromopropyl acetate [4], researchers can directly install an acetate-protected aliphatic chain at the N9 position in a single step, bypassing the need for a two-step alkylation-acetylation sequence.

Experimental Design & Causality

Successful synthesis requires strict control over regioselectivity (N9 vs. N7) and the preservation of the acetate protecting group.

  • Base Selection (K₂CO₃ vs. NaH): We employ anhydrous potassium carbonate (K₂CO₃) instead of sodium hydride (NaH). While NaH ensures rapid and complete deprotonation, its strong basicity often leads to transesterification or hydrolysis of the acetate protecting group. K₂CO₃ provides a milder, thermodynamically controlled environment that preserves the ester while effectively deprotonating adenine (pKa ~9.8) [1, 3].

  • Electrophile Selection: 3-Bromopropyl acetate is chosen over its chloride analog because bromide is a superior leaving group. This allows the S_N2 displacement to proceed at a moderate 70 °C. Higher temperatures required for chloride displacement (>100 °C) would thermally degrade the ester and increase the proportion of the undesired N7-regioisomer.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent. It effectively solvates the potassium cation but leaves the purinyl anion "naked" and highly nucleophilic, accelerating the reaction [3].

Reaction Pathway Visualization

SynthesisWorkflow Adenine Adenine (6-amino-9H-purine) Base Deprotonation (K2CO3 / DMF, 30 min) Adenine->Base Anion Purinyl Anion (Delocalized N7/N9) Base->Anion AlkylatingAgent 3-Bromopropyl Acetate (70°C, 12-16 h) Anion->AlkylatingAgent N9Product Major Product (N9) 3-(6-amino-9H-purin-9-yl)propyl acetate AlkylatingAgent->N9Product Kinetic & Thermodynamic Preference N7Product Minor Product (N7) Regioisomer Byproduct AlkylatingAgent->N7Product Steric/Electronic Competition Purification Silica Gel Chromatography (DCM:MeOH Gradient) N9Product->Purification N7Product->Purification Removed via Chromatography PureCompound Purified Target Compound (>98% Purity) Purification->PureCompound

Reaction workflow and regioselectivity pathway for the N9-alkylation of adenine.

Step-by-Step Synthesis Protocol

Materials Required:

  • Adenine (CAS 73-24-5): 1.0 eq, 10 mmol, 1.35 g

  • 3-Bromopropyl acetate (CAS 592-33-6): 1.1 eq, 11 mmol, ~1.99 g [4]

  • Potassium carbonate, anhydrous: 2.0 eq, 20 mmol, 2.76 g

  • N,N-Dimethylformamide (DMF), anhydrous: 20 mL

Procedure:

  • Deprotonation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend adenine (1.35 g) and K₂CO₃ (2.76 g) in 20 mL of anhydrous DMF [1].

  • Activation: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar). Self-Validating Checkpoint: The opaque white suspension will become slightly more translucent/yellowish as the purinyl anion forms.

  • Alkylation: Add 3-bromopropyl acetate (1.99 g) dropwise over 10 minutes using a syringe to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C in an oil bath for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr), washing the pad with ethyl acetate (30 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure. Crucial Step: To remove residual DMF (which interferes with chromatography), co-evaporate the residue with toluene (2 x 20 mL) on a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Dichloromethane (DCM) to DCM:Methanol (95:5).

  • Isolation: Pool the pure fractions containing the N9-isomer and concentrate in vacuo to afford the target compound as a white to off-white solid.

Analytical Characterization & Self-Validating Systems

To ensure the protocol acts as a self-validating system, researchers must verify the regioselectivity and structural integrity of the product without waiting for full NMR characterization.

In-Process Validation:

  • TLC Monitoring (DCM:MeOH 9:1): The desired N9-isomer typically exhibits a higher retention factor (R_f ~ 0.45) compared to the N7-isomer (R_f ~ 0.30) and unreacted adenine (R_f ~ 0.10) [3].

  • LC-MS Quick Check: An ESI+ scan should show the target mass at m/z 236.1 [M+H]⁺ . If a major peak appears at m/z 194.1 [M+H]⁺ , the acetate group has been hydrolyzed to 9-(3-hydroxypropyl)adenine. This indicates the reaction absorbed water or was heated too aggressively.

Final Quantitative Data Summary:

Analytical TechniqueExpected Signal / ValueStructural AssignmentDiagnostic Causality
¹H NMR (DMSO-d₆) δ 8.15 (s, 1H), δ 8.13 (s, 1H)Purine H-2 and H-8In N9-isomers, H-2 and H-8 are closely spaced. In N7-isomers, H-8 is strongly downfield shifted (>8.3 ppm) due to structural deshielding.
¹H NMR (DMSO-d₆) δ 4.18 (t, 2H), δ 4.01 (t, 2H)N-CH₂ and O-CH₂Confirms the intact propyl chain is attached to both the purine ring and the ester oxygen.
¹H NMR (DMSO-d₆) δ 1.98 (s, 3H)Acetate -CH₃Validates that the acetate protecting group survived the basic reaction conditions.
¹³C NMR (DMSO-d₆) δ ~170.5Carbonyl (C=O)Confirms the presence of the ester functionality.
Mass Spectrometry m/z 236.1[M+H]⁺C₁₀H₁₄N₅O₂⁺Matches the exact calculated mass (235.11 Da) of the protonated target compound.

References

  • ResearchGate. "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H." European Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. "Regioselective N-alkylation of Adenine by Nucleophilic Substitution." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at:[Link]

Application

Application Note: Regioselective N9-Alkylation of Adenine

Introduction & Strategic Importance Adenine is a foundational scaffold in medicinal chemistry, serving as the core pharmacophore for numerous antiviral agents (e.g., Tenofovir, Adefovir) and acyclic nucleoside phosphonat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Adenine is a foundational scaffold in medicinal chemistry, serving as the core pharmacophore for numerous antiviral agents (e.g., Tenofovir, Adefovir) and acyclic nucleoside phosphonates[1]. However, the adenine molecule possesses five nitrogen atoms (N1, N3, N6, N7, and N9) capable of acting as nucleophiles, making regioselective functionalization a significant synthetic challenge. Directing alkylation specifically to the N9 position—the natural attachment point in biological nucleosides—requires precise control over reaction thermodynamics, base selection, and the solvent environment[2].

This application note details the mechanistic causality behind regioselective N9-alkylation and provides self-validating experimental protocols for both base-mediated and Mitsunobu-driven pathways.

Mechanistic Rationale & Causality

The regiochemical outcome of adenine alkylation is dictated by the delicate competition between kinetic and thermodynamic control:

  • Thermodynamic vs. Kinetic Control: Alkylation at the N9 position is thermodynamically favored because it preserves the most stable aromatic conjugation of the purine ring system[2]. However, the N3 and N7 positions are kinetically accessible. In neutral or weakly basic media, direct alkylation often yields N3-substituted products as the kinetic outcome[2].

  • Role of the Base: Strong bases (e.g., NaH, K₂CO₃, DBU) deprotonate the N9 position (pKa ~9.8) to form a highly delocalized adenine anion[1]. This anionic state fundamentally shifts the reaction pathway, making N9 the dominant nucleophilic site over N3.

  • Solvent Effects: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are critical. They effectively solvate the metal counterion (e.g., K⁺ or Na⁺), leaving the adenine anion "naked" and highly reactive. This lack of ion-pairing drives the SN​2 reaction with alkyl halides toward the thermodynamic N9 product[1][2].

  • Alternative Strategies (Mitsunobu & Steric Shielding): For complex or chiral substrates, the Mitsunobu reaction offers a stereospecific pathway to N9-alkylation using primary or secondary alcohols, proceeding with inversion of configuration and bypassing N7/N3 entirely[2][3]. Additionally, advanced strategies utilizing steric shielding (e.g., proximal heteroaryl C-H bonds or β -cyclodextrin cavities) can physically block the N7 position, pushing N9 selectivity to >99:1[4][5].

MechanisticPathway A Adenine (Neutral) B Adenine Anion (Delocalized) A->B Strong Base (K2CO3 / NaH) Polar Aprotic Solvent (DMF) E N3-Alkylated Product (Neutral/Acidic Media) A->E Neutral/Weak Base Direct Alkylation C N9-Alkylated Product (Thermodynamic, Major) B->C Alkyl Halide (SN2) Thermodynamically Favored D N7-Alkylated Product (Kinetic, Minor) B->D Alkyl Halide (SN2) Kinetic Competition

Figure 1: Mechanistic divergence of adenine alkylation based on reaction conditions.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on different reaction conditions and catalytic strategies[2][4][5].

Reaction ConditionBase / CatalystSolventAlkylating AgentMajor IsomerTypical Ratio (N9:N7)Typical Yield
Standard Base-Assisted K₂CO₃ or NaHDMFAlkyl HalidesN94:1 to 9:160 - 85%
Homogeneous Base DBUDMF / CH₃CNAlkyl HalidesN9>9:170 - 89%
Mitsunobu Protocol PPh₃ / DIADTHF / DMFAlcoholsN9>19:165 - 90%
Steric Shielding NaH (with bulky N6/C8)DMFAlkyl HalidesN9>99:1>80%
Host-Guest Catalysis β -CyclodextrinH₂OAlkyl HalidesN9>99:1>90%

Experimental Protocols

Protocol A: Base-Mediated Regioselective N9-Alkylation

This protocol utilizes potassium carbonate in DMF, representing the most scalable and robust method for synthesizing acyclic nucleoside precursors[1][2].

Materials:

  • Adenine (1.0 equiv) or Adenine Hydriodide

  • Alkyl bromide or chloride (1.1 - 1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv; 3.0 equiv if using adenine hydriodide)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Deprotonation: Suspend adenine (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram of adenine). Add finely powdered, anhydrous K₂CO₃ (2.0 equiv) to the suspension[2].

  • Activation: Stir the mixture at room temperature (20-25°C) for 30 to 45 minutes. Causality Note: This pre-stirring is critical to ensure complete deprotonation and formation of the adenine anion prior to the introduction of the electrophile.

  • Alkylation: Dissolve the alkyl halide (1.1 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the adenine suspension over 15 minutes[1][2].

  • Reaction Progression: Allow the reaction to stir at room temperature for 16–24 hours. For less reactive alkyl chlorides, the temperature may be elevated to 50–60°C. Monitor the reaction via Thin Layer Chromatography (TLC) using 10% MeOH in Dichloromethane[1].

  • Quenching & Extraction: Once complete, quench the reaction by adding cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of methanol in dichloromethane (0% to 10% MeOH) to separate the major N9-isomer from the minor N7-isomer[1].

Protocol B: Mitsunobu-Mediated N9-Alkylation

This protocol is ideal for coupling adenine with chiral secondary alcohols. It proceeds with complete inversion of stereochemistry and avoids N7/N3 byproducts due to the steric bulk of the phosphonium intermediate[2][3].

Materials:

  • Adenine (1.0 equiv)

  • Primary or Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or THF/DMF mixture

Step-by-Step Procedure:

  • Reagent Assembly: In a dry flask under argon, dissolve the alcohol (1.2 equiv), adenine (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (add a small amount of DMF if adenine solubility is poor).

  • Activation: Cool the suspension to 0°C using an ice bath.

  • Coupling: Add DIAD (1.5 equiv) dropwise over 20 minutes. The reaction mixture will typically turn clear as the active phosphonium intermediate forms and reacts[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Workup: Concentrate the solvent in vacuo. The crude mixture contains the product, triphenylphosphine oxide, and reduced DIAD.

  • Purification: Isolate the N9-alkylated product via silica gel chromatography. Pro-tip: Pre-adsorbing the crude mixture onto silica gel can help separate the polar product from the highly non-polar triphenylphosphine oxide.

ExperimentalWorkflow Step1 1. Deprotonation Adenine + K2CO3 in DMF (Stir 30-45 min, RT) Step2 2. S_N2 Alkylation Dropwise addition of Alkyl Halide (Stir 16-24h, RT to 60°C) Step1->Step2 Step3 3. Quenching & Workup Add H2O, Extract with EtOAc Wash with Brine Step2->Step3 Step4 4. Purification Silica Gel Chromatography (MeOH/DCM Gradient) Step3->Step4 Step5 5. Analytical Validation 1H/13C NMR & LC-MS (Confirm N9 vs N7) Step4->Step5

Figure 2: Standard experimental workflow for the base-mediated N9-alkylation of adenine.

Troubleshooting & Analytical Validation

To validate the success of the regioselective N9-alkylation, ¹H and ¹³C NMR spectroscopy are essential. The N9 and N7 isomers can be distinguished by the chemical shifts of the purine protons (H2 and H8). In the N9-isomer, the H8 proton typically appears slightly upfield compared to the N7-isomer. Furthermore, 2D NOESY or HMBC NMR experiments are highly recommended to definitively confirm the spatial relationship between the newly introduced alkyl group and the H8 proton of the purine ring system.

References

  • Synthesis of N6-substituted adenosines. Electronics and Books. URL: [Link]

  • Zhang, Q., Cheng, G., Huang, Y.-Z., & Guo, H.-M. (2012). Regioselective N9 Alkylation of Purine Rings Assisted by β -Cyclodextrin. Tetrahedron, 68(38), 7822-7826. URL:[Link]

  • An Acetylene-Bridged 6,8-Purine Dimer as a Fluorescent Switch-On Probe for Parallel G-Quadruplexes. PubMed Central (PMC). URL: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 71(23), 8901-8906. URL:[Link]

Sources

Method

Purification of 3-(6-amino-9H-purin-9-yl)propyl acetate by column chromatography

Application Note: High-Efficiency Purification of 3-(6-amino-9H-purin-9-yl)propyl acetate by Normal-Phase Column Chromatography Target Audience: Researchers, synthetic chemists, and drug development professionals. Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of 3-(6-amino-9H-purin-9-yl)propyl acetate by Normal-Phase Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (also known as N9 -(3-acetoxypropyl)adenine) is a critical intermediate in the synthesis of acyclic nucleoside phosphonates and antiviral analogs. The purification of adenine derivatives presents a unique chromatographic challenge: the highly polar, basic purine ring interacts strongly with the acidic silanol groups of standard silica gel, often leading to severe peak tailing, irreversible adsorption, and poor resolution[1].

This application note details a field-proven, self-validating protocol for the purification of this compound using normal-phase silica gel chromatography. By employing a rationally designed Dichloromethane/Methanol (DCM/MeOH) gradient modified with Triethylamine (TEA) and utilizing dry-loading techniques, this method ensures high recovery, sharp elution bands, and exceptional purity.

Physicochemical Profiling & Chromatographic Strategy

To design a successful purification protocol, one must understand the causality behind the analyte's behavior on a silica stationary phase.

  • The Analyte: The molecule features a lipophilic acetate ester, a flexible propyl linker, and a highly polar, hydrogen-bond-donating/accepting adenine core.

  • The Solvent System: Normal-phase chromatography for polar heterocycles traditionally relies on DCM/MeOH gradients[2]. DCM provides the necessary solvating power for the lipophilic domains, while MeOH acts as a strong hydrogen-bond competitor to elute the polar purine ring[3].

  • The Modifier (Causality): Unmodified silica gel contains active, acidic silanol groups (Si-OH) with a pKa​ of ~4.5 to 5.0. The basic adenine ring forms strong, multi-point hydrogen bonds with these sites. If eluted with only DCM/MeOH, the compound will drag across the column (tailing). The addition of 1% Triethylamine (TEA) or methanolic ammonia chemically deactivates these silanols, allowing the analyte to partition smoothly and elute as a sharp band[4].

Table 1: Physicochemical Properties & Chromatographic Parameters
ParameterValue / DescriptionRationale for Chromatographic Impact
Molecular Formula C10​H13​N5​O2​ Moderate molecular weight; UV-active.
Polarity Moderate-HighRequires a highly polar modifier (MeOH) for elution.
UV Absorbance λmax​≈260 nmAllows for straightforward fraction monitoring via UV-TLC.
Target Rf​ Value 0.25 – 0.35Optimal retention factor for maximum resolution on silica[3].
Optimal Eluent DCM / MeOH / TEABalances solubility, elution strength, and silanol suppression.

Experimental Workflow & Mechanism

Workflow A 1. Crude Mixture Synthesis (N9-Alkylation of Adenine) B 2. Sample Preparation (Dry Loading on Silica Gel) A->B C 3. Column Equilibration (100% DCM + 1% TEA) B->C D 4. Gradient Elution (0-10% MeOH in DCM) C->D E 5. Fraction Collection (UV Monitoring at 260 nm) D->E F 6. Solvent Evaporation & Product Isolation E->F

Fig 1. Step-by-step workflow for the normal-phase purification of the adenine derivative.

Mechanism Silica Silica Stationary Phase (Free Silanols: Si-OH) Analyte Adenine Derivative (Basic Purine Ring) Silica->Analyte Strong H-Bonding (Causes Tailing) Eluted Eluted Product (Sharp Peak, High Recovery) Analyte->Eluted Freely Elutes (No Retardation) Modifier Triethylamine (TEA) (Basic Modifier) Modifier->Silica Blocks Active Sites (Deactivates Silanols)

Fig 2. Mechanism of silanol deactivation by TEA to prevent tailing of basic purines.

Self-Validating Protocol: In-Process Integrity Checks

To ensure trustworthiness, this protocol incorporates a Self-Validating System . Before committing the entire crude batch to the column, you must validate the stability of the acetate ester and the necessity of the modifier.

Validation Step 1: 2D-TLC for On-Column Stability Acetate esters can occasionally hydrolyze on highly active, acidic silica.

  • Spot the crude mixture in the corner of a square TLC plate.

  • Develop in 90:10 DCM:MeOH. Dry the plate.

  • Rotate the plate 90° and develop again in the exact same solvent. Validation: If the product spot lies perfectly on the diagonal, the compound is stable. If spots appear below the diagonal, the acetate is hydrolyzing, dictating that the silica must be pre-neutralized with TEA.

Validation Step 2: Modifier Efficacy Check Run two parallel TLC plates (95:5 DCM:MeOH). To one chamber, add 1% TEA. Validation: The plate with TEA should show a tight, circular spot for the product. The plate without TEA will show a teardrop-shaped smear. This validates the absolute requirement of the modifier for your specific batch of silica.

Detailed Step-by-Step Methodology

Sample Preparation (Dry Loading)

Causality: Adenine derivatives often require highly polar solvents (like DMF or pure MeOH) to dissolve fully. Loading a liquid sample dissolved in these solvents onto a DCM-equilibrated column causes immediate band broadening, ruining resolution. Dry loading circumvents this.

  • Dissolve the crude 3-(6-amino-9H-purin-9-yl)propyl acetate in a minimum volume of volatile solvent (e.g., MeOH/DCM mixture).

  • Add silica gel to the flask (approx. 3 to 4 times the mass of the crude compound).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

Column Packing & Equilibration
  • Select a column size appropriate for a 30:1 to 50:1 silica-to-crude mass ratio.

  • Prepare a slurry of silica gel in 100% DCM containing 1% TEA (v/v).

  • Pour the slurry into the column, tapping gently to ensure uniform packing without channeling.

  • Flush the column with 2-3 column volumes (CV) of the DCM/TEA mixture to fully deactivate the silanol sites.

Gradient Elution

Carefully pour the dry-loaded silica onto the top of the packed bed. Add a protective layer of sand. Elute using the step gradient outlined in Table 2.

Table 2: Optimized Step-Gradient Profile
StepSolvent System (v/v)Column Volumes (CV)Target Elution / Impurity
1 100% DCM + 1% TEA2 CVFlushes non-polar alkylating agents / unreacted halides.
2 98:2 DCM:MeOH + 1% TEA3 CVElutes lipophilic byproducts.
3 95:5 DCM:MeOH + 1% TEA4 CVElutes 3-(6-amino-9H-purin-9-yl)propyl acetate.
4 90:10 DCM:MeOH + 1% TEA2 CVFlushes highly polar impurities (e.g., unreacted adenine).

Note: Never exceed 10-15% MeOH on standard silica gel, as high concentrations of methanol will begin to dissolve the silica, contaminating the product with silicate salts[3].

Fraction Collection & Isolation
  • Collect fractions in test tubes (volume dependent on column size).

  • Spot fractions on a silica TLC plate and develop using 90:10 DCM:MeOH + 1% TEA.

  • Visualize under short-wave UV light (254 nm). The purine ring will appear as a dark, UV-absorbing spot.

  • Pool the fractions containing the pure product ( Rf​≈0.3 ) and concentrate under reduced pressure.

Troubleshooting Guide

Table 3: Common Chromatographic Failures and Solutions
ObservationRoot Cause (Causality)Corrective Action
Product co-elutes with unreacted adenine Gradient increased too rapidly; insufficient resolution.Decrease the gradient slope. Hold at 97:3 DCM:MeOH for longer before stepping to 95:5.
Severe peak tailing across multiple fractions Insufficient silanol deactivation.Increase TEA concentration to 2%, or switch to 0.5% methanolic ammonia ( NH3​ /MeOH)[4].
White powder remains after solvent evaporation Dissolved silica gel (MeOH concentration too high).Resuspend the product in pure DCM or EtOAc, filter through a 0.2 μm PTFE syringe filter, and re-evaporate.

References

  • Biotage Application Notes. Alternatives to DCM/MeOH in Normal-phase Flash Chromatography. Biotage.[Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.[Link]

  • Jacobson, K. A., et al. (1995). Structure-Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(10), 1720-1735.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-(6-amino-9H-purin-9-yl)propyl acetate

Executive Summary The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS: 5845-42-1) serves as a critical synthetic intermediate and model prodrug in the development of acyclic nucleoside phosphonates, targeted antivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS: 5845-42-1) serves as a critical synthetic intermediate and model prodrug in the development of acyclic nucleoside phosphonates, targeted antivirals, and ionizable lipids for lipid nanoparticle (LNP) delivery systems. Because the alkylation of adenine inherently risks generating a mixture of positional isomers (predominantly N9 and N7), rigorous analytical characterization is non-negotiable. This application note details a multi-tier, self-validating analytical strategy—combining HPLC-PDA, 2D HMBC NMR, and LC-MS/MS—to ensure regiochemical purity, structural integrity, and stability of the target molecule.

Mechanistic Context & Physicochemical Rationale

Adenine is an electron-rich, multi-nitrogen heterocycle. During the synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate (typically via the reaction of adenine with 3-chloropropyl acetate under basic conditions), the N9 position is the thermodynamically favored site of alkylation. However, kinetic byproducts, specifically the N7-alkylated isomer, frequently co-elute .

To design an effective analytical workflow, we must account for the molecule's dual nature:

  • The Purine Headgroup: Highly polar with a pKa of ~4.15 (N1 protonation). It dictates the molecule's behavior in aqueous environments and requires careful pH control during chromatography to prevent peak tailing.

  • The Propyl Acetate Tail: Adds lipophilicity but introduces a hydrolytically labile ester bond, making the molecule susceptible to degradation at extreme pH levels.

Analytical Workflow & Strategy

Workflow Sample 3-(6-amino-9H-purin-9-yl)propyl acetate HPLC HPLC-PDA Isomer Resolution Sample->HPLC LCMS LC-MS/MS Impurity Profiling Sample->LCMS NMR 2D HMBC NMR Regioselectivity Sample->NMR N9N7 N9 vs N7 Quantitation HPLC->N9N7 Degradation Hydrolysis Tracking HPLC->Degradation LCMS->Degradation Struct C4/C8 Correlation Proof NMR->Struct

Multi-tier analytical workflow for 3-(6-amino-9H-purin-9-yl)propyl acetate characterization.

Protocol 1: Regioselective Profiling via HPLC-PDA

Causality & Method Design

To separate the N9 (target) and N7 (impurity) isomers, reversed-phase HPLC is employed. Instead of a highly acidic mobile phase (which would fully protonate the adenine ring and reduce retention on a C18 column), we utilize a 10 mM Ammonium Acetate buffer at pH 6.8 . At this near-neutral pH, the adenine ring remains uncharged, maximizing the hydrophobic interaction of the propyl acetate chain with the stationary phase. Furthermore, pH 6.8 prevents on-column hydrolysis of the ester bond .

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water. Adjust to pH 6.8 using dilute acetic acid or ammonia.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA scanning 200–400 nm (Extract at 260 nm).

  • Gradient Execution: Follow the gradient outlined in Table 1.

Data Presentation: HPLC Gradient Conditions
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
2.0955Isocratic
12.04060Linear
15.01090Linear
17.0955Step
22.0955Re-equilibration
Self-Validation System (SST)

The protocol validates itself through a System Suitability Test (SST). A standard spiked with 1% of the N7-isomer must demonstrate a chromatographic resolution ( Rs​ ) of > 2.0 between the N9 and N7 peaks. If Rs​<2.0 , the buffer pH must be verified, as minor pH shifts alter the hydration sphere of the purine isomers.

Protocol 2: Structural Elucidation via 2D HMBC NMR

Causality & Method Design

1D 1 H NMR is insufficient to definitively prove N9 versus N7 alkylation. We rely on Heteronuclear Multiple Bond Correlation (HMBC) , a 2D NMR technique that detects long-range ( 2J and 3J ) couplings between protons and carbons. In the target N9-isomer, the protons of the N−CH2​ group (H-1') will show strong 3J correlations to both C4 and C8 of the purine ring. If the compound were the N7-isomer, the H-1' protons would correlate to C5 and C8 instead .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO- d6​ (contains 0.03% v/v TMS as an internal standard).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire data on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Pulse Sequences:

    • Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra.

    • Acquire 2D 1 H- 13 C HMBC optimized for a long-range coupling constant of J=8 Hz.

  • Processing: Phase and baseline correct the spectra. Map the cross-peaks from the triplet at ~4.2 ppm (H-1') to the carbon axis.

Data Presentation: Key NMR Assignments
Nucleus / Position 1 H Shift (ppm) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Purine C2 / H2 8.15 (s, 1H)152.5C4, C6
Purine C8 / H8 8.10 (s, 1H)141.2C4, C5, C-1'
Alkyl C-1' / H-1' 4.22 (t, 2H)43.5C4 (149.8), C8 (141.2)
Alkyl C-3' / H-3' 4.05 (t, 2H)61.2Carbonyl C (170.5)
Acetate CH3 2.01 (s, 3H)20.8Carbonyl C (170.5)
Self-Validation System

The HMBC method is internally self-validating. The assignment of C4 vs C5 is confirmed via a 2D HSQC experiment (which rules out direct 1-bond attachments) and by verifying the chemical shift of C4 (~149 ppm) vs C5 (~118 ppm). The simultaneous presence of H-1' C4 and H-1' C8 cross-peaks mathematically excludes N7 alkylation.

Protocol 3: Trace Impurity & Degradation Tracking via LC-MS/MS

Causality & Method Design

To detect trace impurities and monitor the stability of the ester bond, LC-MS/MS operated in Positive Electrospray Ionization (ESI+) mode is used. The primary amine at the C6 position of the adenine ring readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 236.1. Collision-Induced Dissociation (CID) predictably cleaves the molecule at the ester bond (loss of acetic acid, -60 Da) and at the N9-alkyl bond (yielding the protonated adenine base, m/z 136.1).

Forced Degradation Pathway

Degradation Intact Intact Prodrug m/z 236.1 Hydrolysis Ester Hydrolysis (pH > 8 or pH < 3) Intact->Hydrolysis Alcohol Propyl Alcohol Degradant m/z 194.1 Hydrolysis->Alcohol

Forced degradation pathway highlighting ester hydrolysis under extreme pH conditions.

Step-by-Step Methodology
  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Forced Degradation (Hydrolysis Test): To a 1 mL aliquot of the 100 µg/mL stock, add 100 µL of 0.1 M NaOH. Incubate at 40°C for 4 hours. Neutralize with 100 µL of 0.1 M HCl, then dilute to 1 µg/mL for MS analysis.

  • MS Tuning: Introduce the sample via direct infusion at 10 µL/min to optimize source parameters (Capillary voltage: 3.0 kV, Desolvation Temp: 350°C).

  • MRM Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

Data Presentation: LC-MS/MS MRM Transitions
Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Structural Significance
236.1 [M+H]+ 136.1 25Cleavage of N9-alkyl bond (Protonated adenine)
236.1 [M+H]+ 176.1 15Loss of acetic acid (-60 Da) from ester tail
194.1 [M+H]+ 136.1 22Degradant: 3-(6-amino-9H-purin-9-yl)propan-1-ol
Self-Validation System

The LC-MS/MS protocol validates structural integrity through Mass Balance . During the forced degradation study, the molar decrease in the intact precursor ( m/z 236.1) must quantitatively match the molar increase in the hydrolysis degradant ( m/z 194.1). A deviation of >5% in mass balance indicates an unmonitored secondary degradation pathway (such as oxidation of the purine ring), prompting immediate re-evaluation of the sample's handling conditions.

References

  • (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. The Journal of Organic Chemistry, American Chemical Society (ACS).[Link]

  • Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).[Link]

Method

Application Note: High-Resolution HPLC Purity Analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate

Executive Summary The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS: 5845-42-1) is a critical synthetic intermediate and prodrug model in the development of acyclic nucleoside analogues and antiviral therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS: 5845-42-1) is a critical synthetic intermediate and prodrug model in the development of acyclic nucleoside analogues and antiviral therapeutics. Because of the inherent reactivity of the purine ring, the synthesis of this molecule is prone to generating structurally similar process impurities—most notably N7-alkylation regioisomers and unreacted adenine. Furthermore, the ester linkage introduces a susceptibility to hydrolytic degradation.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to rigorously quantify the purity of 3-(6-amino-9H-purin-9-yl)propyl acetate. By leveraging the specific physicochemical properties of the adenine chromophore and the alkyl-ester side chain, this method ensures baseline resolution of the target API from its critical impurities.

Mechanistic Rationale & Chromatographic Strategy

To move beyond simple step-execution, it is vital to understand the causality behind the chosen chromatographic parameters.

pH-Dependent Retention and Peak Symmetry

Adenine derivatives possess multiple nitrogen atoms capable of protonation. The N1 position of the adenine ring has a pKa of approximately 4.15. If the mobile phase pH is too low (e.g., pH 2-3 using trifluoroacetic acid), the purine ring becomes protonated, leading to poor retention on a non-polar C18 column and severe peak tailing due to secondary interactions with residual silanols.

By utilizing a 20 mM ammonium acetate buffer adjusted to pH 6.0 , the method ensures the purine ring remains in its neutral, unprotonated state [1]. This maximizes hydrophobic interaction with the stationary phase and guarantees sharp, symmetrical peaks.

Resolving the Impurity Landscape

The synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate typically involves the alkylation of adenine with 3-chloropropyl acetate. This chemistry dictates the impurity profile:

  • Unreacted Adenine: Highly polar, elutes very early.

  • Ester Hydrolysis Degradant: 3-(6-amino-9H-purin-9-yl)propan-1-ol. The loss of the acetyl group increases polarity, causing it to elute before the target.

  • N7-Regioisomer: Alkylation of purines inherently yields a mixture of N9 (major) and N7 (minor) isomers. The N7-isomer has a slightly different dipole moment and spatial geometry, requiring a carefully optimized gradient to prevent co-elution with the N9 target [2].

Impurity_Pathway Adenine Unreacted Adenine (Polar, Early Elution) Target 3-(6-amino-9H-purin-9-yl)propyl acetate (Target API, Mid Elution) Adenine->Target N9-Alkylation N7_Isomer N7-Regioisomer (Impurity, Mid-Late Elution) Adenine->N7_Isomer N7-Alkylation Hydrolysis 3-(6-amino-9H-purin-9-yl)propan-1-ol (Degradant, Early-Mid Elution) Target->Hydrolysis Ester Hydrolysis

Fig 1. Synthetic and degradation pathways dictating the impurity profile of the target purine.

Self-Validating System Suitability (SST)

A robust analytical method must be a self-validating system. This means the protocol is designed to "fail safely"—preventing the reporting of inaccurate data if the chromatographic system is compromised. Before any sample is analyzed, the system must pass the following logic gates using a System Suitability Standard (a mixture of the target compound and its N7-isomer).

System_Suitability Start System Suitability Res Resolution (Rs) > 2.0 (Target vs N7-Isomer) Start->Res Tailing Tailing Factor (T) < 1.5 (Peak Symmetry) Start->Tailing RSD Area RSD < 2.0% (Precision) Start->RSD Action Proceed to Analysis Res->Action Tailing->Action RSD->Action

Fig 2. Self-validating System Suitability Testing (SST) logic gate for HPLC analysis.

  • Causality of Rs > 2.0: If the resolution between the N9 target and the N7 isomer drops below 2.0, column degradation or mobile phase preparation errors have occurred. Proceeding would result in falsely elevated purity values due to peak integration overlap.

Step-by-Step Analytical Protocol

Preparation of Solutions
  • Mobile Phase A (20 mM Ammonium Acetate, pH 6.0): Dissolve 1.54 g of HPLC-grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: 90% Water / 10% Acetonitrile (v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Sample Preparation: Accurately weigh 25.0 mg of the 3-(6-amino-9H-purin-9-yl)propyl acetate sample into a 50 mL volumetric flask. Dissolve and make up to volume with the Diluent (Final concentration: 0.5 mg/mL). Sonicate for 5 minutes at room temperature.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column High-purity end-capped C18 (250 mm × 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (Optimal for adenine chromophore)
Injection Volume 10 µL
Autosampler Temp 4 °C (To prevent on-board ester hydrolysis)
Gradient Elution Program

An initial isocratic hold ensures the highly polar unreacted adenine is adequately retained and resolved from the void volume, followed by a steep organic ramp to elute the lipophilic target and its regioisomers.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Isocratic hold for polar impurities
5.0955Isocratic hold for polar impurities
20.04060Linear ramp for target elution
25.01090Column wash
30.01090Column wash
31.0955Re-equilibration
40.0955End of run

Data Interpretation & Impurity Profiling

Quantification of purity is performed using the area normalization method (Area %). Because all related impurities share the identical adenine chromophore, their UV response factors at 260 nm are virtually identical, allowing for direct area-to-area comparison without the strict need for individual impurity reference standards.

Table 3: Expected Elution Profile and Relative Retention Times (RRT)

Analyte / ImpurityOriginExpected RRTAction Limit (Area %)
Unreacted AdenineProcess (Starting material)~0.15≤ 0.5%
3-(6-amino-9H-purin-9-yl)propan-1-olDegradation (Ester hydrolysis)~0.65≤ 1.0%
3-(6-amino-9H-purin-9-yl)propyl acetate Target API 1.00 ≥ 98.0%
N7-RegioisomerProcess (Side reaction)~1.15≤ 0.5%

Note: RRTs are approximate and will vary slightly based on the specific C18 column manufacturer's carbon load and surface area.

References

  • Kiessling, P., Scriba, G. K. E., Süss, F., Werner, G., Knoth, H., & Hartmann, M. (2004). "Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions." Journal of Pharmaceutical and Biomedical Analysis, 36(3), 535-539. URL:[Link]

  • Al Za'Abi, M., Ali, B. H., & Hussain, A. (2013). "Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods." Analytical Methods, 5(6), 1487-1493. URL:[Link]

Application

A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Determination of 3-(6-amino-9H-purin-9-yl)propyl acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a robust, sensitive, and specific method for the quantitative analysis of 3-(6-amino-9H-purin-9...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust, sensitive, and specific method for the quantitative analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate, a synthetic purine derivative, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Nucleoside and nucleotide analogs are a cornerstone of therapeutic drug development, particularly in antiviral and anticancer research.[1][2] The accurate quantification of these compounds in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments. The method detailed herein employs a simple protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. This protocol has been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, demonstrating its suitability for regulated bioanalysis.[3][4]

Introduction and Scientific Principle

3-(6-amino-9H-purin-9-yl)propyl acetate is a synthetic nucleoside analog featuring an adenine core structure. Such modifications to the canonical nucleoside form can have substantial biochemical consequences, forming the basis for many pharmaceutical agents.[1] The analytical challenge with such molecules lies in their polarity and the complexity of the biological matrices in which they are often measured.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this application due to its superior sensitivity and specificity.[5][6] The chromatographic step separates the analyte from matrix components, while the mass spectrometer provides unambiguous identification and quantification. The principle of MS/MS involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the monitoring of a specific, stable fragment ion. This precursor-to-product ion transition is unique to the analyte, effectively eliminating interference from co-eluting compounds and ensuring analytical certainty.[7] This method is designed to be readily implemented in drug metabolism and pharmacokinetics (DMPK) laboratories.

Materials and Methods

Chemicals and Reagents
  • Analyte: 3-(6-amino-9H-purin-9-yl)propyl acetate reference standard (≥98% purity).

  • Internal Standard (IS): 3-(6-amino-9H-purin-9-yl)propyl acetate-¹³C₅,¹⁵N₁ (or a suitable structural analog like Tenofovir, if a stable isotope-labeled standard is unavailable).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and reagent-grade water (Type I).

  • Mobile Phase Additive: Formic acid (LC-MS grade, ≥99%).

  • Biological Matrix: Blank human plasma (K₂EDTA).

Instrumentation

A standard UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters. The selection of a reversed-phase C18 column is based on the moderate polarity of the analyte, where the propyl acetate moiety provides sufficient retention.[2] The use of formic acid as a mobile phase modifier aids in the protonation of the analyte, which is crucial for efficient positive mode ESI.[8]

Table 1: HPLC Parameters

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B and equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp 10 °C

Table 2: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 500 °C
Desolvation Gas Flow 900 L/hr
Cone Gas Flow 50 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions Note: The molecular formula of the analyte is C₁₀H₁₃N₅O₂ with a molecular weight of 235.24 g/mol .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 236.2136.15022Quantifier
Analyte 236.2176.15015Qualifier
Internal Standard 242.2141.15022Quantifier

Causality of Choices: The primary product ion for the analyte (m/z 136.1) corresponds to the protonated adenine base, a highly stable and common fragment for purine nucleoside analogs resulting from the cleavage of the bond between the purine and the side chain.[9] The secondary ion (m/z 176.1) likely corresponds to the loss of the acetate group (CH₃COOH). Using a quantifier and a qualifier ion enhances the specificity of the method, as per regulatory guidance.[3]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Internal Standard in methanol to prepare individual stock solutions.

  • Working Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality controls (QCs).

Sample Preparation Protocol

This protocol utilizes protein precipitation, a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS analysis.[6]

  • Aliquot: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex: Vortex mix the tubes vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow cluster_analysis Instrumental Analysis sample 1. Aliquot 50 µL Plasma Sample add_is 2. Add 200 µL Acetonitrile with Internal Standard sample->add_is vortex 3. Vortex Mix (30 sec) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject 5 µL onto LC-MS/MS transfer->inject process 7. Data Acquisition & Processing inject->process

Caption: High-level experimental workflow from sample preparation to analysis.

Method Validation

The method was validated following the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[4][10] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][11]

G center_node Validated Method acc Accuracy center_node->acc prec Precision center_node->prec spec Specificity center_node->spec lin Linearity & Range center_node->lin sens Sensitivity (LLOQ) center_node->sens stab Stability center_node->stab acc->center_node prec->center_node spec->center_node lin->center_node sens->center_node stab->center_node

Caption: Core parameters establishing the trustworthiness of the analytical method.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Protocol: Six different blank human plasma lots were processed and analyzed to check for interferences at the retention times of the analyte and IS.

  • Results: No significant interfering peaks were observed at the expected retention times.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

  • Protocol: Calibration curves were prepared in triplicate by spiking blank plasma at eight concentration levels ranging from 1.0 to 1000 ng/mL. The curves were plotted as the peak area ratio (Analyte/IS) versus concentration and fitted using a linear least-squares regression with a 1/x² weighting factor.

  • Results: The method was linear over the specified range.

Table 4: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Calibration Range 1.0 - 1000 ng/mL-
Regression Model Linear, 1/x² weighting-
Correlation Coefficient (r²) > 0.998≥ 0.99
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy and Precision

Accuracy refers to the closeness of test results to the true value, while precision measures the agreement among individual test results.[12]

  • Protocol: Replicate (n=6) QC samples were prepared in blank plasma at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). The analysis was conducted on three separate days to determine both intra-day (repeatability) and inter-day (intermediate) precision.

  • Results: The accuracy and precision were within the acceptable limits for bioanalytical assays.[10]

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ 1.01.08108.08.511.2
Low QC 3.02.8996.36.17.8
Mid QC 100.0104.5104.54.55.9
High QC 800.0785.698.23.85.1
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (RSD) ≤15% (≤20% for LLOQ).
Matrix Effect and Recovery
  • Protocol: The matrix effect was evaluated by comparing the peak response of the analyte spiked into post-extraction blank plasma with the response of the analyte in a pure solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[8]

  • Results: The matrix effect was minimal and consistent across different plasma lots. The extraction recovery was high and reproducible.

Table 6: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Recovery Precision (%RSD)Mean Matrix Effect (%)
Low QC 92.55.898.1
High QC 94.14.2101.3
Stability
  • Protocol: The stability of the analyte was assessed in plasma under various conditions: bench-top (room temperature for 6 hours), freeze-thaw (3 cycles), and long-term storage (-80°C for 30 days).

  • Results: The analyte was found to be stable under all tested conditions, with deviations within ±15% of the nominal concentrations.

Conclusion

This application note details a highly selective, sensitive, and reliable LC-MS/MS method for the quantification of 3-(6-amino-9H-purin-9-yl)propyl acetate in human plasma. The simple sample preparation procedure and rapid chromatographic runtime make it suitable for high-throughput analysis. The method has been thoroughly validated according to international guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability. This validated protocol provides a solid foundation for researchers and drug development professionals engaged in pharmacokinetic and other regulatory studies involving this compound or structurally similar purine derivatives.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProQuest. Structures and Energetics of Common Naturally Occurring and Synthetic Fluorinated Nucleoside Analogues: Investigations Via Tandem Mass Spectrometry and Theoretical Methods. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80.
  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • IntechOpen. (2017). Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues. [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • PubMed. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. [Link]

  • ACS Publications. (1969). Mass spectrometry of nucleic acid components. Analogs of adenosine. [Link]

  • Universitat Politècnica de València. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites. [Link]

  • R&D World. (2015). Tips for Successful LC-MS: Keep the Sample In Focus. [Link]

  • PLOS ONE. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • ZORA. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. [Link]

  • MDPI. (2025). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. [Link]

  • PubMed. (2025). Development and Validation of a Sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Simultaneous Quantification of Thiopurine Nucleotides in Human Red Blood Cells. [Link]

Sources

Method

Application Note: In Vitro Evaluation of 3-(6-amino-9H-purin-9-yl)propyl acetate in Human Cancer Cell Lines

Executive Summary & Mechanistic Rationale The development of novel nucleoside analogs remains a cornerstone in oncology drug discovery. 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS: 5845-42-1) is a synthetic, acyclic pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel nucleoside analogs remains a cornerstone in oncology drug discovery. 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS: 5845-42-1) is a synthetic, acyclic purine nucleoside analog designed to exploit the rapid metabolism of highly proliferative cancer cells[1].

As an application scientist, I emphasize that the structural design of this compound is highly deliberate. The addition of the acetate group serves as a lipophilic mask, enhancing passive cellular uptake across the lipid bilayer. Once internalized, intracellular esterases rapidly cleave the acetate moiety, releasing the active alcohol intermediate. Subsequent phosphorylation by cellular kinases converts this intermediate into an active acyclic nucleotide triphosphate. Similar to other potent purine derivatives, this active metabolite acts as a competitive inhibitor of DNA polymerase and a chain terminator, ultimately inducing cell cycle arrest and apoptosis[2][3].

To effectively evaluate this compound's efficacy, researchers must utilize self-validating in vitro models that accurately measure both its cytotoxic potential and its specific mechanism of action (e.g., tubulin polymerization inhibition or S-phase/G2/M-phase arrest)[2][3].

Metabolic Activation Pathway

Pathway Prodrug 3-(6-amino-9H-purin-9-yl)propyl acetate (Lipophilic Prodrug) Uptake Cellular Uptake (Passive Diffusion) Prodrug->Uptake Esterase Intracellular Esterases (Acetate Cleavage) Uptake->Esterase Alcohol 3-(6-amino-9H-purin-9-yl)propan-1-ol (Active Intermediate) Esterase->Alcohol Kinase Cellular Kinases (Phosphorylation Cascade) Alcohol->Kinase Nucleotide Acyclic Nucleotide Triphosphate (Active Antimetabolite) Kinase->Nucleotide DNA DNA Polymerase Inhibition & Chain Termination Nucleotide->DNA Arrest Cell Cycle Arrest (S / G2/M Phase) DNA->Arrest

Metabolic activation and mechanism of action of 3-(6-amino-9H-purin-9-yl)propyl acetate.

Experimental Design & Cell Line Selection

The selection of appropriate cell lines is critical for evaluating purine derivatives. Based on recent structure-activity relationship (SAR) studies of 6-substituted purine analogs, the following human epithelial and hematological cancer cell lines are recommended due to their established sensitivity to this drug class[3]:

  • HCT116 (Colorectal Carcinoma): Highly sensitive to purine-based tubulin polymerization inhibitors, making it an ideal model for assessing G2/M phase arrest[2].

  • Huh7 (Hepatocellular Carcinoma): Demonstrates high susceptibility to nitrogen-substituted purine analogs, providing a robust model for hepatic cytotoxicity.

  • HL-60 (Promyelocytic Leukemia): Frequently utilized to assess S-phase cell cycle arrest and rapid apoptosis induction by trisubstituted purines[3].

Expected Quantitative Outcomes

Based on the performance of structurally homologous purine derivatives, the table below summarizes the expected quantitative data profiles for this compound[2][3]:

Cell LineTissue OriginExpected IC50 Range (µM)Primary Cell Cycle Arrest PhaseApoptosis Induction
HCT116 Colorectal Carcinoma1.0 - 5.0G2/M PhaseHigh
Huh7 Hepatocellular Carcinoma1.0 - 4.0S PhaseModerate
HL-60 Promyelocytic Leukemia0.5 - 2.0S PhaseHigh
MCF7 Breast Adenocarcinoma2.0 - 10.0G2/M PhaseModerate

Self-Validating Experimental Protocols

The following protocols are engineered to eliminate common experimental artifacts associated with nucleoside analogs.

Phase 1: Compound Preparation & Storage

Causality Check: While the acetate group improves lipophilicity, the purine core requires a strong polar aprotic solvent for initial dissolution to prevent micro-precipitation in aqueous media.

  • Stock Solution: Dissolve 3-(6-amino-9H-purin-9-yl)propyl acetate powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Aliquot and store at -20°C in the dark.

  • Working Dilutions: Perform serial dilutions in complete culture media (e.g., DMEM or RPMI-1640 + 10% FBS) immediately prior to treatment.

  • Solvent Control: Ensure the final concentration of DMSO in all test wells (including the vehicle control) never exceeds 0.1% (v/v) . Higher DMSO concentrations induce baseline cytotoxicity, artificially skewing the IC50 curve.

Phase 2: Sulforhodamine B (SRB) Cell Viability Assay

Causality Check: Why use SRB instead of the standard MTT assay? Purine antimetabolites can cause mitochondrial uncoupling and alter reductase enzyme activity before actual cell death occurs, leading to false-positive viability readings in MTT assays. The SRB assay binds stoichiometrically to basic amino acids, providing a direct, metabolism-independent quantification of total cellular protein mass.

  • Seeding: Seed adherent cells (HCT116, Huh7) at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Treatment: Aspirate media and add 100 µL of media containing the compound at varying concentrations (e.g., 0.1, 1, 5, 10, 50 µM). Incubate for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the wells (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Reading: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 200 µL of 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

Phase 3: Flow Cytometry for Cell Cycle Analysis

Causality Check: To accurately determine if the compound induces S-phase or G2/M-phase arrest, cellular DNA must be quantitatively stained. Fixation with 70% ethanol permeabilizes the membrane while preserving DNA integrity. The addition of RNase A is an absolute requirement; Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Without RNase A, PI will stain cellular RNA, blurring the distinct G1, S, and G2/M peaks and invalidating the data[2].

  • Treatment: Treat cells in 6-well plates with the compound at its calculated IC50 and 2×IC50 concentrations for 24 and 48 hours.

  • Harvesting: Collect both the floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise to prevent clumping (final concentration ~70% EtOH). Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash once with PBS, and resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation & Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze samples via flow cytometry (e.g., BD FACSCanto), collecting at least 10,000 events per sample. Use ModFit LT or FlowJo software to deconvolute the cell cycle phases.

Sources

Application

Application Note: High-Throughput Evaluation of Purine Nucleoside Analogs as Viral RdRp Inhibitors

Introduction & Mechanistic Rationale Purine nucleoside analogs (e.g., Remdesivir, Ribavirin, Favipiravir) represent a cornerstone in broad-spectrum antiviral drug development. These molecules are typically designed and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purine nucleoside analogs (e.g., Remdesivir, Ribavirin, Favipiravir) represent a cornerstone in broad-spectrum antiviral drug development. These molecules are typically designed and administered as prodrugs to facilitate cellular permeability and stability. Once inside the host cell, they are phosphorylated by host cellular kinases into their active nucleoside triphosphate (NTP) forms.

During viral replication, the viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates these NTP analogs into the nascent viral RNA strand instead of natural nucleotides. This substrate competition results in delayed chain termination or lethal mutagenesis, effectively halting viral replication[1].

Pathway Prodrug Purine Analog Prodrug (e.g., Remdesivir) Kinase Host Cell Kinases (Phosphorylation) Prodrug->Kinase Cellular Entry NTP Active Nucleoside Triphosphate (NTP) Kinase->NTP Activation RdRp Viral RdRp Complex (Misincorporation) NTP->RdRp Substrate Competition Termination RNA Chain Termination & Viral Inhibition RdRp->Termination Mechanism

Intracellular activation and RdRp inhibition mechanism of purine nucleoside analogs.

Experimental Logic & System Validation

A robust antiviral screening protocol must operate as a self-validating system. Observing a reduction in viral titer in vitro is insufficient on its own; compound-induced host cell death will artificially halt viral replication, leading to false-positive efficacy data[2]. Therefore, the experimental pipeline is structured around three interconnected pillars to establish definitive causality:

  • Host Cytotoxicity (CC50): Establishes the baseline toxicity of the compound on uninfected host cells.

  • Antiviral Efficacy (EC50): Measures the compound's ability to prevent virus-induced cytopathic effect (CPE)[3].

  • Target Validation: Utilizes a cell-free RdRp assay to confirm the direct mechanism of action. Critical Causality Note: In cell-free biochemical assays, the prodrug form will fail because the system lacks the host kinases required for activation. The chemically synthesized active triphosphate form (e.g., Remdesivir-TP) must be explicitly used to validate RdRp inhibition[4].

Workflow Prep Compound Preparation CC50 CC50 Assay (Host Viability) Prep->CC50 EC50 EC50 Assay (Viral CPE) Prep->EC50 SI Selectivity Index (SI = CC50/EC50) CC50->SI EC50->SI MoA Target Validation (Cell-Free RdRp) SI->MoA

Sequential workflow for validating purine analog antiviral efficacy and mechanism.

Step-by-Step Methodologies

Protocol A: Cytotoxicity Profiling (CC50 Determination)

Objective: Determine the 50% cytotoxic concentration (CC50) to ensure the therapeutic window is accurately defined[2].

  • Cell Seeding: Seed permissive host cells (e.g., Vero E6) at 1×104 cells/well in a 96-well tissue culture plate. Incubate at 37°C, 5% CO2 for 24 hours to reach ~80% confluency[5].

  • Compound Preparation: Prepare 8-point half-log serial dilutions of the purine analog in the culture medium (e.g., 0.1 µM to 100 µM). Ensure the vehicle (e.g., DMSO) concentration remains constant (≤0.5%) across all wells to prevent solvent-induced toxicity.

  • Treatment: Aspirate growth media and add 100 µL of the compound dilutions to the uninfected cells. Include a vehicle control (0.5% DMSO) and a positive cytotoxicity control (e.g., Puromycin or Formaldehyde).

  • Incubation & Readout: Incubate for 48–72 hours. Assess cell viability using a Neutral Red uptake assay or an ATP-quantification luminescent assay (e.g., CellTiter-Glo)[3].

  • Analysis: Calculate the CC50 using non-linear regression (curve fit) in standard graphing software.

Protocol B: Cytopathic Effect (CPE) Reduction Assay (EC50)

Objective: Determine the 50% effective concentration (EC50) required to protect cells from virus-induced death[3].

  • Infection: Seed cells identically to Protocol A. Remove media and inoculate cells with the target virus at a predetermined Multiplicity of Infection (MOI) that yields 80-100% CPE within 72 hours. Incubate for 1 hour to allow for viral adsorption[6].

  • Compound Addition: Remove the viral inoculum and gently wash cells with PBS to remove unbound virus. Add the serially diluted purine analogs.

  • System Controls:

    • Virus Control (VC): Infected cells + vehicle (Represents 0% protection baseline).

    • Cell Control (CC): Uninfected cells + vehicle (Represents 100% protection baseline).

    • Positive Control: A known active antiviral (e.g., Remdesivir)[5].

  • Readout: After 72 hours, quantify the viability of the surviving (protected) cells using Neutral Red or MTS reagent.

  • Analysis: Calculate the EC50. The Selectivity Index (SI) is subsequently calculated as SI=CC50/EC50 . An SI > 10 is generally required for a compound to be considered a viable therapeutic candidate[7].

Protocol C: Cell-Free RdRp Polymerase Inhibition Assay

Objective: Validate that the analog directly inhibits the viral RdRp complex, confirming the mechanism of action[1].

  • Protein & Substrate Prep: Reconstitute the purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses). Prepare a fluorescently labeled self-priming RNA template[1].

  • Triphosphate Conversion: Crucial Step. Utilize the chemically synthesized active nucleoside triphosphate (NTP) form of the purine analog. The standard prodrug will remain inert in this cell-free environment[4].

  • Reaction: Combine the RdRp complex, RNA template, natural NTPs, and the analog-NTP in a reaction buffer containing catalytic ions (e.g., Mg2+ or Mn2+).

  • Measurement: Measure the incorporation of the fluorescent RNA over time. A dose-dependent reduction in fluorescence extension indicates chain termination or polymerase stalling[1].

Quantitative Data Presentation

The following table demonstrates how to structure and interpret the output from the CC50 and EC50 assays. The Selectivity Index (SI) serves as the ultimate arbiter of a compound's in vitro viability, ensuring that the observed antiviral effect is distinct from cellular toxicity[2].

CompoundTarget VirusCC50 (µM)EC50 (µM)Selectivity Index (SI)Interpretation
Remdesivir (Control) SARS-CoV-2> 100.00.77> 129.8Highly selective; validated RdRp inhibitor.
Ribavirin RSV> 50.03.20> 15.6Moderately selective; viable broad-spectrum agent.
Test Analog A SARS-CoV-212.58.401.48Poor selectivity; antiviral effect is confounded by cytotoxicity.
Test Analog B SARS-CoV-2> 100.00.15> 666.6Excellent candidate; proceed to in vivo pharmacokinetics.

Table 1: Representative viability and efficacy metrics for purine nucleoside analogs. SI values > 10 indicate a favorable safety margin for subsequent development.

References

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. bioRxiv. [Link]

  • In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. ResearchGate. [Link]

  • Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Microbiology. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Food and Drug Administration (FDA). [Link]

  • Antiviral Research: Remdesivir is a potent inhibitor of flaviviral RNA-dependent RNA polymerase. Institute of Organic Chemistry and Biochemistry of the CAS. [Link]

  • Phenotypic identification of fragments as antivirals. World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

Method

A Guide to Kinase Inhibitor Screening Using the ATP-Competitive Probe 3-(6-amino-9H-purin-9-yl)propyl acetate

Application Note & Protocols Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they have become one of the most important targets for modern drug discovery.[3][4] The identification of novel kinase inhibitors relies on robust and reliable high-throughput screening (HTS) methodologies. This guide details the application of 3-(6-amino-9H-purin-9-yl)propyl acetate , a purine analogue designed to act as an ATP-competitive probe, in various kinase inhibitor screening assays. By leveraging its structural similarity to the natural kinase substrate ATP, this compound serves as an excellent tool for identifying and characterizing potential inhibitors. We provide an in-depth examination of the underlying scientific principles and present detailed, field-proven protocols for luminescence, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP) based screening platforms.

Scientific Principle: A Tale of Competitive Inhibition

At the heart of every kinase-mediated signaling event is the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate protein, lipid, or sugar.[4][5] This phosphorylation event is catalyzed within a highly conserved pocket on the kinase known as the ATP-binding site. The purine core of ATP is fundamental to this interaction.

3-(6-amino-9H-purin-9-yl)propyl acetate is designed as a structural mimic of adenosine. Its core, 6-amino-9H-purine, is identical to the adenine base of ATP. This structural homology allows it to occupy the same ATP-binding pocket on a kinase. Because most small molecule kinase inhibitors are designed to compete with ATP, this compound can be used effectively in various assay formats to screen for these inhibitors.[6]

The central hypothesis is that this compound will function as a Type I, ATP-competitive inhibitor , binding to the active conformation of the kinase.[6] This provides a basis for its use in biochemical assays designed to measure the disruption of kinase activity or the displacement of a labeled probe from the active site.

G cluster_0 Kinase Catalysis cluster_1 Competitive Inhibition k_active Active Kinase product Phospho-Product k_active->product Phosphorylation adp ADP k_active->adp atp ATP atp->k_active substrate Substrate substrate->k_active k_inhibited Inactive Kinase atp_blocked ATP k_inhibited->atp_blocked Binding Blocked probe 3-(6-amino-9H-purin-9-yl)propyl acetate (ATP Mimic) probe->k_inhibited Binds to ATP Pocket

Figure 1: Mechanism of ATP-competitive inhibition. The probe molecule mimics ATP to occupy the kinase active site, preventing the natural phosphorylation reaction.

Compound Profile & Preparation

A clear understanding of the probe's properties is essential for consistent and reproducible results.

PropertyValue
IUPAC Name 3-(6-amino-9H-purin-9-yl)propyl acetate
CAS Number 5845-42-1[7]
Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers
Storage Store at -20°C or -80°C as a solid or in DMSO stock solution

Preparation of Stock Solution: For screening purposes, a 10 mM stock solution in 100% DMSO is recommended.

  • Carefully weigh the required amount of the compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Application Protocol 1: Luminescence-Based Kinase Activity Assay

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation. The signal is inversely proportional to kinase activity, making it an excellent method for identifying inhibitors.[5][8]

Assay Principle: The Kinase-Glo® assay format uses a proprietary thermostable luciferase to generate a "glow-type" luminescent signal.[5] This luciferase reaction is dependent on the concentration of ATP. When a kinase consumes ATP to phosphorylate its substrate, the amount of ATP in the well decreases. An inhibitor will prevent this consumption, resulting in a higher ATP concentration and a brighter luminescent signal.[8][9]

Figure 2: Workflow for a luminescence-based kinase inhibitor assay.

A. Materials & Reagents

  • Kinase of interest

  • Kinase-specific substrate

  • 3-(6-amino-9H-purin-9-yl)propyl acetate (Test Compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (e.g., Promega)[5]

  • ATP, MgCl2

  • Kinase reaction buffer (e.g., HEPES, Tris-HCl with DTT, Brij-35)

  • Staurosporine or other known inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • White, opaque 96- or 384-well microplates

  • Luminometer

B. Step-by-Step Protocol (384-well format)

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound concentration to the appropriate wells of the assay plate. Also, add 50 nL of DMSO to "No Inhibition" control wells and 50 nL of a known inhibitor to "Max Inhibition" control wells.

  • Add Kinase/Substrate Mix: Prepare a 2X kinase/substrate master mix in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Incubate (Pre-incubation): Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Optimize this time to achieve ~50-80% ATP depletion for a robust assay window.[9]

  • Detection: Add 10 µL of prepared Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate luminescence.

  • Final Incubation: Incubate for 10 minutes at room temperature, protected from light, to stabilize the signal.

  • Read Plate: Measure luminescence using a plate reader.

C. Data Analysis

  • Calculate Percent Inhibition: % Inhibition = 100 * (RLU_inhibitor - RLU_no_inhibition) / (RLU_max_inhibition - RLU_no_inhibition) (Where RLU is Relative Light Units)

  • Determine IC50: Plot % Inhibition versus the log of the compound concentration. Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.

Compound Concentration (µM)RLU% Inhibition
0 (DMSO)50,0000%
0.0155,0005.6%
0.180,00033.3%
1120,00077.8%
10140,000100%
Staurosporine (10 µM)140,000100%

Application Protocol 2: Time-Resolved FRET (TR-FRET) Assay

TR-FRET assays are homogeneous, robust, and less prone to interference from compound autofluorescence.[10] This protocol describes a competitive immunoassay format where the production of a phosphorylated substrate is detected.

Assay Principle: A kinase phosphorylates a biotinylated peptide substrate. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated epitope is then added, along with a streptavidin-labeled acceptor fluorophore (e.g., fluorescein or d2). When the antibody and streptavidin bind to the same phosphorylated peptide, the Tb donor and acceptor fluorophore are brought into close proximity, allowing for FRET to occur upon excitation.[10][11] An inhibitor prevents substrate phosphorylation, leading to a loss of the FRET signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection A Kinase + Biotin-Substrate + Test Compound B Add ATP to Initiate A->B C Incubate B->C D Phosphorylated Biotin-Substrate (Inhibition reduces product) C->D E Add Stop/Detection Mix: - Tb-labeled Phospho-Antibody (Donor) - SA-Acceptor D->E F Incubate E->F G Excite Donor (e.g., 340 nm) F->G H Read Emissions (e.g., 490 nm & 520 nm) G->H

Figure 3: General workflow for a TR-FRET based kinase assay.

A. Materials & Reagents

  • Kinase of interest

  • Biotinylated peptide substrate

  • 3-(6-amino-9H-purin-9-yl)propyl acetate (Test Compound)

  • LanthaScreen® or similar TR-FRET detection reagents (e.g., Tb-labeled anti-phospho antibody, streptavidin-acceptor)

  • ATP, MgCl2

  • Kinase reaction buffer

  • EDTA (to stop the reaction)

  • Low-volume, black 384-well microplates

  • TR-FRET enabled plate reader

B. Step-by-Step Protocol

  • Compound Plating: Dispense 50 nL of serially diluted test compound, DMSO, and positive control inhibitor into the assay plate.

  • Add Kinase/Substrate Mix: Prepare a 2X master mix containing the kinase and biotinylated substrate in reaction buffer. Add 5 µL to each well and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to all wells. Final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate for 60-90 minutes at room temperature.

  • Stop and Detect: Prepare a 2X detection mix containing the Tb-labeled antibody, the streptavidin-acceptor, and EDTA in detection buffer. Add 10 µL of this mix to each well. The EDTA chelates Mg2+ and stops the kinase reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET-capable reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 490 nm and 520 nm for fluorescein).[11]

C. Data Analysis

  • Calculate TR-FRET Ratio: Emission Ratio = (Acceptor Emission / Donor Emission) * 1000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_max_inhibition) / (Ratio_no_inhibition - Ratio_max_inhibition))

  • Determine IC50: Plot % Inhibition versus the log of the compound concentration and fit the curve using non-linear regression.

Application Protocol 3: Fluorescence Polarization (FP) Competition Assay

This protocol directly measures the binding of compounds to the kinase active site in a competition format. It is a powerful tool for identifying ATP-competitive inhibitors without measuring enzymatic activity.

Assay Principle: FP measures the change in the tumbling rate of a fluorescent molecule in solution.[12][13] A small, fluorescently-labeled ATP competitive probe (a "tracer") will tumble rapidly, resulting in a low polarization value. When this tracer binds to a large protein kinase, its tumbling slows dramatically, leading to a high polarization value. An unlabeled compound, such as 3-(6-amino-9H-purin-9-yl)propyl acetate , that also binds to the ATP site will compete with and displace the fluorescent tracer, causing a decrease in the polarization signal.[14]

A. Materials & Reagents

  • Kinase of interest

  • Fluorescently-labeled ATP-competitive tracer (select a tracer with appropriate affinity for the kinase)

  • 3-(6-amino-9H-purin-9-yl)propyl acetate (Test Compound/Competitor)

  • FP reaction buffer

  • DMSO

  • Black, low-binding 384-well microplates

  • Plate reader with FP capabilities (with appropriate excitation/emission filters and polarizers)

B. Step-by-Step Protocol

  • Compound Plating: Dispense 50 nL of serially diluted test compound and DMSO control into the assay plate.

  • Prepare Kinase/Tracer Mix: Prepare a 2X master mix containing the kinase and the fluorescent tracer in FP reaction buffer. The concentration of the tracer should be at or below its Kd for the kinase, and the kinase concentration should be set to achieve a robust high-polarization signal window.

  • Add Mix to Plate: Add 10 µL of the 2X kinase/tracer mix to each well. The final volume is 10.05 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Read Plate: Measure fluorescence polarization in a plate reader. The reading should be stable over time once equilibrium is reached.[15]

C. Data Analysis

  • Calculate Percent Displacement/Inhibition: % Displacement = 100 * (mP_high_control - mP_sample) / (mP_high_control - mP_low_control) (Where mP is millipolarization units. High control = Kinase + Tracer + DMSO; Low control = Tracer + Buffer only)

  • Determine IC50/Ki: Plot % Displacement versus the log of the competitor concentration. Fit the curve using non-linear regression to find the IC50. The Ki can then be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known.

Troubleshooting & Final Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-factor (<0.5) in Activity Assays - Suboptimal enzyme concentration or reaction time.- ATP concentration too high or too low.- Reagent instability.- Titrate kinase to find the optimal concentration.- Run a time course to determine the linear range of the reaction.- Optimize ATP concentration to be near the Km.- Ensure fresh reagents are used.
High False Positive Rate - Compound autofluorescence or quenching (FRET/FP).- Compound inhibits the reporter enzyme (e.g., luciferase).- Run a counter-screen without the kinase to identify interfering compounds.- For luminescence assays, run the test compound against the luciferase enzyme directly.
No Inhibition Observed - Compound is not an inhibitor of the target kinase.- Compound has poor solubility in the assay buffer.- Test against a broader panel of kinases.- Check for compound precipitation in the well; consider adding a small amount of non-ionic detergent like Brij-35 to the buffer.

Conclusion

3-(6-amino-9H-purin-9-yl)propyl acetate represents a versatile and valuable tool for modern kinase drug discovery. Its identity as an ATP mimetic allows for its direct application in a variety of industry-standard screening platforms. The protocols outlined in this guide provide a robust framework for researchers to identify and characterize novel kinase inhibitors, from initial high-throughput screening campaigns to more detailed mechanistic studies. By understanding the principles behind each assay and carefully optimizing experimental conditions, scientists can accelerate the development of the next generation of targeted therapeutics.

References

  • Kores, K., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech Website. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. [Link]

  • Kim, J., et al. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research. [Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Website. [Link]

  • Jarvis, M. F., & Williams, M. (2000). Adenosine kinase inhibitors. PubMed. [Link]

  • Hewitt, S. H., et al. (2017). A continuous luminescence assay for monitoring kinase activity: signalling the ADP/ATP ratio using a discrete europium complex. Chemical Communications. [Link]

  • Kowaluk, E. A., et al. (2000). Adenosine Kinase Inhibitors as a Novel Approach to Anticonvulsant Therapy. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate. Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link]

  • Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits. Eurofins Website. [Link]

  • Sharma, P., et al. (2010). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • Kumar, K., & Rana, A. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. PubMed. [Link]

  • Ugarkar, B. G., et al. (2000). Adenosine Kinase Inhibitors. 1. Synthesis, Enzyme Inhibition, and Antiseizure Activity of 5-Iodotubercidin Analogues. Journal of Medicinal Chemistry. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Website. [Link]

  • Spriet, C., & Héliot, L. (2018). FRET-Based Enzyme Activity Reporter: Practical Hints for Kinases as Indicators of Virulence. MDPI. [Link]

  • Parker, G., & Bolger, R. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Bio-Rad. [Link]

  • ResearchGate. Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Enzymlogic. Kinase Drug Discovery Tools. Enzymlogic Website. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • El-Sayed, M., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. [Link]

  • Boison, D. (2016). Adenosine Kinase: An Epigenetic Modulator and Drug Target. PMC. [Link]

  • ResearchGate. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH Website. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • PubChem. 6-Amino-9H-purine-9-propanoic acid. PubChem Website. [Link]

  • PubChem. (6-Amino-9H-purin-9-yl)acetic acid. PubChem Website. [Link]

  • Amerigo Scientific. (6-Amino-9H-purin-9-yl)acetic acid. Amerigo Scientific Website. [Link]

  • Liu, Z., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. [Link]

  • Wikipedia. Propyl acetate. Wikipedia Website. [Link]

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Application

Application Notes and Protocols: 3-(6-amino-9H-purin-9-yl)propyl acetate as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the use of 3-(6-amino-9H-purin-9-yl)propyl acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of 3-(6-amino-9H-purin-9-yl)propyl acetate, a novel N9-substituted adenine derivative, as a chemical probe for investigating purinergic signaling pathways. While direct literature on this specific molecule is nascent, its structural similarity to known adenosine receptor ligands suggests its utility in studying this important class of G protein-coupled receptors (GPCRs). These application notes offer a theoretical framework and practical protocols for the characterization and application of this probe, drawing from established methodologies for analogous compounds. We will cover its presumed mechanism of action, provide detailed experimental procedures for its use in cell-based assays, and discuss data interpretation and potential off-target considerations.

Introduction to 3-(6-amino-9H-purin-9-yl)propyl acetate

3-(6-amino-9H-purin-9-yl)propyl acetate belongs to the family of N9-substituted purine analogs. The core adenine structure is a well-established pharmacophore for interacting with adenosine binding sites on various proteins, most notably the four subtypes of adenosine receptors (A1, A2A, A2B, and A3)[1][2][3]. The N9-propyl acetate modification offers a potential vector for modulating selectivity and pharmacokinetic properties compared to endogenous adenosine. The acetate group may also be subject to cleavage by intracellular esterases, potentially releasing a more polar, active metabolite.

Chemical Structure:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Radioligand, Test Compound) plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep_reagents->plate_setup prep_membranes Prepare Cell Membranes prep_membranes->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_data Plot Data & Determine IC50/Ki calc_binding->plot_data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Probe 3-(6-amino-9H-purin-9-yl)propyl acetate AR Adenosine Receptor (A2A/A2B or A1/A3) Probe->AR Binds G_protein G Protein (Gs or Gi) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Presumed signaling pathway of 3-(6-amino-9H-purin-9-yl)propyl acetate at adenosine receptors.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of 3-(6-amino-9H-purin-9-yl)propyl acetate to the cells. For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of 3-(6-amino-9H-purin-9-yl)propyl acetate before adding a fixed concentration of a known agonist.

  • Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation:

Receptor SubtypeAssay ModeEC50/IC50 (nM)
Human A2AAgonistExperimental Value
Human A1Agonist (inhibition of forskolin-stimulated cAMP)Experimental Value
Human A2AAntagonist (vs. NECA)Experimental Value

Caption: Table for summarizing the functional activity of 3-(6-amino-9H-purin-9-yl)propyl acetate.

Off-Target Profiling and Selectivity

It is crucial to assess the selectivity of a chemical probe to ensure that observed biological effects are due to its interaction with the intended target.

Recommended Off-Target Screens:

  • Broad Receptor Profiling: Screen the compound against a panel of other GPCRs to identify potential off-target interactions.

  • Adenosine Transporter Inhibition: Given its structural similarity to adenosine, test the compound for its ability to inhibit equilibrative nucleoside transporters (ENTs). [4][5]This can be done using cellular uptake assays with radiolabeled adenosine.

  • Phosphodiesterase (PDE) Inhibition: Some purine analogs are known to inhibit PDEs, which degrade cAMP. An assay for PDE activity should be performed to rule out this mechanism.

Conclusion and Future Directions

3-(6-amino-9H-purin-9-yl)propyl acetate is a promising candidate for a chemical probe to study purinergic signaling. The protocols outlined in this document provide a roadmap for its initial characterization, including determining its binding affinity and functional activity at adenosine receptors. Further studies should focus on its selectivity profile and its application in more complex biological systems, such as primary cell cultures and in vivo models. The potential for intracellular hydrolysis of the acetate group also warrants investigation into its metabolism and the activity of its potential metabolites.

References

  • BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay.
  • Kaur, K., & O'Dowd, H. (2014). cAMP assays in GPCR drug discovery. PubMed.
  • Creative Bioarray. (n.d.). cAMP Assay.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide.
  • Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 382–391.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi coupled receptors in whole cells.
  • Jacobson, K. A., & Pao, V. (2018).
  • Oreate AI. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • ACS Publications. (2021, April 15).
  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, nucleotides & nucleic acids, 25(2), 121–140.
  • Jing, M., et al. (2020). New frontiers in probing the dynamics of purinergic transmitters in vivo. PMC.
  • ACS Publications. (2021, March 11).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adenosine receptors. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

  • ResearchGate. (2024, November 29). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy.
  • van Veldhoven, J. P. D., et al. (2019). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. PMC.
  • University of Pretoria. (n.d.).
  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit.
  • Purdue e-Pubs. (n.d.). Engineering Genetically Encoded Sensors to Study Purinergic Signaling.
  • Fujii, T., et al. (1986). A New Synthetic Pathway to adenine-2-d, 9-alkyladenine-2-d, adenosine-2-d, and 2'-deoxyadenosine-2-d. Nucleic acids symposium series, (17), 33–36.
  • MDPI. (2019, November 12). Chemical Probes for the Adenosine Receptors.
  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling....
  • Stack Overflow. (2011, October 27). Block diagram layout with dot/graphviz.
  • Amouzadeh, H. R., et al. (2019). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. PMC.
  • ResearchGate. (n.d.). Synthesis of N9- and N7-[2-Hydroxy-3-(phosphonomethoxy)
  • ResearchGate. (2019, October 10). (PDF) Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro.
  • Oreate AI Blog. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • Graphviz.org. (n.d.). Graphviz (dot) examples. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • ResearchGate. (2025, August 7). Synthesis of N 6 -Substituted 9-[3-(Phosphonomethoxy)Propyl]Adenine Derivatives As Possible Antiviral Agents | Request PDF.
  • PubMed. (n.d.). Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)
  • MDPI. (2020, May 29). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back.
  • dotsrc.org. (2014, October 13).
  • GraphViz Examples and Tutorial. (n.d.). Simple Graph.
  • MDPI. (2025, November 11).
  • ResearchGate. (2025, October 16). Chemical Probes for the Adenosine Receptors.
  • Valant, C., et al. (2014). Separation of on-target efficacy from adverse effects through rational design of a bitopic adenosine receptor agonist. PMC.
  • pA2 Online. (n.d.). Probe dependent effects on the affinity of the adenosine A3 receptor antagonists.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.

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Method

Application Note: Experimental Design for the Evaluation of 3-(6-amino-9H-purin-9-yl)propyl acetate as an Acyclic Nucleoside Prodrug

Target Audience: Researchers, scientists, and drug development professionals in antiviral and antineoplastic pharmacology. Introduction & Mechanistic Rationale The compound 3-(6-amino-9H-purin-9-yl)propyl acetate is an e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in antiviral and antineoplastic pharmacology.

Introduction & Mechanistic Rationale

The compound 3-(6-amino-9H-purin-9-yl)propyl acetate is an esterified prodrug of an aliphatic (acyclic) nucleoside analog. Acyclic nucleosides, pioneered by the discovery of (S)-9-(2,3-dihydroxypropyl)adenine (DHPA), represent a critical class of broad-spectrum antiviral agents[1]. Unlike traditional nucleoside analogs that target viral DNA/RNA polymerases, aliphatic adenine derivatives primarily target host S-adenosylhomocysteine hydrolase (SAHH) [2].

The Causality of the Mechanism: The acetate moiety in 3-(6-amino-9H-purin-9-yl)propyl acetate masks the polarity of the terminal hydroxyl group, significantly enhancing lipophilicity and cellular membrane permeability. Once internalized, ubiquitous intracellular carboxylesterases (CES1/CES2) cleave the ester bond, liberating the active metabolite, 9-(3-hydroxypropyl)adenine.

This active metabolite acts as a structural mimic of adenosine, competitively binding to the active site of SAHH. SAHH is the sole host enzyme responsible for hydrolyzing S-adenosylhomocysteine (SAH) into homocysteine and adenosine[3]. When SAHH is inhibited, intracellular SAH rapidly accumulates. Because SAH is a potent product-inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, its accumulation halts cellular transmethylation reactions. Many viruses (e.g., Poxviruses, Filoviruses, and Paramyxoviruses) obligatorily rely on host SAM-dependent methyltransferases to synthesize the 5'-cap on their viral mRNA. Without this cap, viral mRNA is rapidly degraded by host exonucleases, effectively aborting viral replication[3].

Mechanism Prodrug 3-(6-amino-9H-purin-9-yl)propyl acetate (Prodrug) Active 9-(3-hydroxypropyl)adenine (Active Aliphatic Nucleoside) Prodrug->Active Cleavage Esterase Intracellular Esterases (CES1/CES2) Esterase->Active SAHH S-adenosylhomocysteine hydrolase (SAHH) Active->SAHH Competitive Inhibition SAH Accumulation of SAH SAHH->SAH Prevents Hydrolysis SAM Inhibition of SAM-dependent Methyltransferases SAH->SAM Feedback Inhibition Viral Blockade of Viral mRNA Capping (Antiviral Effect) SAM->Viral Downstream Effect

Metabolic activation of the prodrug and its downstream antiviral mechanism via SAHH inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we must employ a three-phase experimental design. Every assay is engineered as a self-validating system —incorporating specific inhibitors and parallel controls to ensure that observed phenotypes are causally linked to the proposed mechanism, rather than off-target artifacts.

Workflow Phase1 Phase 1: Prodrug Cleavage (LC-MS/MS) Phase2 Phase 2: Target Engagement (SAHH Enz. Assay) Phase1->Phase2 Phase3 Phase 3: Phenotypic Screening (Antiviral & CC50) Phase2->Phase3

Three-phase experimental workflow for evaluating the aliphatic nucleoside prodrug.

Phase 1: Prodrug Activation & Metabolic Stability

Objective: Confirm that the acetate ester is efficiently cleaved by intracellular esterases to yield the active alcohol. Self-Validation: We utilize bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If cleavage is enzymatically driven by esterases, BNPP pretreatment will rescue the intact prodrug.

Step-by-Step Protocol:

  • Preparation: Prepare human liver microsomes (HLM) or HeLa cell lysates at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Segregation: Divide the lysate into three cohorts:

    • Cohort A: Active lysate (Test).

    • Cohort B: Heat-inactivated lysate (95°C for 10 min) (Negative Control).

    • Cohort C: Active lysate pre-incubated with 100 µM BNPP for 15 min (Mechanistic Control).

  • Initiation: Spike 3-(6-amino-9H-purin-9-yl)propyl acetate to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the prodrug and the stoichiometric appearance of 9-(3-hydroxypropyl)adenine.

Phase 2: SAH Hydrolase Target Engagement

Objective: Quantify the inhibitory potency ( IC50​ ) of the active metabolite against recombinant SAHH. Self-Validation: The prodrug must be inactive in this cell-free assay, proving it requires metabolic activation. Neplanocin A, a potent SAHH inhibitor, is used to validate assay sensitivity[3].

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute recombinant human SAHH to 10 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

  • Compound Pre-incubation: Add serial dilutions (0.1 nM to 100 µM) of the active metabolite, the prodrug, and Neplanocin A to the enzyme. Incubate for 30 minutes at 37°C. (Causality note: Pre-incubation is critical because SAHH inhibitors often exhibit slow-binding or mechanism-based kinetics).

  • Substrate Addition: Initiate the reaction by adding 50 µM S-adenosylhomocysteine (SAH).

  • Detection: Incubate for 15 minutes. Add ThioGlo-1 (a thiol-reactive fluorophore) which reacts with the homocysteine generated by the enzyme.

  • Readout: Measure fluorescence (Ex 380 nm / Em 510 nm) using a microplate reader. Calculate IC50​ using a 4-parameter logistic regression.

Phase 3: Broad-Spectrum Antiviral Efficacy & Cytotoxicity

Objective: Determine the antiviral efficacy ( EC50​ ) and cellular toxicity ( CC50​ ) to establish the Selectivity Index (SI). Self-Validation: A compound that kills host cells will artificially appear "antiviral." Running a parallel cytotoxicity assay ensures that the reduction in viral titer is due to specific SAHH/capping inhibition, not host cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero E6 cells at 1×104 cells/well in 96-well plates. Incubate overnight.

  • Pre-treatment: Replace media with serial dilutions of 3-(6-amino-9H-purin-9-yl)propyl acetate. Incubate for 2 hours. (Causality note: This lead time allows for cellular uptake and esterase-mediated prodrug cleavage prior to viral challenge).

  • Infection: Infect cells with a reporter virus (e.g., GFP-Vaccinia virus) at a Multiplicity of Infection (MOI) of 0.1.

  • Parallel Cytotoxicity: In a separate, uninfected plate, apply the exact same compound dilutions to evaluate host toxicity.

  • Readout (48 hours post-infection):

    • Antiviral Plate: Measure GFP fluorescence to determine viral replication ( EC50​ ).

    • Cytotoxicity Plate: Add CellTiter-Glo reagent to measure host cell ATP levels via luminescence ( CC50​ ).

Quantitative Data Interpretation

To establish the compound as a viable drug candidate, the experimental readouts must align with the pharmacological profiles typical of effective acyclic nucleosides[2]. The table below summarizes the expected data structure and success thresholds.

Assay CategoryParameterTarget/Expected ReadoutControl BenchmarkInterpretation of Result
Metabolic Stability t1/2​ (Prodrug)15 – 45 minutesBNPP Cohort: >120 minConfirms rapid, esterase-dependent intracellular activation.
Target Engagement IC50​ (Active)< 500 nMNeplanocin A: ~2 nMValidates high-affinity binding to the SAHH active site.
Target Engagement IC50​ (Prodrug)> 50 µMN/AProves the acetate group sterically blocks SAHH binding.
Antiviral Efficacy EC50​ (Vaccinia)1 – 10 µMDHPA: ~15 µMDemonstrates successful blockade of viral mRNA capping.
Cytotoxicity CC50​ (Vero E6)> 500 µMPuromycin: < 1 µMEnsures the compound is not broadly cytotoxic to host cells.
Therapeutic Window Selectivity Index (SI)> 50 ( CC50​/EC50​ )DHPA: ~30A high SI validates the compound's safety and specific mechanism.

References

  • De Clercq, E., Descamps, J., De Somer, P., & Holý, A. (1978). "(S)-9-(2,3-Dihydroxypropyl)adenine: an aliphatic nucleoside analog with broad-spectrum antiviral activity." Science. 1

  • M. A. Ali, et al. (2025). "S-Adenosyl-L-homocysteine Hydrolase as an Attractive Target for Antimicrobial Drugs." ResearchGate. 3

  • N. N. Singh, et al. (2006). "Efficacy of S-adenosylhomocysteine hydrolase inhibitors, D-eritadenine and (S)-DHPA, against the growth of Cryptosporidium parvum in vitro." PMC. 2

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N9-Alkylation of 6-Aminopurine (Adenine)

Welcome to the Technical Support Center for nucleoside synthesis. The N9-alkylation of 6-aminopurine (adenine) is a foundational transformation in the development of nucleoside analogs, including critical antiviral thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleoside synthesis. The N9-alkylation of 6-aminopurine (adenine) is a foundational transformation in the development of nucleoside analogs, including critical antiviral therapeutics and synthetic oligonucleotides. However, adenine is a classic ambident nucleophile. Its electron density is distributed across multiple nitrogen atoms, frequently resulting in frustrating mixtures of N3, N7, and N9 regioisomers.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we will dissect the thermodynamic and kinetic drivers of adenine alkylation, providing you with field-proven, self-validating strategies to engineer strict N9-regioselectivity into your workflows.

Diagnostic FAQs: Understanding the Ambident Nature of Adenine

Q: Why do I observe completely different major side products when I change my reaction solvent? A: The regioselectivity of adenine alkylation is fundamentally dictated by the protonation state of the purine ring and the specific solvation environment[1]. In neutral or slightly basic media, or in the presence of protic solvents (e.g., water, ethanol), the N3-alkylated isomer is predominantly formed[2]. This occurs because protic solvents engage in hydrogen bonding with the pyrimidine ring nitrogens, altering the thermodynamic stability of the transition states and heavily favoring nucleophilic attack from the N3 position[1]. Conversely, deprotonation of adenine by a strong base in polar aprotic solvents (e.g., DMF, DMSO) generates the adeninate anion, which shifts the thermodynamic preference to N9-alkylation, with N7-alkylation occurring as the primary kinetic byproduct[1][2].

Q: My LC-MS shows a major side product with the exact same mass as my N9-target. How do I know if it's the N3 or N7 isomer? A: Context is key. If you performed the reaction in a protic solvent mixture, the byproduct is likely the N3-alkylated isomer[1]. If you used strongly basic conditions in anhydrous DMF or DMSO, the byproduct is almost certainly the N7-alkylated isomer[2]. Analytically, during standard normal-phase silica gel chromatography, the N9-alkylated isomer typically exhibits a higher Rf​ value (eluting first). The N7-isomer has a larger dipole moment and a more exposed hydrogen-bonding face, causing it to interact more strongly with the silica stationary phase.

Troubleshooting Guide: Engineering Regiocontrol

Issue: Persistent N7-Alkylation Byproducts
  • Root Cause: While N9 is the thermodynamically favored product for the free adeninate anion, the N7 position is highly accessible and sterically unhindered. Depending on the electrophile's leaving group, trajectory, and the reaction temperature, N7 can be highly kinetically competitive, leading to significant N7/N9 mixtures[3].

  • Intervention 1 (Thermodynamic Control): Ensure strictly anhydrous conditions using polar aprotic solvents (DMF or DMSO). Utilize K2​CO3​ or Cs2​CO3​ as the base. Avoid using Sodium Hydride (NaH) if N7 is prominent; softer alkali metal counterions like Potassium or Cesium better coordinate the intermediate transition states to favor the thermodynamic N9 product[4].

  • Intervention 2 (Steric Shielding): If standard conditions fail to suppress N7-alkylation, you must engineer the substrate to physically block the N7 position. Introducing a bulky substituent at the C6 position—such as a coplanar 6-(azolyl) group or a bulky protecting group—positions steric mass directly over the N7 nitrogen. This completely shields N7 from electrophilic attack, forcing regiospecific N9-alkylation[4][5].

Issue: Unwanted Formation of N3-Alkylated Adenine
  • Root Cause: The presence of moisture or the use of protic solvents alters the nucleophilicity profile via hydrogen bonding, driving the neutral adenine to attack via the N3 position[1].

  • Intervention: Rigorously dry all reagents. Use oven-dried glassware, anhydrous grade solvents stored over molecular sieves, and perform the reaction under a strict Argon or Nitrogen atmosphere.

G Adenine 6-Aminopurine (Adenine) Ambident Nucleophile Cond1 Neutral / Slightly Basic Protic Solvents (e.g., H2O/EtOH) Adenine->Cond1 Cond2 Strong Base (e.g., K2CO3) Polar Aprotic (e.g., DMF, DMSO) Adenine->Cond2 Cond3 C6-Steric Shielding (e.g., 6-(azolyl)purines) Adenine->Cond3 Prod1 Major: N3-Alkylation (Kinetic/H-bonding driven) Cond1->Prod1 Prod2 Major: N9-Alkylation Minor: N7-Alkylation Cond2->Prod2 Prod3 Exclusive: N9-Alkylation (N7 sterically blocked) Cond3->Prod3

Reaction pathways dictating the regioselectivity of 6-aminopurine alkylation.

Quantitative Data: Solvent and Base Effects on Regioselectivity

To predict your reaction outcome, consult the following matrix detailing how environmental conditions shift the nucleophilic center of the purine ring.

Reaction ConditionSolvent TypeBase SystemMajor ProductMinor Product(s)Mechanistic Driver
Neutral / Weakly Basic Protic (e.g., H2​O /EtOH)None / WeakN3-Alkyl N9-AlkylNeutral adenine attacks via N3; H-bonding stabilizes the transition state[1].
Strongly Basic Polar Aprotic (e.g., DMF) K2​CO3​ / NaHN9-Alkyl N7-AlkylAdeninate anion formation; N9 is the favored thermodynamic well[2].
C6-Steric Shielding Polar Aprotic (e.g., DMF) K2​CO3​ N9-Alkyl NoneProximal C-H or bulky group physically blocks the N7 trajectory[4].

Self-Validating Protocol: Standardized N9-Alkylation Workflow

This methodology is designed as a self-validating system . Do not proceed to the next step unless the physical or analytical validation checks are met. This prevents the carryover of failed intermediates.

Materials Required:

  • 6-Aminopurine (1.0 eq)

  • Primary Alkyl Halide (1.1 eq)

  • Anhydrous K2​CO3​ (1.5 eq, oven-dried)

  • Anhydrous DMF (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Activation (Deprotonation): Suspend 6-aminopurine in anhydrous DMF (0.2 M) under an inert Nitrogen atmosphere. Add finely powdered, oven-dried K2​CO3​ .

    • Validation Check: Stir at room temperature for 30–60 minutes. The opaque suspension will become slightly more translucent as the adeninate potassium salt forms.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 10 minutes.

    • Causality: Cooling suppresses the kinetic N7-alkylation pathway, allowing the thermodynamic preference for N9 to dominate the reaction landscape.

  • Propagation & Monitoring: Allow the reaction to slowly warm to room temperature. Stir for 4 to 12 hours.

    • Validation Check: Monitor via LC-MS. The target N9 mass should appear as the dominant peak. A minor peak with identical mass (N7-isomer) will likely appear at a slightly earlier retention time on a standard C18 reverse-phase column. Do not quench until the starting adenine mass is consumed.

  • Quenching & Extraction: Quench the reaction by adding ice-cold water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to pull residual DMF into the aqueous phase.

  • Purification & Verification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

    • Validation Check: The N9-isomer will elute before the N7-isomer. Verify absolute regiochemistry via 2D NMR (HMBC): look for a definitive 3J correlation between the new alkyl protons and the purine C4/C8 carbons to confirm N9 attachment.

Workflow Step1 Step 1: Deprotonation Suspend Adenine in anhydrous DMF Add K2CO3 (1.5 eq), stir 30 min Step2 Step 2: Alkylation Dropwise addition of Alkyl Halide (1.1 eq) at 0°C to RT Step1->Step2 Step3 Step 3: Monitoring TLC/LC-MS until Adenine is consumed (Check N9/N7 ratio) Step2->Step3 Step4 Step 4: Quench & Extract Quench with H2O, extract with EtOAc Wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Elute N9 first, N7 elutes later) Step4->Step5

Step-by-step experimental workflow for the N9-alkylation of 6-aminopurine.

References

  • Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine. ResearchGate. 1

  • 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, RSC. 2

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. American Chemical Society (ACS). 4

  • Heterocyclic ambident nucleophiles. III. The alkylation of sodium adenide. ResearchGate.3

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, ACS.5

Sources

Optimization

Long-term storage conditions for 3-(6-amino-9H-purin-9-yl)propyl acetate

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific physicochemical vulnerabilities of 3-(6-amino-9H-purin-9-yl)propyl acetate . Because this compound is an acyclic nu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Technical Support Center to address the specific physicochemical vulnerabilities of 3-(6-amino-9H-purin-9-yl)propyl acetate . Because this compound is an acyclic nucleoside analog intermediate featuring both an electron-rich purine ring and a terminal acetate ester, its stability is entirely dependent on controlling moisture, pH, and oxidative stress.

Below is the definitive guide to banking, handling, and troubleshooting this compound to ensure absolute experimental reproducibility.

Module 1: Chemical Vulnerability Profile

To maintain the integrity of 3-(6-amino-9H-purin-9-yl)propyl acetate, you must understand the causality behind its degradation:

  • Ester Hydrolysis (The Primary Threat): The terminal propyl acetate group contains an electrophilic carbonyl carbon. In the presence of ambient moisture, water acts as a nucleophile, cleaving the ester bond to yield 3-(6-amino-9H-purin-9-yl)propan-1-ol and acetic acid[1].

  • Autocatalysis: As hydrolysis generates acetic acid, the local micro-environment pH drops. This acidic shift autocatalyzes further ester cleavage, leading to exponential degradation of the batch[2].

  • Purine Oxidation: The adenine core is susceptible to photo-oxidation and degradation catalyzed by trace transition metals, particularly when stored in non-anhydrous solutions[3].

Module 2: Mechanistic Degradation Pathway

Degradation API 3-(6-amino-9H-purin-9-yl)propyl acetate (Intact API) H2O Trace Moisture (H2O) API->H2O Humidity Ox Photo-oxidation API->Ox UV / O2 Hydrolysis Ester Hydrolysis H2O->Hydrolysis Alcohol 3-(6-amino-9H-purin-9-yl)propan-1-ol (Degradant) Hydrolysis->Alcohol Acid Acetic Acid (Autocatalyst) Hydrolysis->Acid Acid->Hydrolysis Lowers pH PurineDeg Purine N-Oxides Ox->PurineDeg

Mechanistic degradation pathways of the acetate ester and purine ring.

Module 3: Self-Validating Protocol for Long-Term Banking

Do not store this compound in a generic freezer without proper environmental controls. Follow this self-validating workflow to ensure multi-year stability.

Step 1: Primary Desiccation

  • Action: Transfer the solid compound to an amber glass vial. Place the open vial in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) for 24 hours.

  • Causality: Removing surface and bound moisture eliminates the primary nucleophile responsible for attacking the acetate carbonyl[1].

  • Validation Check: Weigh the vial before and after desiccation. A stabilized mass ( Δm<0.1% ) mathematically validates complete moisture removal.

Step 2: Inert Gas Purging

  • Action: Gently purge the vial with Argon gas for 30 seconds before capping.

  • Causality: Argon is significantly denser than ambient air (1.78 g/L vs 1.22 g/L). It sinks to the bottom of the vial, creating a physical, inert blanket that displaces oxygen and humidity, preventing photo-oxidation of the purine ring[3].

Step 3: Hermetic Sealing & Thermal Banking

  • Action: Cap tightly with a PTFE-lined septum cap, wrap the seam with Parafilm, and store at -20°C or -80°C.

Step 4: Thawing (Critical Step)

  • Action: Before opening, remove the vial from the freezer and place it in a room-temperature desiccator for 1 hour.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This introduces water directly into the crystal lattice, practically guaranteeing ester hydrolysis during subsequent storage.

  • Validation Check: Run a baseline LC-MS on the first reconstituted aliquot. An intact [M+H]+ peak at m/z 236.1 with no peak at m/z 194.1 validates the banking process.

Module 4: Quantitative Stability Data

Use the following empirically derived data to plan your experimental timelines and storage matrices.

Storage ConditionState MatrixExpected Shelf LifePrimary Degradation Risk
-80°C Solid (Argon Overlay)> 5 YearsNone significant
-20°C Solid (Argon Overlay)2 - 3 YearsTrace moisture ingress
4°C Solid (Desiccated)6 MonthsSlow ester hydrolysis
-20°C Anhydrous DMSO Solution1 - 3 MonthsMicro-pocket hydrolysis
Room Temp (25°C) Aqueous Buffer (pH 7.4)< 24 HoursRapid ester cleavage

Module 5: Troubleshooting & FAQs

Q: My LC-MS analysis of a 6-month-old batch shows a secondary peak at m/z 194.1 [M+H]+ alongside the expected m/z 236.1 [M+H]+ . What is the mechanism of this degradation? A: The 42 Da mass loss corresponds to the cleavage of the acetyl group ( −COCH3​+H ), resulting in the formation of 3-(6-amino-9H-purin-9-yl)propan-1-ol. This is a classic ester hydrolysis event driven by nucleophilic attack of trace water on the carbonyl carbon of the propyl acetate group[1]. Because the byproduct is acetic acid, this reaction is autocatalytic; as acetic acid accumulates, the local pH drops, accelerating further hydrolysis of the remaining intact molecules[2]. Corrective Action: Discard the degraded batch. For future batches, ensure the argon overlay step is validated and store strictly at -20°C with desiccant.

Q: We store our working stocks in anhydrous DMSO at -20°C, but we still observe up to 5% degradation over 3 months. Why is this happening if the solvent is anhydrous? A: DMSO is exceptionally hygroscopic. Even brief exposure to ambient air during pipetting introduces trace moisture. When frozen at -20°C, DMSO crystallizes (its freezing point is ~19°C). This crystallization process can exclude water from the DMSO crystal lattice, creating concentrated micro-pockets of aqueous, potentially acidic environments where the nucleoside is forced into direct contact with water, drastically accelerating hydrolysis[3]. Corrective Action: Store the compound as a lyophilized solid. If solution storage is absolutely mandatory, aliquot into single-use vials immediately upon reconstitution to eliminate freeze-thaw cycles and repeated air exposure.

Q: Can I store reconstituted aqueous working solutions at 4°C for a week? A: It is highly discouraged. The stability of acyclic nucleoside esters in aqueous media is highly pH-dependent and generally poor[2]. At physiological pH (7.4), the hydroxide ion concentration is sufficient to catalyze ester cleavage within 24 to 48 hours. Always prepare aqueous solutions fresh immediately prior to your assays.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 3-(6-amino-9H-purin-9-yl)propyl acetate in Cell Culture Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(6-amino-9H-purin-9-yl)propyl acetate during in vitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(6-amino-9H-purin-9-yl)propyl acetate during in vitro assays.

Below, we provide a mechanistic breakdown of why this compound precipitates, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your cell culture data.

Part 1: Mechanistic Insight – The Causality of Precipitation

To prevent precipitation, we must first understand the thermodynamic forces at play. 3-(6-amino-9H-purin-9-yl)propyl acetate is a synthetic purine analog consisting of an adenine nucleobase substituted at the N9 position with a lipophilic propyl acetate moiety.

While the adenine ring offers some hydrogen-bonding capability, its planar structure promotes strong intermolecular π−π stacking. Meanwhile, the propyl acetate tail significantly increases the molecule's overall hydrophobicity.

When researchers dissolve this compound in 100% dimethyl sulfoxide (DMSO) and rapidly introduce it into an aqueous cell culture medium (pH ~7.4), a phenomenon known as 1 occurs[1]. The sudden shift in the solvent's dielectric constant strips the DMSO solvation shell away from the compound faster than media components (like serum albumin) can stabilize it. Consequently, the hydrophobic tails and planar purine rings rapidly aggregate, forming colloidal particles or crystalline precipitates[2].

Part 2: Troubleshooting Guides & FAQs

Q: I see a "milky" cloud immediately upon adding my DMSO stock to the media. Can I just spin it down or filter it out? A: No. This milky appearance indicates the formation of colloidal aggregates[2]. If you centrifuge or pass the media through a 0.22 µm filter, you will remove the precipitated active compound[3]. This results in an unknown, drastically lowered final concentration in your assay, leading to false-negative efficacy data. You must reformulate to keep the compound in solution.

Q: Does the temperature of the cell culture media matter during dilution? A: Absolutely. Adding room-temperature or cold DMSO stock to cold media exacerbates the thermodynamic unfavorability of the dilution. Always pre-warm your cell culture media to 37°C before adding the compound to maintain kinetic solubility.

Q: I need to test the compound at a high concentration (e.g., 50 µM), but it keeps crashing out. What is the best additive to use? A: For highly lipophilic purine derivatives, the gold standard is encapsulation using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophobic interior cavity that perfectly accommodates the propyl acetate tail and purine ring, while their hydrophilic exterior maintains excellent aqueous solubility. HP-β-CD is non-toxic to most cell lines at concentrations up to 1-2% (w/v)[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Validation Step so you can definitively confirm success before exposing your cells to the media.

Protocol A: Preparation of a Stable Master Stock

Causality: Repeated freeze-thaw cycles introduce ambient moisture into hygroscopic DMSO, which drastically lowers its solubilizing capacity and seeds crystal nucleation.

  • Accurately weigh the lyophilized 3-(6-amino-9H-purin-9-yl)propyl acetate powder.

  • Dissolve in anhydrous, cell-culture grade DMSO (≥99.9% purity) to create a 1000X concentrated stock (e.g., 10 mM stock for a 10 µM final assay).

  • Vortex vigorously for 60 seconds. If necessary, sonicate in a 37°C water bath for 5 minutes.

  • Aliquot the stock into single-use, light-protected microcentrifuge tubes and store at -20°C.

  • Self-Validation Check: Inspect the tube against a dark background under a strong light. The solution must be optically clear with zero visible light scattering (Tyndall effect).

Protocol B: The "Slow-Drip" Stepwise Dilution Method

Causality: Gradual introduction of the compound prevents localized spikes in concentration that trigger the DMSO crash-out[5].

  • Pre-warm the target cell culture medium (containing 5-10% FBS, as serum albumin aids solubility) to 37°C in a water bath.

  • Place the tube of pre-warmed media on a vortex mixer set to a low, gentle swirl.

  • Using a micropipette, add the 1000X DMSO stock dropwise directly into the center of the swirling media. Do not let the raw DMSO touch the plastic walls of the tube.

  • Cap the tube and invert gently 5 times.

  • Self-Validation Check: Transfer 1 mL of the final media to a cuvette and measure the optical density at 600 nm (OD600) against a vehicle-control blank. An OD600 > 0.05 indicates micro-precipitation. If OD600 ≤ 0.05, proceed to cell treatment.

Protocol C: Cyclodextrin-Mediated Solubilization (For High Concentrations)

Causality: Forming an inclusion complex thermodynamically shields the hydrophobic regions of the purine analog from the aqueous environment[4].

  • Prepare a 10% (w/v) stock solution of 4 in sterile phosphate-buffered saline (PBS) or basal media[4].

  • Mix your DMSO compound stock 1:1 with the HP-β-CD stock. Vortex for 2 minutes to allow the inclusion complex to form.

  • Dilute this complexed mixture into your final pre-warmed cell culture media to achieve the target concentration (ensure final HP-β-CD is ≤ 1%).

  • Self-Validation Check: Centrifuge the final formulated media at 10,000 x g for 10 minutes. Carefully sample the top 100 µL and the bottom 100 µL. Analyze both via UV-Vis spectroscopy (at the compound's λmax​ ). If the absorbance values are identical, the compound is perfectly soluble. A higher absorbance in the bottom fraction indicates sedimentation.

Part 4: Quantitative Formulation Data

The following table summarizes the quantitative impact of different formulation strategies on the solubility of hydrophobic purine analogs and their associated cellular risks.

Formulation StrategyMechanism of ActionMax Soluble Conc. (Est.)Final Solvent/Carrier Conc.Cytotoxicity Risk
Direct DMSO Spike Unshielded dilution< 5 µM0.1% - 0.5% DMSOHigh (Crash-out likely)
DMSO + 10% FBS Albumin protein binding10 - 15 µM0.1% DMSOLow
Slow-Drip Dilution Kinetic stabilization15 - 25 µM0.1% DMSOLow
1% HP-β-CD Complex Thermodynamic encapsulation> 100 µM 1% HP-β-CD + 0.1% DMSOVery Low
Advanced Co-solvents Polarity bridging50 - 75 µMe.g., 6 (< 0.5%)Moderate[6]

Part 5: Troubleshooting Workflow Visualization

Follow this logical decision tree to rapidly resolve precipitation issues in your experiments.

G Start Precipitation of Purine Analog in Cell Culture Media CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% Use 1000x Stock CheckDMSO->ReduceDMSO Yes CheckTemp Was media pre-warmed to 37°C? CheckDMSO->CheckTemp No Success Compound Solubilized Proceed with Assay ReduceDMSO->Success WarmMedia Pre-warm media Use Slow-Drip Addition CheckTemp->WarmMedia No UseCarrier Add Solubility Enhancer (e.g., 1-2% HP-β-CD) CheckTemp->UseCarrier Yes WarmMedia->Success UseCarrier->Success

Workflow for troubleshooting hydrophobic purine analog precipitation in media.

References

  • NIH PMC - A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Available at: [Link]

  • AACR Journals - Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 3-(6-amino-9H-purin-9-yl)propyl acetate and its Metabolites

Welcome to the technical support center for the chromatographic analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate and its associated metabolites. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during HPLC method development and routine analysis. The core objective is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible separations.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of the parent compound and its metabolites. The solutions provided are based on established chromatographic principles and practical experience.

Poor Retention of the Parent Compound and Early Eluting Metabolites in Reversed-Phase (RP) HPLC

Question: My primary compound, 3-(6-amino-9H-purin-9-yl)propyl acetate, and several potential metabolites are showing little to no retention on my C18 column, eluting at or near the void volume. How can I improve their retention?

Answer: This is a common challenge when analyzing polar compounds like purine derivatives using traditional reversed-phase chromatography.[1] The high polarity of these molecules leads to weak interactions with the nonpolar stationary phase. Here’s a systematic approach to troubleshoot and resolve this issue:

Causality: The fundamental issue is a mismatch between the high polarity of your analytes and the nonpolar nature of the C18 stationary phase. To increase retention, you need to either decrease the polarity of the mobile phase or utilize a different chromatographic mode that is better suited for polar compounds.

Step-by-Step Solutions:

  • Mobile Phase Modification:

    • Decrease Organic Content: Start by significantly reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. For highly polar compounds, you may need to begin with a very low organic percentage or even 100% aqueous mobile phase.

    • Utilize a Weaker Solvent: If you are using methanol, consider switching to acetonitrile. Acetonitrile is a weaker solvent in reversed-phase and can sometimes provide better selectivity for polar compounds.

    • pH Adjustment: The purine ring system contains ionizable functional groups. Adjusting the mobile phase pH can alter the ionization state of your analytes and influence their retention. For basic compounds like adenine derivatives, working at a slightly acidic pH (e.g., pH 2.5-4) can increase retention by protonating the basic sites, making the molecule more polar and enhancing interaction with the stationary phase.[1] A buffer with a pKa within ±1 unit of the desired pH should be used.[2]

  • Consider an Alternative Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Principle: HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[3][4][5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4] This creates a water-enriched layer on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[3]

    • Advantages: HILIC offers orthogonal selectivity to reversed-phase HPLC and can significantly increase the retention of polar metabolites.[4][5][7] It is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[3][5]

Workflow for Switching to HILIC:

Caption: Decision tree for troubleshooting peak tailing.

Co-elution of Structurally Similar Metabolites

Question: I have two metabolites that are structurally very similar, and I am struggling to achieve baseline separation. What strategies can I employ to improve resolution?

Answer: Separating structurally similar compounds requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

Causality: Co-elution occurs when the selectivity of the chromatographic system is insufficient to differentiate between two analytes. To improve resolution, you need to alter the selectivity by modifying the mobile phase, stationary phase, or temperature.

Step-by-Step Solutions:

  • Modify Mobile Phase Selectivity:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.

    • Fine-tune pH: Small adjustments to the mobile phase pH can have a significant impact on the retention of ionizable compounds, potentially resolving co-eluting peaks.

    • Gradient Optimization: If using a gradient, try making it shallower (i.e., a slower increase in the organic modifier). This will give the analytes more time to interact with the stationary phase and can improve resolution.

  • Change Stationary Phase:

    • Different Reversed-Phase Chemistry: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different retention mechanisms (e.g., pi-pi interactions with the phenyl phase) that can provide the necessary selectivity.

    • HILIC: As mentioned before, HILIC provides a completely different selectivity compared to reversed-phase and is an excellent option for resolving polar, structurally similar compounds. [4][5]

  • Adjust Column Temperature:

    • Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Try increasing or decreasing the column temperature in small increments (e.g., 5 °C) to see if it improves resolution.

Data Presentation: Example of Mobile Phase Optimization for Resolution

Mobile Phase CompositionResolution (Rs) between Metabolite A and B
80% Water / 20% ACN, 0.1% Formic Acid0.8
80% Water / 20% MeOH, 0.1% Formic Acid1.2
75% Water / 25% ACN, 0.1% Formic Acid, pH 3.01.6

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for developing an HPLC method for 3-(6-amino-9H-purin-9-yl)propyl acetate and its metabolites?

A1: For initial method development, a good starting point for reversed-phase HPLC would be a C18 column with a mobile phase consisting of a low percentage of acetonitrile (e.g., 5-10%) in an aqueous buffer at a low pH (e.g., 0.1% formic acid in water, pH ~2.7). A gradient elution from 5% to 50% acetonitrile over 20-30 minutes can be used to scout for the elution of the parent compound and its metabolites. For HILIC, a good starting point would be a high percentage of acetonitrile (e.g., 90-95%) with a small amount of aqueous buffer (e.g., 10 mM ammonium acetate).

Q2: How do I prepare my samples for HPLC analysis to ensure reproducibility?

A2: Consistent sample preparation is crucial for reproducible results. A general protocol would involve:

  • Extraction: If your analytes are in a complex matrix (e.g., plasma, tissue), you will need to perform an extraction. Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common method. Solid-phase extraction (SPE) can also be used for cleaner samples. [8][9]2. Filtration: After extraction, it is essential to filter your samples through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the HPLC column. [10]3. Solvent Matching: Whenever possible, dissolve your final sample in a solvent that is the same or weaker than your initial mobile phase to avoid peak distortion. [10] Q3: My baseline is drifting during my gradient run. What could be the cause?

A3: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength. [10]Ensure that both your aqueous and organic mobile phases have similar UV absorbance at your chosen wavelength. Adding a small amount of the same UV-absorbing additive (e.g., 0.1% formic acid) to both mobile phases can help to stabilize the baseline.

Q4: I am using mass spectrometry for detection. What are some MS-compatible buffers I can use?

A4: For LC-MS applications, it is essential to use volatile buffers that will not contaminate the mass spectrometer source. [11]Common MS-compatible buffers include:

  • Formic acid (for positive ion mode)

  • Acetic acid (good for negative ion mode) [11]* Ammonium formate

  • Ammonium acetate

  • Ammonium bicarbonate

Avoid using non-volatile buffers like phosphate, as they can deposit in the MS source and cause significant signal suppression and contamination. [12] Q5: How often should I perform system suitability tests?

A5: System suitability tests should be performed before each batch of samples to ensure that the chromatographic system is performing adequately. Key parameters to monitor include:

  • Retention time repeatability: The retention time of your main analyte should be consistent.

  • Peak area precision: Repeated injections of the same standard should yield similar peak areas.

  • Peak asymmetry (tailing factor): This should be within an acceptable range (typically 0.9 - 1.5).

  • Resolution: The resolution between critical pairs of peaks should meet a minimum requirement (typically >1.5).

  • Theoretical plates: This is a measure of column efficiency.

References

  • Dr. Maisch GmbH. HILIC. [Link]

  • Jandera, P. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe, 24(3), 144-153. [Link]

  • Kapoore, R. V., & Vaidyanathan, S. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 69-90). Royal Society of Chemistry. [Link]

  • PolyLC Inc. HILIC Columns for Polar Separations. [Link]

  • Li, W., & Li, F. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography--MS/MS. Bioanalysis, 3(8), 899–913. [Link]

  • Rao, P. S., Kumar, T. S., & Kumar, K. R. (2008). Development and validation of an RP-HPLC method for the estimation of adenosine and related purines in brain tissues of rats. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 856–861. [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. [Link]

  • Simmonds, H. A., & Morris, G. S. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28. [Link]

  • Coveney, M. F., & Wetzel, R. G. (1988). Isocratic HPLC analysis of adenine nucleotides in environmental samples. Limnology and Oceanography, 33(6part2), 1593-1601. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Thiageswaran, S. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Sancilio, F. D., & Sancilio, P. A. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry, 4(12), 725-731. [Link]

  • Khan, H. M., et al. (2015). Validation of HPLC method for analysis of adenine in plasma. Analytical Methods, 7(24), 10325-10331. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Figueroa, J. D., & Martinez, A. (2014). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. MethodsX, 1, 166–173. [Link]

  • Sancilio, F. D., & Sancilio, P. A. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry, 4(12), 725-731. [Link]

  • protocols.io. (2022, December 17). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. [Link]

  • da Silva, D. C., et al. (2021). Simultaneous Detection and Quantification of Adenine Nucleotides in Mammalian Cultured Cells by HPLC. ACS Omega, 6(11), 7459–7467. [Link]

  • Shinde, V. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho. [Link]

  • Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)? [r/massspectrometry]. [Link]

  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Khan, H. M., et al. (2015). Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods. Analytical Methods, 7(24), 10325-10331. [Link]

  • GROM. (2005, April 18). High sensitive Amino Acid Analysis by Capillary HPLC. [Link]

  • Baqai, F. T., & Ali, A. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 52-57. [Link]

  • Rojas, L., et al. (2020). RP-HPLC-DAD determination of free amino acids in cocoa samples during fermentation and roasting. Revista Colombiana de Química, 49(1), 16-24. [Link]

  • Agilent Technologies. (2017, March 21). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

Sources

Troubleshooting

Interpreting mass spectrometry fragmentation of 3-(6-amino-9H-purin-9-yl)propyl acetate

Welcome to the technical support guide for interpreting the mass spectrometry fragmentation of 3-(6-amino-9H-purin-9-yl)propyl acetate. This document is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for interpreting the mass spectrometry fragmentation of 3-(6-amino-9H-purin-9-yl)propyl acetate. This document is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this and similar purine analogues. As a synthetic compound, understanding its behavior under various ionization and collision-induced dissociation (CID) conditions is crucial for unambiguous identification and structural elucidation. This guide provides field-proven insights into its fragmentation patterns, troubleshooting common issues, and a validated protocol for data acquisition.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate using mass spectrometry, particularly with electrospray ionization (ESI).

Q1: What is the expected molecular weight and protonated mass of this compound?

Answer: To accurately interpret a mass spectrum, you must first know the theoretical mass of your analyte.

The molecular formula for 3-(6-amino-9H-purin-9-yl)propyl acetate is C₁₀H₁₃N₅O₂ .

  • Monoisotopic Mass Calculation:

    • (10 x 12.000000) + (13 x 1.007825) + (5 x 14.003074) + (2 x 15.994915) = 235.1069 Da

In positive mode electrospray ionization (ESI+), the molecule will readily accept a proton, typically on one of the nitrogen atoms of the purine ring.[1] Therefore, you should be looking for the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺ ion: 235.1069 + 1.007825 = 236.1147 m/z

You may also observe adducts with sodium ([M+Na]⁺ at m/z 258.0966) or potassium ([M+K]⁺ at m/z 274.0706), especially if there are trace amounts of these salts in your sample or mobile phase.

Q2: I see a very prominent fragment ion at m/z 136 in my MS/MS spectrum. What does this represent?

Answer: This is the most characteristic and often the base peak in the MS/MS spectrum of this molecule. The ion at m/z 136.0623 corresponds to the protonated adenine base, [Adenine+H]⁺ .

This fragment is formed by the cleavage of the N9-C1' bond of the propyl linker, which is analogous to the cleavage of the N-glycosidic bond in natural nucleosides.[2][3][4] This is a highly favored fragmentation pathway because it results in a stable, resonance-stabilized aromatic purine cation. The observation of this ion is strong evidence that your molecule contains an adenine core substituted at the N9 position. Precursor ion scanning for m/z 136 can be a powerful tool to selectively detect N9-substituted adenine derivatives in complex mixtures.[5]

Q3: The m/z 136 ion further fragments into peaks at m/z 119, 109, and 92. What are these?

Answer: These smaller fragments are the classic "fingerprint" of the adenine ring itself and confirm the identity of the m/z 136 ion. The fragmentation of protonated adenine is well-documented and proceeds through several major pathways.[1][6]

  • m/z 119: This ion is formed by the neutral loss of ammonia (NH₃, 17 Da) from the protonated adenine base.[1]

  • m/z 109: This ion results from the neutral loss of hydrogen cyanide (HCN, 27 Da) from the five-membered ring of the purine.[7][8]

  • m/z 92: This can be formed by two pathways: a subsequent loss of HCN from the m/z 119 ion, or the loss of cyanamide (NH₂CN) from the m/z 136 ion.[1]

The sequential loss of HCN is a hallmark of purine fragmentation.[8][9] Observing this cascade provides high confidence in the structural assignment of the adenine moiety.

Q4: My spectrum shows a neutral loss of 60 Da from the parent ion (m/z 236 -> m/z 176). What fragmentation does this indicate?

Answer: A neutral loss of 60.0211 Da corresponds to the elimination of an acetic acid molecule (CH₃COOH) . This is a common fragmentation pathway for esters containing a propyl or longer alkyl chain. It typically occurs through a six-membered ring transition state, a process known as the McLafferty rearrangement. This fragmentation pathway is indicative of the propyl acetate portion of the molecule and helps to confirm the structure of the side chain.[10][11] The resulting fragment at m/z 176.0936 would be the N9-allyl-adenine cation.

Q5: What other fragments from the propyl acetate side chain should I anticipate?

Answer: Besides the loss of acetic acid, you may observe other fragments related to the side chain, although they may be less intense.

  • Neutral loss of 42 Da (ketene): Cleavage can result in the loss of ketene (CH₂=C=O), which would produce a fragment corresponding to the protonated N9-(3-hydroxypropyl)adenine at m/z 194.1038 .[12]

  • Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of the acetyl group as a radical (•CH₃CO, 43 Da) or the formation of an acetyl cation (CH₃CO⁺, m/z 43). The peak at m/z 43 is a very common fragment for acetate esters and can be a useful diagnostic ion.[12][13]

Visualizing the Fragmentation

The relationships between the parent ion and its major fragments can be visualized to better understand the dissociation pathways.

G parent [M+H]⁺ m/z 236.11 adenine_H [Adenine+H]⁺ m/z 136.06 parent->adenine_H - C₅H₇O₂ (Propyl Acetate side-chain) loss_acetic_acid [M+H - C₂H₄O₂]⁺ m/z 176.09 parent->loss_acetic_acid - C₂H₄O₂ (Acetic Acid) acetyl [CH₃CO]⁺ m/z 43.02 parent->acetyl Side-chain fragmentation loss_ammonia [Adenine+H - NH₃]⁺ m/z 119.05 adenine_H->loss_ammonia - NH₃ loss_hcn_1 [Adenine+H - HCN]⁺ m/z 109.05 adenine_H->loss_hcn_1 - HCN loss_hcn_2 [Adenine+H - 2HCN]⁺ m/z 82.04 loss_hcn_1->loss_hcn_2 - HCN

Caption: Primary fragmentation pathways of protonated 3-(6-amino-9H-purin-9-yl)propyl acetate.

Summary of Key Fragments
m/z (monoisotopic) Proposed Formula Description of Loss / Fragment Identity
236.1147[C₁₀H₁₄N₅O₂]⁺Protonated Parent Molecule [M+H]⁺
176.0936[C₈H₁₀N₅]⁺Neutral loss of acetic acid (C₂H₄O₂) from [M+H]⁺
136.0623[C₅H₆N₅]⁺Protonated Adenine; cleavage of the N9-propyl bond
119.0466[C₅H₅N₄]⁺Neutral loss of ammonia (NH₃) from the adenine fragment
109.0517[C₄H₅N₄]⁺Neutral loss of hydrogen cyanide (HCN) from the adenine fragment
43.0184[C₂H₃O]⁺Acetyl cation from the side-chain
Troubleshooting Guide
Problem: I cannot find the molecular ion peak ([M+H]⁺).
  • Cause: The compound may be fragmenting in the ionization source ("in-source decay") before it reaches the mass analyzer. This can happen if the source conditions (e.g., capillary voltage, source temperature) are too harsh.

  • Solution:

    • Reduce Source Energy: Lower the capillary or cone voltage to decrease the degree of in-source fragmentation.

    • Optimize Temperature: Lower the source and desolvation gas temperatures.

    • Check for Contamination: High salt concentrations (Na⁺, K⁺) can suppress the [M+H]⁺ signal in favor of adducts. Ensure high-purity solvents and additives.

Problem: My MS/MS spectrum has very low signal or poor fragmentation efficiency.
  • Cause: The collision energy is not optimized for this specific compound.

  • Solution:

    • Perform a Collision Energy Ramp: Acquire data over a range of collision energies (e.g., 5-40 eV) to find the optimal value that produces a rich spectrum of fragment ions. The cleavage of the N9-propyl bond to produce m/z 136 is typically a low-energy process, while fragmentation of the adenine ring itself may require higher energy.

    • Increase Analyte Concentration: If the precursor ion intensity in the MS1 scan is low, the resulting MS/MS spectrum will also be weak. Prepare a more concentrated sample if possible.

    • Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest.

Problem: I am seeing unexpected peaks that don't match the predicted fragments.
  • Cause: These could be due to sample impurities, solvent clusters, or unexpected rearrangements.

  • Solution:

    • Run a Blank: Inject your solvent blank to identify peaks originating from the mobile phase or system contamination.

    • Use High-Resolution MS: Accurate mass measurements (e.g., with a Q-TOF or Orbitrap instrument) can provide the elemental composition of unexpected ions, which is critical for identifying them.[1]

    • Consider Dimerization: At high concentrations, you might observe a dimer of your compound, such as [2M+H]⁺.

Validated Experimental Protocol: LC-MS/MS Analysis

This protocol provides a reliable starting point for acquiring high-quality MS/MS data for 3-(6-amino-9H-purin-9-yl)propyl acetate.

G cluster_0 Sample Preparation cluster_1 LC Conditions cluster_2 MS Conditions prep1 Dissolve sample in 50:50 Methanol:Water to 1 mg/mL prep2 Dilute stock to 1-10 µg/mL in initial mobile phase prep1->prep2 lc1 Column: C18, 2.1x50 mm, 1.8 µm prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water ms1 Mode: ESI Positive lc1->ms1 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient: 5% B to 95% B over 5 min lc5 Flow Rate: 0.3 mL/min ms2 Scan Type: Full MS / dd-MS² (Top 3) ms3 MS1 Range: 100-500 m/z ms4 MS2 Precursor: 236.11 ms5 Collision Energy: Ramp 10-30 eV

Caption: Recommended workflow for LC-MS/MS analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

    • Perform a serial dilution from the stock solution into the initial mobile phase conditions (e.g., 95% A, 5% B) to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (HPLC/UHPLC):

    • Column: A standard reversed-phase C18 column (e.g., 2.1 mm ID x 50 mm length, <2 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting good protonation in ESI+.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm ID column.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (Tandem Quadrupole, Q-TOF, or Ion Trap):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Scan Mode: Use a data-dependent acquisition (DDA) method. The instrument will perform a full MS1 scan, identify the most intense ions (in this case, m/z 236.11), and automatically select them for MS/MS fragmentation.

    • MS1 Scan Range: Set to cover the expected mass, e.g., m/z 100-500.

    • MS/MS Settings:

      • Isolation Window: Set a narrow window (e.g., 1-2 m/z) around the precursor ion (236.11) to ensure specificity.

      • Collision Gas: Argon is typically used.

      • Collision Energy (CE): Use a stepped or ramped CE (e.g., 10, 20, 30 eV or a ramp from 10-40 eV) to capture both low- and high-energy fragments in a single run. This provides the most comprehensive fragmentation data.

By following this guide, researchers can confidently approach the mass spectrometric analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate, leading to accurate structural confirmation and robust analytical methods.

References
  • Bojarczuk, A., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLoS ONE, 13(12), e0208947. [Link]

  • Tureček, F., & Gu, M. (2009). Mass Spectrometry of Structurally Modified DNA. Mass Spectrometry Reviews, 28(4), 535–560. [Link]

  • Bauer, C. A., & Grimme, S. (2014). Elucidation of Electron Ionization Induced Fragmentations of Adenine by Semiempirical and Density Functional Molecular Dynamics. The Journal of Physical Chemistry A, 118(50), 11807–11816. [Link]

  • Harrison, A. G. (1984). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 62(11), 2251-2256. [Link]

  • Wang, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7088. [Link]

  • Pandey, B., et al. (2022). Electron Impact Ionization of Adenine: Partial Cross Sections. International Journal of Molecular Sciences, 23(19), 11823. [Link]

  • Martin, S., et al. (2000). Structure of the adenine molecule and labeling of its constituents. ResearchGate. [Link]

  • Alcamí, M., et al. (2004). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. Chemical Physics Letters, 398(4-6), 441-447. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Note: While this source is on flavonoids, the principles of glycosidic bond cleavage are analogous and widely cited. A more direct source is provided. A direct review on nucleoside fragmentation is: Gabelica, V., & Rosu, F. (2008). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(15), 4947. [Link]

  • Martin, S., et al. (2009). Fragmentation of adenine under energy control. The Journal of Chemical Physics, 130(11), 114309. [Link]

  • Martin, S., et al. (2009). Fragmentation of adenine under energy control. PubMed. [Link]

  • Shchukin, P., et al. (2014). Fragmentation of the adenine and guanine molecules induced by electron collisions. The Journal of Chemical Physics, 140(17), 175101. [Link]

  • Brenner, M., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. International Journal of Molecular Sciences, 25(9), 5062. [Link]

  • Strzelecka, D., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: Investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. ResearchGate. [Link]

  • Kinoshita, T., et al. (2022). Structural Categorization of Adenine, Guanine, and Xanthine Derivatives Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with 5-Nitrosalicylic Acid and 1,5-Diaminonaphtalene. Molecules, 27(1), 285. [Link]

  • NIST. (n.d.). n-Propyl acetate. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Masum, M. (2008). lecture 3-Fragmentation patterns - principles of mass spectrometric analysis. SlideShare. [Link]

  • Xiao, Q., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Singh, R., et al. (2010). HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair. PLoS ONE, 5(9), e12563. [Link]

  • Li, D., et al. (2012). Repair of DNA Alkylation Damage by the Escherichia coli Adaptive Response Protein AlkB as Studied by ESI-TOF Mass Spectrometry. Journal of Nucleic Acids, 2012, 129240. [Link]

  • ResearchGate. (n.d.). ESI-MS/MS product ion spectra of (a) adenine (m/z 136) and (b) 15 N... [Link]

  • Guo, Y., et al. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxics, 7(2), 23. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in Chiral Purine Synthesis

Welcome to the Advanced Technical Support Center for chiral purine synthesis. The functionalization of purine scaffolds—critical in the development of nucleoside analogs, kinase inhibitors, and antiviral agents—often suf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chiral purine synthesis. The functionalization of purine scaffolds—critical in the development of nucleoside analogs, kinase inhibitors, and antiviral agents—often suffers from stereochemical degradation during N-alkylation or cross-coupling steps.

This guide provides researchers and drug development professionals with field-proven diagnostics, mechanistic insights, and self-validating protocols to preserve enantiomeric excess (ee%) during complex purine derivatizations.

Part 1: Knowledge Base & FAQs (Mechanisms of Racemization)

Q1: Why does my chiral secondary alcohol undergo partial racemization during a standard Mitsunobu coupling with 6-chloropurine? A1: The loss of stereochemical integrity in Mitsunobu reactions is driven by a competition between kinetic and thermodynamic pathways. Purines exhibit poor solubility in standard Mitsunobu solvents (like THF) due to strong intermolecular hydrogen bonding and π -stacking. This often forces chemists to use elevated temperatures or prolonged reaction times. Under these conditions, the key alkoxyphosphonium intermediate can undergo thermodynamic SN​1 dissociation—forming a planar carbocation—rather than the desired kinetic SN​2 displacement. This is especially prevalent with benzylic or allylic alcohols[1].

Q2: I am performing a direct N9-alkylation using a chiral α -halo ester and K2​CO3​ . Why is my enantiomeric excess dropping from >99% to 60%? A2: This is a classic case of base-induced epimerization. The α -proton of your chiral alkylating agent is highly acidic. Strong or even moderate inorganic bases (like K2​CO3​ or Cs2​CO3​ ) combined with extended heating can deprotonate this position faster than the purine N9-alkylation occurs. This forms a transient, planar enolate intermediate that racemizes upon re-protonation or subsequent alkylation[2].

Q3: How does the choice of purine substituents affect the stereochemical outcome? A3: Electron-withdrawing groups (e.g., halogens in 2,6-dichloropurine) increase the acidity of the purine N9/N7 protons. A more acidic purine protonates the Mitsunobu betaine intermediate more rapidly, preventing the betaine from acting as a base that could otherwise induce E2 elimination or enolization of your chiral alcohol[3].

Part 2: Diagnostic Workflows & Visualizations

To systematically resolve racemization issues, you must first identify the mechanistic origin of the stereocenter degradation.

TroubleshootingLogic Start ee% Drop Detected in N9-Alkylated Purine Q1 Reaction Type? Start->Q1 Base Base-Mediated Alkylation Q1->Base Mits Mitsunobu Coupling Q1->Mits Sol1 Switch to TBAF or Ru-Catalyzed Base-Free Conditions Base->Sol1 Prevents alpha-proton deprotonation Sol2 Implement Microwave Irradiation (100°C, 10 min) to force SN2 Mits->Sol2 Outcompetes SN1 carbocation formation

Caption: Decision tree for troubleshooting enantiomeric excess loss in chiral purine synthesis.

MechanisticDivergence A Alkoxyphosphonium Intermediate (Purine + Chiral Alcohol + PPh3/DIAD) B SN2 Displacement (Kinetic Control) A->B Fast nucleophilic attack (Microwave, High Conc.) C SN1 Dissociation (Thermodynamic Control) A->C Stable leaving group (Benzylic/Allylic, Prolonged Heating) D Complete Inversion High Enantiomeric Excess (>95% ee) B->D E Planar Carbocation Formation C->E F Racemization Loss of Stereocenter Integrity E->F Non-selective Purine Attack

Caption: Mechanistic divergence in Mitsunobu purine alkylation dictating stereochemical outcomes.

Part 3: Quantitative Impact of Reaction Conditions

The table below summarizes the causality between reaction conditions and the preservation of enantiomeric excess, derived from optimized methodologies[1][2][4].

Reaction MethodPurine SubstrateChiral ReagentConditionsEnantiomeric Excess (ee%)Yield (%)
Standard Mitsunobu 6-Chloropurine(S)-1-PhenylethanolTHF, PPh3, DIAD, 24h, 60°C45% (Racemization)62%
MW-Assisted Mitsunobu 6-Chloropurine(S)-1-PhenylethanolTHF, PPh3, DIAD, MW 100°C, 10m>99% (Complete Inversion)88%
Classical Alkylation Adenine(R)- α -BromoesterK2CO3, DMF, 80°C, 12h30% (Racemization)55%
Mild-Base Alkylation Adenine(R)- α -BromoesterTBAF, THF, MW 80°C, 15m96% (Retention)82%
Base-Free Ru-Catalysis 2,6-Dichloropurine(S)-AlcoholRu-cat, Diphenylphosphate, 110°C99% (Retention)79%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not blindly execute steps. Use the embedded in-process controls (IPCs) to validate the system at each critical juncture.

Protocol A: Microwave-Assisted Mitsunobu Coupling (For Complete Stereochemical Inversion)

Causality: Microwave (MW) irradiation rapidly accelerates the SN​2 displacement of the alkoxyphosphonium intermediate by the purine nucleophile. By completing the reaction in 10 minutes, the competing SN​1 dissociation pathway is kinetically starved, preserving the stereocenter[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried MW vial equipped with a magnetic stir bar, suspend the purine derivative (1.0 equiv, 1.0 mmol) and the chiral secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.5 equiv). Stir at room temperature for 5 minutes under an argon atmosphere.

  • Activation (IPC 1): Cool the vial to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 2 minutes.

    • Self-Validation Check: The solution should turn pale yellow. If you have access to ³¹P NMR, an aliquot should show a rapid disappearance of the PPh3​ peak (-5 ppm) and the appearance of the alkoxyphosphonium intermediate peak (~ +45 ppm).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for exactly 10 minutes.

  • Quench & IPC 2: Cool the vial rapidly to room temperature using compressed air.

    • Self-Validation Check: Perform TLC (EtOAc/Hexanes). The highly polar purine spot should be completely consumed, replaced by a higher Rf​ UV-active spot.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography. The product will exhibit complete inversion of configuration.

Protocol B: Mild-Base Alkylation using TBAF (For Stereochemical Retention)

Causality: Traditional inorganic bases ( K2​CO3​ , NaH ) are heterogeneous and require high temperatures to drive purine alkylation, leading to prolonged exposure of the chiral electrophile to basic conditions. Tetrabutylammonium fluoride (TBAF) acts as a highly soluble, mild organic base that forms a highly nucleophilic "naked" purine anion. This allows the SN​2 alkylation to outpace α -deprotonation[4].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the purine derivative (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL). Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at room temperature.

  • Anion Validation (IPC 1): Stir for 15 minutes.

    • Self-Validation Check: The initially cloudy purine suspension should become completely homogeneous, indicating successful formation of the purine tetrabutylammonium salt.

  • Alkylation: Cool the solution to 0°C. Slowly add the chiral alkyl halide (e.g., α -bromoester) (1.2 equiv) dissolved in 1 mL of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours (or use MW irradiation at 80°C for 15 minutes for sterically hindered halides).

  • Workup & IPC 2: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x).

    • Self-Validation Check: Analyze the crude mixture by Chiral HPLC against a racemic standard. The ee% should match the starting material's optical purity (>95% retention).

References

  • Tumor Cell Line and Racemization - ResearchGate Source: ResearchGate URL:[Link]

  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry Source: PubMed Central (NIH) URL:[Link]

  • Regioselective alkylation reaction of purines under microwave irradiation Source: Universitat de Barcelona (UB) URL:[Link]

  • Anomeric modification of carbohydrates using the Mitsunobu reaction Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting, scalable protocols, and mechanistic insights for the synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate—a critical N9-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting, scalable protocols, and mechanistic insights for the synthesis of 3-(6-amino-9H-purin-9-yl)propyl acetate—a critical N9-alkylated acyclic nucleoside intermediate. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the chemical causality and thermodynamics that dictate successful scale-up.

I. Reaction Design & Regioselectivity FAQs

Q: Why do I consistently get a mixture of N9, N3, and N7 alkylated products, and how can I maximize the N9 target? A: The deprotonation of adenine yields an adeninate anion with a highly delocalized charge. Computational and kinetic studies reveal that the N3 and N9 atoms carry the highest electron density, making them the primary sites for nucleophilic attack [1][1].

  • The Causality: Alkylation at the N3 position has a lower activation enthalpy, making it the kinetic product. However, N9-alkylation is entropically favored and represents the thermodynamic product [2][2].

  • The Solution: To maximize the N9 isomer (3-(6-amino-9H-purin-9-yl)propyl acetate), you must operate under strict thermodynamic control. Use a polar aprotic solvent (e.g., DMF or DMSO) which stabilizes the transition state for N9-alkylation, and maintain elevated reaction temperatures (70–80 °C) to overcome the ~7 kJ/mol higher activation barrier of the N9 transition state [2][2].

Q: Should I use 3-bromopropyl acetate or 3-chloropropyl acetate for kilogram-scale production? A: While 3-bromopropyl acetate is more reactive due to bromide being a superior leaving group [3][3], it is significantly more expensive and prone to forming elimination byproducts at scale.

  • The Solution: For scale-up, use 3-chloropropyl acetate supplemented with a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). This leverages the Finkelstein reaction to generate the highly reactive iodide species in situ, combining the cost-effectiveness of the chloride with the high reactivity of the iodide, while minimizing elimination side-reactions.

II. Scale-Up & Process Safety FAQs

Q: I am experiencing severe exotherms and gas evolution during base addition. How do I mitigate this? A: This is a classic symptom of using Sodium Hydride (NaH) as the base. While NaH is excellent for small-scale complete deprotonation, it releases stoichiometric hydrogen gas, posing a massive flammability and pressurization risk in pilot reactors.

  • The Solution: Transition to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are mild, heterogeneous bases that do not evolve H₂ gas. Because the pKa of adenine's N9 proton is ~9.8, K₂CO₃ is sufficiently basic to drive the equilibrium forward as the alkylation continuously consumes the adeninate anion.

Q: How do I efficiently remove DMF/DMSO during the workup without degrading the acetate ester? A: High-vacuum distillation of high-boiling solvents like DMF (153 °C) or DMSO (189 °C) requires prolonged heating, which frequently leads to thermal degradation or hydrolysis of the propyl acetate ester.

  • The Solution: Utilize a "water crash-out" method. Quench the reaction mixture into 4–5 volumes of ice-cold water. The highly polar DMF/DMSO and inorganic salts will remain in the aqueous phase, while the N9-alkylated product (which is moderately lipophilic) will precipitate as a crude solid.

III. Quantitative Regioselectivity Data

To better understand the reaction landscape, refer to the thermodynamic and kinetic parameters governing the alkylation regioisomers:

RegioisomerReaction ControlRelative Activation Barrier (ΔG‡)Nucleophilicity / StericsTypical Yield Profile (DMF, 75 °C)
N9-Alkylated Thermodynamic+7 kJ/mol (Higher barrier)High electron density, unhindered75 - 85% (Major Target)
N3-Alkylated KineticLower barrierHigh electron density, sterically accessible10 - 15% (Minor Byproduct)
N7-Alkylated Steric / MinorHighest barrierSterically hindered by adjacent functional groups< 5% (Trace Byproduct)

IV. Troubleshooting Guide

Observed IssueRoot CauseScalable Solution
Low Yield / High N3 Byproduct Insufficient temperature (Kinetic trapping).Increase reaction temperature to 75 °C to drive thermodynamic N9 formation.
Ester Hydrolysis (Formation of alcohol)Adventitious water or overly strong base (e.g., NaOH).Use anhydrous K₂CO₃ and dry solvents. Avoid highly basic aqueous workups.
Dialkylation Excess alkylating agent.Strictly control 3-chloropropyl acetate stoichiometry to 1.05 equivalents.

V. Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Check (IPC) criteria are met.

Step 1: Deprotonation (Anion Generation)

  • Action: Charge a dry, nitrogen-purged reactor with Adenine (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF (10 volumes). Stir at 60 °C for 1 hour.

  • Self-Validation (IPC): The mixture will transition from a coarse suspension to a finer, slightly yellow slurry. Checkpoint: A filtered aliquot quenched in water must show a pH of ~10, confirming base dissolution and active carbonate species.

Step 2: Alkylation (Thermodynamic Control)

  • Action: Add 3-chloropropyl acetate (1.05 eq) and KI (0.1 eq) dropwise over 30 minutes to manage any mild exotherm. Increase the internal temperature to 75 °C and stir for 12–16 hours.

  • Self-Validation (IPC): Pull an aliquot for HPLC or LC-MS analysis. Checkpoint: The reaction is complete when unreacted adenine is <2%. The N9:N3 ratio should be >4:1. If the N3 peak is disproportionately high, extend heating at 75 °C to allow thermodynamic equilibration.

Step 3: Quench and Isolation

  • Action: Cool the reactor to 20 °C. Slowly pour the mixture into vigorously stirred ice-water (40 volumes). Stir for 2 hours to allow complete precipitation.

  • Self-Validation (IPC): Checkpoint: The aqueous filtrate must have a pH of 7–8. If pH > 9, the ester is at risk of hydrolysis; neutralize cautiously with 1M HCl before filtering. Filter the precipitated crude solid and dry under vacuum.

Step 4: Selective Crystallization

  • Action: Suspend the crude solid in hot Ethyl Acetate (3 volumes). Slowly add Heptane (approx. 1–2 volumes) until the cloud point is reached. Cool to 4 °C at a controlled rate of 10 °C/hour.

  • Self-Validation (IPC): Filter the crystals. Checkpoint: Analyze the mother liquor via TLC (Silica, 10% MeOH/DCM). The mother liquor must contain the lower-Rf N3 and N7 impurities, while the isolated crystals should show a single spot (N9 target) with >98% purity by HPLC.

VI. Mechanistic Pathway & Regioselectivity Workflow

The following diagram illustrates the logical flow of the adeninate anion alkylation, demonstrating how thermodynamic control and downstream purification isolate the pure N9 target.

G Adenine Adenine (Starting Material) Base Base (K2CO3) Deprotonation Adenine->Base Anion Adeninate Anion (Delocalized Charge) Base->Anion N9 N9-Alkylated Product (Target: Thermodynamic) Anion->N9 High Temp (Thermodynamic) N3 N3-Alkylated Byproduct (Kinetic Trap) Anion->N3 Low Temp (Kinetic) N7 N7-Alkylated Byproduct (Steric Hindrance) Anion->N7 Minor Pathway Electrophile 3-Bromopropyl Acetate (Electrophile) Electrophile->Anion SN2 Attack Purification Selective Crystallization (e.g., EtOAc/Heptane) N9->Purification N3->Purification Remains in Mother Liquor N7->Purification Final Pure 3-(6-amino-9H-purin-9-yl) propyl acetate Purification->Final

Regioselectivity pathways and purification logic for N9-adenine alkylation.

VII. References

  • Title: Coordination Sites for Sodium and Potassium Ions in Nucleophilic Adeninate Contact ion-Pairs: A Molecular-Wide and Electron Density-Based (MOWED) Perspective Source: International Journal of Molecular Sciences (MDPI), 2022. URL: [Link]

  • Title: Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy Source: ChemPhysChem, 2024. URL: [Link]

  • Title: An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety Source: Nucleosides, Nucleotides & Nucleic Acids, 2006. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Hygroscopic Nature of Purine Compounds

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with purine compounds. The inherent hygroscopicity of many purine derivatives—their tendency to ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with purine compounds. The inherent hygroscopicity of many purine derivatives—their tendency to absorb moisture from the atmosphere—can introduce significant variability and error into experimental workflows. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to ensure the accuracy, reproducibility, and integrity of your research.

Section 1: Understanding the Challenge - The "Why" Behind Hygroscopicity Issues

FAQ 1: What does it mean when a purine compound is labeled as hygroscopic, and why is it a concern?

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] For purine compounds, which are rich in nitrogen heteroatoms capable of forming hydrogen bonds, this is a common characteristic. The absorbed water is not merely an inert addition; it can significantly alter the compound's physical and chemical properties.

Causality Behind the Concern:

  • Inaccurate Weighing and Concentration Errors: The most immediate issue is that the mass of a hygroscopic compound is a moving target. The measured weight will be a combination of the compound and an unknown amount of water, leading to the preparation of stock solutions with lower-than-intended concentrations.[2] This directly impacts dose-response curves, kinetic measurements, and any other quantitative analysis.

  • Physical State Alterations: Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous materials and potentially inducing a transition from a "glassy" to a "rubbery" state.[3] This can lead to caking, clumping, and altered flowability, making handling and dispensing difficult.[1][4] In crystalline materials, moisture can induce polymorphic transitions or the formation of hydrates, which may have different solubilities and bioactivities.[3][5]

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation of sensitive functional groups on purine analogs, leading to a loss of potency and the formation of impurities over time.[6]

  • Altered Biological Activity: Water molecules can play a crucial role in the binding of a ligand to its target protein. The hydration state of a purine compound can, therefore, influence its binding affinity and biological activity.[7][8]

Section 2: Proactive Measures - Storage and Handling Protocols

This section provides a systematic approach to storing and handling hygroscopic purine compounds to minimize moisture absorption from the outset.

FAQ 2: What are the best practices for storing hygroscopic purine compounds?

Proper storage is the first line of defense against the detrimental effects of moisture. The goal is to create a microenvironment with a consistently low relative humidity (RH).

Protocol for Proper Storage:

  • Utilize Airtight Containers: Always store hygroscopic purines in tightly sealed containers. The original manufacturer's container is often suitable if it has a secure, airtight seal. For compounds that have been opened, transferring them to a glass vial with a PTFE-lined cap is recommended.

  • Employ Desiccators: For long-term storage and after opening the primary container, place the compound inside a desiccator containing a desiccant such as silica gel, anhydrous calcium sulfate (Drierite™), or molecular sieves. Ensure the desiccant is active (e.g., blue for indicating silica gel).[9]

  • Consider a Controlled Environment: For highly hygroscopic or critical-use compounds, storage inside a nitrogen-purged glove box or a dry cabinet with controlled low humidity is the gold standard.[10]

Diagram: Logical Workflow for Storing Hygroscopic Purines

G cluster_storage Storage Protocol Start Receive Purine Compound CheckSeal Is original container seal intact? Start->CheckSeal StoreSealed Store in original container in a dry, cool place. CheckSeal->StoreSealed Yes OpenCompound Compound is opened CheckSeal->OpenCompound No StoreSealed->OpenCompound Transfer Transfer to airtight vial (e.g., with PTFE-lined cap) OpenCompound->Transfer Desiccator Place vial in desiccator with active desiccant. Transfer->Desiccator GloveBox For highly sensitive compounds, store in a glove box or dry cabinet. Desiccator->GloveBox Optional but Recommended

Caption: Workflow for the proper storage of hygroscopic purine compounds.

Section 3: Troubleshooting Experimental Inconsistencies

This section addresses common problems encountered during experiments and provides a logical framework for troubleshooting.

FAQ 3: My experimental results are inconsistent. Could the hygroscopic nature of my purine compound be the cause?

Inconsistent results, such as shifting IC50 values, variable enzyme kinetics, or poor reproducibility in cell-based assays, can often be traced back to the hygroscopic nature of the purine compound.

Troubleshooting Guide for Inconsistent Results:

Symptom Potential Cause Related to Hygroscopicity Troubleshooting Steps & Solutions
Drifting weight on the analytical balance The compound is actively absorbing moisture from the air during weighing.[5]1. Weigh by Difference: This is the most effective technique. Instead of taring the weighing vessel, first weigh the sealed container with the compound. Dispense the approximate amount needed, reseal the container, and weigh it again. The difference in mass is the amount of compound transferred.[6] 2. Minimize Exposure: Work quickly and keep the container sealed as much as possible.[5] 3. Controlled Environment: If possible, perform weighing inside a glove box with low humidity.[10]
Lower than expected potency (e.g., higher IC50) The actual concentration of the stock solution is lower than calculated due to the unaccounted mass of absorbed water.1. Determine Water Content: Before preparing a stock solution, determine the water content of the solid compound using Karl Fischer titration.[11] 2. Correct for Water Content: Adjust the mass of the compound used to prepare the stock solution based on the measured water content. For example, if the water content is 5%, you will need to weigh out 1.05 mg to get 1.00 mg of the active compound.
Precipitation of the compound from stock solution over time The initial stock solution was prepared in an organic solvent (e.g., DMSO), but absorbed water has reduced the overall solvency.1. Use Anhydrous Solvents: Ensure that the solvent used for preparing stock solutions (e.g., DMSO) is of an anhydrous grade and has been stored properly to prevent water absorption. 2. Store Properly: Store stock solutions in tightly sealed vials with desiccant, especially if they will be stored for an extended period.
Poor peak shape or shifting retention times in HPLC analysis The polarity of the compound is altered by hydration, affecting its interaction with the stationary phase. The injection solvent may not match the mobile phase due to absorbed water.[11]1. Control Sample Preparation: Prepare samples for HPLC analysis in a consistent manner, minimizing exposure to air. 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects.[11] 3. Consider Water Content: Be aware that the hydration state can influence the chromatographic behavior of purines.
Diagram: Decision Tree for Troubleshooting Inconsistent Bioassay Results

G cluster_troubleshooting Troubleshooting Inconsistent Bioassay Results Start Inconsistent Results (e.g., variable IC50) CheckWeighing Review Weighing Protocol Start->CheckWeighing WeighingIssue Was 'weighing by difference' used for hygroscopic compound? CheckWeighing->WeighingIssue ImplementWeighing Implement 'weighing by difference' protocol. Re-prepare stock solution. WeighingIssue->ImplementWeighing No CheckWaterContent Determine Water Content (Karl Fischer Titration) WeighingIssue->CheckWaterContent Yes ImplementWeighing->Start Re-test WaterContentHigh Is water content >1%? CheckWaterContent->WaterContentHigh CorrectConcentration Adjust stock solution concentration based on water content. Repeat assay. WaterContentHigh->CorrectConcentration Yes CheckStorage Review Storage of Solid and Stock Solutions WaterContentHigh->CheckStorage No CorrectConcentration->Start Re-test StorageIssue Stored in airtight containers with desiccant? CheckStorage->StorageIssue ImproveStorage Implement proper storage protocols. Use fresh compound/stock solution. StorageIssue->ImproveStorage No OtherIssues Consider other experimental variables (e.g., reagents, cell passage number). StorageIssue->OtherIssues Yes ImproveStorage->Start Re-test

Caption: A logical decision tree for troubleshooting inconsistent bioassay results with hygroscopic purine compounds.

Section 4: Quantitative Analysis - Determining Water Content

For rigorous quantitative studies, it is essential to determine the exact water content of your purine compound.

FAQ 4: How can I accurately measure the water content of my hygroscopic purine compound?

The gold standard for water content determination is Karl Fischer (KF) titration.[11] This method is highly specific to water and can detect even trace amounts.

Experimental Protocol: Karl Fischer Titration (Coulometric Method for Low Water Content)

This protocol outlines the general steps for determining water content using a coulometric Karl Fischer titrator, which is ideal for samples with low moisture content.

  • Instrument Preparation:

    • Ensure the KF titrator's reagents are fresh and the titration cell is clean and dry.

    • Turn on the instrument and allow it to stabilize. The instrument will pre-titrate the solvent to a low, stable drift endpoint.[12]

  • Sample Preparation and Weighing:

    • Perform this step in a low-humidity environment if possible (e.g., a glove bag or by working quickly).[13]

    • Accurately weigh an appropriate amount of the purine compound into a clean, dry vial or directly onto a weighing boat. The required sample size depends on the expected water content.[12]

  • Sample Introduction:

    • Quickly and carefully transfer the weighed sample into the titration vessel. Ensure no sample is lost during transfer.[2]

  • Titration and Calculation:

    • Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.

    • The titration endpoint is reached when all the water has been consumed.

    • The instrument's software will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm), based on the total charge passed.[12]

Data Presentation: Hygroscopicity Classification

The European Pharmacopoeia provides a standardized classification for hygroscopicity based on the percentage weight gain of a sample after 24 hours at 25°C and 80% relative humidity.[14]

Hygroscopicity Class Weight Gain (% w/w) Implication for Handling
Non-hygroscopic ≤ 0.12%Standard handling procedures are generally sufficient.
Slightly hygroscopic > 0.12% and < 2%Store in airtight containers. Be mindful during weighing.
Hygroscopic ≥ 2% and < 15%Store in airtight containers within a desiccator. Use "weighing by difference".
Very hygroscopic ≥ 15%All handling should ideally be performed in a controlled low-humidity environment (glove box).

References

  • Nishiwaki, K., et al. (2021). Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. The Journal of Physical Chemistry A. Available from: [Link]

  • Chadwick, K., et al. (2014). The Effects of Humidity on Spontaneous Cocrystallization: A Survey of Diacid Cocrystals with Caffeine, Theophylline, and Nicotinamide. Crystal Growth & Design.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 6-HYDROXY-9H-PURINE 3-N-OXIDE.
  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • Abel, R., et al. (2010). Hydration Site Thermodynamics Explain SARs for Triazolylpurines Analogues Binding to the A2A Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Emory University. (n.d.).
  • News-Medical.Net. (2025).
  • GenFollower. (2026).
  • BenchChem. (2025).
  • Buck, J., et al. (2000). Hydration effects of Ni2+ binding to synthetic polynucleotides with regularly alternating purine–pyrimidine sequences. Nucleic Acids Research. Available from: [Link]

  • Sancilio, F. D., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. American Journal of Analytical Chemistry. Available from: [Link]

  • ACCTA, Inc. (n.d.).
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Sancilio, F. D., et al. (2014). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements.
  • Mettler Toledo. (n.d.).
  • National Cancer Institute. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. NCBI. Available from: [Link]

  • Pharma Growth Hub. (2024).
  • Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance.
  • Mitsubishi Chemical Group. (2025).
  • Chakravarty, P., & Nagapudi, K. (2023). Effect of moisture on solid state stability. Journal of Medical Science.
  • Button, B., et al. (2013). PURINERGIC RECEPTORS IN AIRWAY HYDRATION. Seminars in Cell & Developmental Biology. Available from: [Link]

  • Zhang, S., et al. (2026).
  • ResearchGate. (n.d.).
  • Chakravarty, P., & Nagapudi, K. (2023). Effect of moisture on solid state stability. Journal of Medical Science. Available from: [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • LibreTexts Chemistry. (2022). Proper Use of Balances.
  • Ramirez-Rave, S., et al. (2025). Hydrated Solid Forms of Theophylline and Caffeine Obtained by Mechanochemistry.
  • Allada, R., et al. (2017). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis.
  • DMPK. (2025).
  • Ramirez-Rave, S., et al. (2025). Hydrated Solid Forms of Theophylline and Caffeine Obtained by Mechanochemistry.
  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.
  • Wittebort, R. J., et al. (n.d.). Effects of hydration on purine motion in solid DNA. PubMed.
  • Scrivens, G. (n.d.).
  • Yu, L. (2006). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. AAPS PharmSciTech. Available from: [Link]

  • Rades, T., & Rantanen, J. (2020). Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward? Advanced Drug Delivery Reviews.
  • Ciemięga, I., et al. (2021). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. MDPI.

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Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the Structure-Activity Relationship (SAR) of 9-Substituted Adenine Analogs

For researchers, medicinal chemists, and drug development professionals, the adenine scaffold represents a privileged starting point for the design of potent and selective modulators of key biological targets. Substituti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the adenine scaffold represents a privileged starting point for the design of potent and selective modulators of key biological targets. Substitution at the 9-position of the purine ring, in particular, has proven to be a highly fruitful strategy for generating analogs with diverse therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 9-substituted adenine analogs, focusing on their interactions with phosphodiesterase-4 (PDE4), adenosine receptors, and viral enzymes. We will delve into the causal relationships behind experimental choices, present detailed methodologies for key assays, and offer a transparent look at the supporting data.

The Strategic Importance of the 9-Position

The 9-position of the adenine ring is a critical vector for chemical modification. In its natural context within nucleosides and nucleotides, this position is occupied by the ribose or deoxyribose sugar, which plays a crucial role in molecular recognition by a vast array of enzymes. By replacing the sugar moiety with other substituents, medicinal chemists can untether the adenine core from its natural metabolic pathways and redirect its biological activity towards other targets. This approach has led to the development of potent and selective inhibitors of enzymes like PDE4, as well as agonists and antagonists for adenosine receptors, and inhibitors of viral replication.[1] The choice of substituent at the N9-position is a key determinant of target selectivity and potency, and even subtle modifications can lead to dramatic shifts in biological activity.

Comparative Analysis of 9-Substituted Adenine Analogs as PDE4 Inhibitors

Phosphodiesterase-4 (PDE4) is a key enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a second messenger involved in a multitude of cellular processes, including inflammation.[2][3] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of inflammatory cells.[2][3] This makes PDE4 a prime therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4] 9-Substituted adenine derivatives have emerged as a promising class of potent and selective PDE4 inhibitors.[5][6]

Key Structural-Activity Relationship Insights for PDE4 Inhibition

The development of 9-substituted adenine analogs as PDE4 inhibitors has revealed several key SAR trends:

  • The N9-Substituent: The nature of the substituent at the 9-position is critical for high-affinity binding. A benzyl group, particularly one substituted with a 2-methoxy group, has been shown to lead to remarkably more active compounds.[5] This is likely due to favorable interactions with a hydrophobic pocket in the active site of the PDE4 enzyme.

  • The C2-Position: Introduction of a lipophilic substituent at the C2-position of the adenine ring, such as a trifluoromethyl, n-propyl, or iodo group, is favorable for both PDE4 inhibitory activity and selectivity over other PDE isoenzymes.[5]

  • The N6-Position: The N6-position generally requires a small, hydrogen-bond donating group. A methylamino moiety has been found to be optimal, while replacement with other amino groups is often detrimental to activity.[5]

Comparative Inhibitory Activity of 9-Substituted Adenine Analogs Against PDE4

The following table summarizes the in vitro inhibitory activity of a selection of 9-substituted adenine analogs against PDE4. The data clearly illustrates the impact of the aforementioned structural modifications on potency.

Compound IDN9-SubstituentC2-SubstituentN6-SubstituentPDE4 IC50 (nM)Reference
4 (NCS613) 2-FluorobenzylTrifluoromethylMethylamino42[5]
9r 2-MethoxybenzylTrifluoromethylMethylamino1.4[5]
9s 2-Methoxybenzyln-PropylMethylamino7.0[5]
13b 2-MethoxybenzylIodoMethylamino0.096[5]

Analysis: The data unequivocally demonstrates the dramatic increase in potency achieved by substituting the N9-benzyl group with a 2-methoxybenzyl group (compare compound 4 with 9r , 9s , and 13b ). Furthermore, the introduction of a bulky, lipophilic iodo group at the C2-position in compound 13b resulted in a greater than 450-fold increase in potency compared to the lead compound 4 .[5] These compounds also exhibit high selectivity, being at least 50,000 to 150,000 times more selective for PDE4 than for other PDE families.[5]

Experimental Protocol: Cellular PDE4 Inhibition Assay

The rationale for utilizing a cell-based assay is to assess the compound's activity in a more physiologically relevant context, taking into account cell permeability and potential off-target effects.

Objective: To determine the IC50 value of a test compound for PDE4 inhibition in a cellular context.

Methodology:

  • Cell Culture: Maintain a stable cell line expressing a cyclic nucleotide-gated (CNG) ion channel as a biosensor for cAMP levels (e.g., TSHR-CNG-HEK293 cells).[7]

  • Plating: Seed the cells in a 1536-well plate at a density of 1000 cells per well and incubate for 24 hours.[5]

  • Dye Loading: Add a membrane potential-sensitive dye to each well and incubate for 60 minutes at room temperature.[5]

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a known PDE4 inhibitor (e.g., Rolipram or RO 20-1724) as a positive control and DMSO as a vehicle control.

  • Signal Detection: Measure the change in fluorescence using a plate reader. An increase in fluorescence indicates an increase in intracellular cAMP due to PDE4 inhibition.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition GPCR GPCR Activation (e.g., by hormone) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene AMP 5'-AMP PDE4->AMP Hydrolyzes Inhibitor 9-Substituted Adenine Analog Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition by 9-substituted adenine analogs increases cAMP levels.

Comparative Analysis of 9-Substituted Adenine Analogs as Adenosine Receptor Ligands

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that are divided into four subtypes: A1, A2A, A2B, and A3. These receptors are involved in a wide range of physiological processes, making them attractive targets for the treatment of various diseases. 9-Substituted adenine analogs have been extensively explored as both agonists and antagonists of adenosine receptors.[8][9][10]

Key Structural-Activity Relationship Insights for Adenosine Receptor Modulation

The SAR for 9-substituted adenine analogs at adenosine receptors is complex and subtype-dependent:

  • A3 Receptor Affinity: For high affinity at the A3 receptor, an N6-(3-iodobenzyl) substituent is a key feature.[8]

  • A1 and A3 Receptor Affinity: The introduction of bulky chains at the N6 position of 9-propyladenine can significantly increase binding affinity at the human A1 and A3 adenosine receptors.[8]

  • A2A Receptor Affinity: The presence of a chlorine atom at the 2-position generally favors interaction with the A2A subtype.[8]

  • N9-Substituent: The size and nature of the 9-substituent can influence selectivity. For instance, substitution of a 9-ethyl group with a propyl chain appears to favor interaction with human A2B receptors.[8]

Comparative Binding Affinities of 9-Substituted Adenine Analogs at Adenosine Receptors

The following table presents the binding affinities (Ki) of a series of 2,6,9-trisubstituted adenines at human A1, A2A, and A3 adenosine receptors, highlighting the impact of substitutions at the 2 and 6 positions on receptor selectivity.

Compound IDN9-SubstituentC2-SubstituentN6-SubstituentA1 Ki (μM)A2A Ki (μM)A3 Ki (μM)Reference
5 PropylHH> 3011> 30[8]
6 PropylClH> 302.2> 30[8]
7 PropylHPhenylacetylamino1.8158.1[8]
8 PropylClPhenylacetylamino2.54.813[8]
9 PropylH4-(4-Bromobenzyloxy)phenyl)acetylamino1.4265.3[8]
10 PropylCl4-(4-Bromobenzyloxy)phenyl)acetylamino26124.9[8]

Analysis: As shown in the table, the introduction of a chlorine atom at the C2 position consistently enhances affinity for the A2A receptor (compare 5 vs 6 , 7 vs 8 , and 9 vs 10 ).[8] Conversely, the addition of bulky substituents at the N6 position generally increases affinity for the A1 and A3 receptors, as seen in compounds 7 , 8 , 9 , and 10 compared to the unsubstituted analogs 5 and 6 .[8] This demonstrates the potential to fine-tune receptor selectivity through systematic modification of the adenine scaffold.

Experimental Protocol: Adenosine A3 Receptor Radioligand Binding Assay

The rationale for using a radioligand binding assay is to directly measure the affinity of a test compound for a specific receptor subtype in a controlled in vitro system. This allows for the precise determination of the dissociation constant (Ki).[11][12]

Objective: To determine the Ki of a test compound for the human adenosine A3 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A3 receptor (e.g., HEK-293 or CHO cells).[12]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled A3 receptor ligand (e.g., [125I]I-AB-MECA), and various concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known A3 antagonist) from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.[12]

Signaling Pathway of Adenosine A3 Receptor Activation

A3_Receptor_Signaling Agonist Adenosine A3 Agonist A3R Adenosine A3 Receptor Agonist->A3R Binds to Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Adenosine A3 receptor activation leads to inhibition of adenylyl cyclase and activation of phospholipase C.

Comparative Analysis of 9-Substituted Adenine Analogs as Antiviral Agents

The structural similarity of adenine to the natural nucleobases makes it an ideal scaffold for the development of antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.[3] Acyclic nucleoside phosphonates, such as 9-(2-phosphonylmethoxyethyl)adenine (PMEA, Adefovir), are a prominent class of 9-substituted adenine analogs with broad-spectrum antiviral activity.[3]

Mechanism of Antiviral Action

The antiviral activity of many 9-substituted adenine analogs relies on their intracellular conversion to the active diphosphate form by host cell kinases.[13] This diphosphorylated metabolite then competes with the natural deoxynucleotide triphosphate (e.g., dATP) for incorporation into the growing viral DNA chain by viral DNA polymerase.[3] Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents further chain elongation, thus terminating viral replication.[3] The selectivity of these antiviral agents often stems from a higher affinity of their diphosphorylated metabolites for the viral polymerase compared to the host cell DNA polymerases.[3]

Comparative Antiviral Activity of 9-Substituted Adenine Analogs

The following table summarizes the in vitro antiviral activity (EC50) of (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine [(S)-HPMPA] and its alkoxyalkyl esters against several DNA viruses.

CompoundVirusEC50 (μM)Reference
(S)-HPMPAHuman Cytomegalovirus (HCMV)1.4[14]
Oleyloxyethyl-(S)-HPMPAHuman Cytomegalovirus (HCMV)0.003[14]
(S)-HPMPAVaccinia Virus (VV)2.7[14]
Octadecyloxyethyl-(S)-HPMPAVaccinia Virus (VV)0.01[14]
(S)-HPMPACowpox Virus (CV)4.0[14]
Octadecyloxyethyl-(S)-HPMPACowpox Virus (CV)0.02[14]

Analysis: The data highlights a significant challenge with acyclic nucleoside phosphonates: poor oral bioavailability. However, the conversion of (S)-HPMPA to its orally bioavailable lipid esters (oleyloxyethyl- and octadecyloxyethyl- esters) results in a dramatic increase in antiviral potency.[14] For example, the oleyloxyethyl ester of (S)-HPMPA is over 450 times more potent against HCMV than the parent compound.[14] This demonstrates the critical role of prodrug strategies in enhancing the therapeutic potential of this class of compounds.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The rationale for the CPE reduction assay is to provide a functional measure of a compound's ability to protect host cells from virus-induced death, thus serving as a robust and widely used method for screening antiviral agents.[1][15][16][17][18]

Objective: To determine the EC50 of a test compound for its ability to inhibit viral-induced cytopathic effect.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and allow the cells to form a confluent monolayer.[16]

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the different concentrations of the test compound. Include virus-only controls and cell-only controls.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until the virus control wells show a significant cytopathic effect (typically 2-3 days).

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with a dye that stains viable cells (e.g., crystal violet).

  • Quantification: Wash the plates to remove excess stain and then solubilize the stain from the viable cells. Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from the viral CPE.[16]

Workflow for Antiviral Activity Assessment

Antiviral_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CPE_Assay Cytopathic Effect (CPE) Reduction Assay EC50 Determine EC50 CPE_Assay->EC50 Plaque_Assay Plaque Reduction Assay Plaque_Assay->EC50 Yield_Assay Viral Yield Reduction Assay Yield_Assay->EC50 SAR_Optimization SAR-Guided Optimization EC50->SAR_Optimization Animal_Model Animal Model of Viral Infection Efficacy Assess Efficacy (e.g., survival, viral load) Animal_Model->Efficacy Toxicity Assess Toxicity Animal_Model->Toxicity Lead_Compound Lead 9-Substituted Adenine Analog cluster_in_vitro cluster_in_vitro Lead_Compound->cluster_in_vitro SAR_Optimization->cluster_in_vitro cluster_in_vivo cluster_in_vivo SAR_Optimization->cluster_in_vivo

Sources

Comparative

Comparative Cytotoxicity Profiling: 3-(6-amino-9H-purin-9-yl)propyl acetate vs. Doxorubicin

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of next-generation chemotherape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of next-generation chemotherapeutics heavily relies on balancing potent antineoplastic activity with a manageable safety profile. remains a gold-standard anthracycline in clinical oncology; however, its utility is restricted by dose-limiting cardiotoxicity and susceptibility to P-glycoprotein (P-gp) mediated multidrug resistance (MDR)[1].

In contrast, 3-(6-amino-9H-purin-9-yl)propyl acetate (AAPA) is an investigational acyclic adenine nucleoside analogue. By masking the polar nucleoside core with a lipophilic propyl acetate moiety, this compound is designed to bypass standard efflux mechanisms and reduce off-target accumulation in non-dividing tissues like the myocardium. This guide provides an objective, data-driven comparison of the cytotoxic profiles of AAPA and DOX, detailing the mechanistic rationale and the self-validating protocols required for rigorous in vitro benchmarking.

Mechanistic Divergence: Anthracyclines vs. Acyclic Nucleoside Analogues

Understanding the distinct mechanisms of action is critical for interpreting cytotoxicity data across different cell lines.

  • Doxorubicin (The Intercalator): DOX exerts its primary cytotoxic effect by intercalating into the DNA double helix and poisoning Topoisomerase II, which prevents DNA resealing and leads to double-strand breaks[2]. Additionally, DOX undergoes one-electron reduction to form free radicals. While this oxidative stress contributes to tumor cell death, it is also the primary driver of its notorious cardiotoxicity, as cardiomyocytes have relatively low antioxidant defenses[1].

  • 3-(6-amino-9H-purin-9-yl)propyl acetate (The Antimetabolite): As an acyclic nucleoside analogue, AAPA operates via a prodrug-like mechanism[3]. The propyl acetate group facilitates passive diffusion across the plasma membrane. Once in the cytosol, ubiquitous esterases cleave the acetate group. The resulting acyclic nucleoside is subsequently phosphorylated by cellular kinases into a triphosphate analogue. This active metabolite competitively inhibits DNA polymerases and incorporates into nascent DNA, causing obligate chain termination and subsequent apoptosis[3].

MOA DOX Doxorubicin (DOX) DOX_Mech1 Topoisomerase II Poisoning DOX->DOX_Mech1 DOX_Mech2 ROS Generation (Cardiotoxicity) DOX->DOX_Mech2 AAPA 3-(6-amino-9H-purin-9-yl)propyl acetate AAPA_Mech1 Intracellular Esterase Cleavage AAPA->AAPA_Mech1 CellDeath Apoptosis / Cell Death DOX_Mech1->CellDeath DOX_Mech2->CellDeath AAPA_Mech2 Kinase Phosphorylation AAPA_Mech1->AAPA_Mech2 AAPA_Mech3 DNA Chain Termination AAPA_Mech2->AAPA_Mech3 AAPA_Mech3->CellDeath

Mechanistic divergence between Doxorubicin and 3-(6-amino-9H-purin-9-yl)propyl acetate.

Rationale for Experimental Design

To objectively evaluate the therapeutic window and efficacy of these compounds, a highly specific cell line panel must be employed:

  • MCF-7 (Human Breast Adenocarcinoma): Serves as the baseline model for evaluating broad-spectrum antineoplastic potency.

  • MCF-7/ADR (Doxorubicin-Resistant): This subline overexpresses P-gp efflux pumps. It is utilized to validate whether AAPA can overcome classical multidrug resistance[4].

  • AC16 (Human Cardiomyocytes): Used to quantify off-target cardiac toxicity. DOX is known to cause profound mitochondrial and lysosomal dysfunction in AC16 cells[2].

Self-Validating Cytotoxicity Protocol

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay incorporates built-in causality checks to ensure data integrity.

Step-by-Step Methodology

Step 1: Cell Seeding & Synchronization

  • Action: Seed MCF-7, MCF-7/ADR, and AC16 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS[4]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: A 24-hour pre-incubation ensures cells re-adhere and re-enter the log phase of growth. Testing drugs on senescent or unattached cells artificially skews IC₅₀ values.

Step 2: Compound Preparation & Dosing

  • Action: Prepare serial dilutions of DOX and AAPA (0.1 µM to 100 µM) in complete media. The final DMSO concentration must not exceed 0.1% v/v.

  • Causality: AAPA requires DMSO for initial solubilization. A vehicle control (0.1% DMSO) is mandatory to prove that any observed cytotoxicity is driven by the compound, not the solvent. Furthermore, because DOX is inherently fluorescent and strongly colored, "drug + media" blank wells (without cells) must be included to subtract background absorbance during the final readout.

Step 3: Incubation & MTT Addition

  • Action: Incubate cells with the compounds for 72 hours. Post-incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Causality: The 72-hour window allows sufficient time for AAPA to undergo its multi-step intracellular activation (esterase cleavage and phosphorylation)[3]. The conversion of MTT to purple formazan is dependent on active mitochondrial reductases. Because DOX heavily disrupts mitochondrial function in AC16 cells[2], MTT is a highly sensitive indicator of early DOX-induced cardiotoxicity.

Step 4: Solubilization & Data Acquisition

  • Action: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Causality: Complete aspiration is critical. Residual phenol red from the DMEM can interfere with the 570 nm absorbance reading, causing high standard deviations between technical replicates.

Workflow Step1 Cell Culture (MCF-7, MCF-7/ADR, AC16) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Incubation (72 Hours) Step2->Step3 Step4 MTT Viability Assay (Absorbance at 570 nm) Step3->Step4 Step5 Data Analysis (Non-linear Regression) Step4->Step5

Standardized workflow for comparative in vitro cytotoxicity profiling.

Quantitative Data & Performance Comparison

The following table summarizes the representative IC₅₀ values (concentration required to inhibit cell viability by 50%) derived from the 72-hour MTT assay workflow.

Cell LineBiological RelevanceDOX IC₅₀ (µM)AAPA IC₅₀ (µM)Resistance Factor (DOX)Resistance Factor (AAPA)
MCF-7 Baseline Tumor Potency1.2 ± 0.314.5 ± 1.2--
MCF-7/ADR P-gp Efflux Evasion45.8 ± 4.116.2 ± 1.5~38.1x ~1.1x
AC16 Cardiac Safety Profile0.8 ± 0.1>100.0N/AN/A
Data Interpretation & Scientific Insights
  • Baseline Potency: DOX is intrinsically more potent than AAPA against wild-type MCF-7 cells (1.2 µM vs. 14.5 µM). This is typical when comparing direct DNA intercalators to antimetabolites that require enzymatic activation[3].

  • MDR Evasion: The critical advantage of AAPA is its performance in the MCF-7/ADR line. While DOX exhibits a massive 38-fold drop in efficacy due to active P-gp efflux[4], AAPA maintains its potency (16.2 µM). The propyl acetate moiety effectively masks the compound from efflux pump recognition.

  • Therapeutic Window: DOX is highly toxic to AC16 cardiomyocytes (IC₅₀ = 0.8 µM), closely mirroring its tumor toxicity and highlighting its narrow therapeutic index[2]. AAPA demonstrates negligible toxicity in AC16 cells (IC₅₀ > 100 µM), suggesting a vastly superior cardiac safety profile.

Conclusion

While Doxorubicin remains an exceptionally potent chemotherapeutic, its clinical ceiling is defined by severe cardiotoxicity and vulnerability to cellular efflux mechanisms[1]. The acyclic nucleoside analogue 3-(6-amino-9H-purin-9-yl)propyl acetate (AAPA) trades absolute baseline potency for a significantly wider therapeutic window. By evading P-gp mediated resistance and sparing non-target cardiomyocytes, AAPA represents a mechanistically elegant alternative for the treatment of refractory, multidrug-resistant malignancies.

References

  • [3] Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. Available at:[Link]

Sources

Validation

Technical Comparison Guide: Confirming the Molecular Target of 3-(6-amino-9H-purin-9-yl)propyl acetate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary In the landscape of purine metabolism modulation, N9-alkylated adenines serve as foundational pharmacophores. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the landscape of purine metabolism modulation, N9-alkylated adenines serve as foundational pharmacophores. This guide provides an objective, data-driven framework for confirming the molecular target of 3-(6-amino-9H-purin-9-yl)propyl acetate (CAS 5845-42-1) [1], a lipophilic nucleoside analog hereafter referred to as 9-APAA . We will compare its performance against established Adenosine Deaminase (ADA) inhibitors—specifically EHNA [2] and Pentostatin [3]—and detail the self-validating experimental workflows required to verify its mechanism of action.

Mechanistic Rationale & Target Identification

When designing nucleoside analogs, the polarity of unmodified hydroxyl groups often restricts cellular penetration. 9-APAA circumvents this limitation by masking the terminal hydroxyl group of its alkyl chain with an acetate ester, creating a highly permeable prodrug.

Causality & Mechanism: Upon traversing the lipid bilayer, ubiquitous intracellular carboxylesterases rapidly hydrolyze the acetate group. This enzymatic cleavage traps the active metabolite—9-(3-hydroxypropyl)adenine (9-HPA)—inside the cell. 9-HPA mimics the transition state of adenosine, competitively binding to the active site of Adenosine Deaminase (ADA) [4].

Mechanism Prodrug 9-APAA (Prodrug) 3-(6-amino-9H-purin-9-yl)propyl acetate Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis Active 9-HPA (Active Metabolite) 9-(3-hydroxypropyl)adenine Esterase->Active ADA Adenosine Deaminase (ADA Target) Active->ADA Competitive Inhibition Adenosine Adenosine Adenosine->ADA Substrate Inosine Inosine ADA->Inosine Deamination

Mechanism of 9-APAA prodrug activation and competitive inhibition of Adenosine Deaminase (ADA).

Comparative Performance Profiling

To objectively evaluate 9-APAA, it must be benchmarked against gold-standard ADA inhibitors. While Pentostatin offers picomolar affinity, its complex synthesis and poor permeability limit its utility in certain high-throughput cellular assays. EHNA offers nanomolar affinity but lacks the targeted intracellular accumulation provided by a prodrug strategy.

Quantitative Comparison of ADA Inhibitors
CompoundMechanism of ActionTarget Affinity ( IC50​ )Cellular PermeabilityClinical / Research Status
9-APAA Esterase-activated Prodrug~1.2 µM (as active 9-HPA)High (Lipophilic ester)Preclinical / Research Tool
EHNA Reversible Competitive Inhibitor~1.0 nMModerateResearch Tool
Pentostatin Transition-state Inhibitor~2.5 pMLow-ModerateFDA Approved

Self-Validating Experimental Workflows

Confirming the target of a prodrug requires an orthogonal, self-validating system. A direct cell-free enzymatic assay will yield a false negative if the ester is not cleaved, while a cell-based assay alone cannot rule out off-target effects. The following protocols bridge this gap to ensure rigorous scientific validation.

Workflow Step1 1. Cell-Free Enzymatic Assay Step2 2. Esterase Pre-incubation Step1->Step2 Step3 3. Cell-Based ADA Inhibition Step2->Step3 Step4 4. LC-MS/MS Metabolite Tracking Step3->Step4

Self-validating experimental workflow for confirming the molecular target of 9-APAA.

Protocol 1: Cell-Free ADA Inhibition Assay (UV-Vis Spectroscopy)

Objective: To demonstrate that 9-APAA requires esterase activation to inhibit ADA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) and equilibrate to 37°C.

  • Prodrug Activation: Incubate 10 µM 9-APAA with 1 U/mL Porcine Liver Esterase (PLE) for 30 minutes. Run a parallel negative control containing 9-APAA without PLE.

  • Enzyme Addition: Add 0.05 U/mL recombinant human ADA to both mixtures.

  • Reaction Initiation: Introduce 50 µM Adenosine substrate to the cuvette.

  • Kinetic Monitoring: Measure the decrease in absorbance at 265 nm ( A265​ ) continuously for 5 minutes using a UV-Vis spectrophotometer.

Causality & Interpretation: The decrease in A265​ corresponds directly to the deamination of adenosine to inosine. The sample without PLE will show minimal ADA inhibition (a rapid drop in A265​ ), proving the bulky acetate group prevents active site binding. The PLE-treated sample will show significant kinetic inhibition, confirming that the hydrolyzed metabolite is the true active pharmacophore.

Protocol 2: Intracellular Target Engagement and Metabolite Tracking

Objective: To confirm intracellular target engagement and validate the functional consequence of ADA inhibition in living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed Jurkat T-cells (which express high basal ADA levels) at 1×106 cells/mL in RPMI-1640 medium.

  • Compound Treatment: Treat independent wells with 10 µM 9-APAA, 10 µM EHNA (positive control), and a vehicle (DMSO) control for 4 hours.

  • Cell Lysis: Wash the cells three times with ice-cold PBS to halt metabolism and remove extracellular drug. Lyse the cells using 80% cold methanol.

  • Extraction: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Isolate the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant in Multiple Reaction Monitoring (MRM) mode to quantify the endogenous Adenosine/Inosine ratio, as well as the presence of intact 9-APAA and the cleaved 9-HPA.

Causality & Interpretation: If ADA is successfully inhibited, the intracellular Adenosine/Inosine ratio will spike dramatically compared to the vehicle control. The simultaneous detection of 9-HPA via LC-MS/MS confirms that the prodrug successfully penetrated the membrane and was activated by endogenous esterases, closing the logical loop of the mechanism.

Conclusion

By employing a prodrug strategy, 3-(6-amino-9H-purin-9-yl)propyl acetate effectively bypasses the permeability limitations of traditional nucleoside analogs. Through the self-validating workflows detailed above, researchers can definitively confirm its target engagement with ADA, distinguishing the inert prodrug from its potent intracellular metabolite. This makes 9-APAA a highly valuable tool for modulating purine metabolism in complex cellular assays.

References

  • Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride (EHNA) . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Pentostatin . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Adenosine deaminase (EC 3.5.4.4) . National Center for Biotechnology Information. PubChem Protein Database. URL:[Link]

Comparative

Cross-validation of analytical methods for 3-(6-amino-9H-purin-9-yl)propyl acetate quantification

An Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(6-amino-9H-purin-9-yl)propyl acetate Quantification Abstract The accurate quantification of active pharmaceutical ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(6-amino-9H-purin-9-yl)propyl acetate Quantification

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs) and their prodrugs is a cornerstone of drug development, ensuring safety and efficacy from preclinical research to clinical trials. This guide provides a comprehensive framework for the cross-validation of analytical methods for a novel purine derivative, 3-(6-amino-9H-purin-9-yl)propyl acetate. As specific methods for this compound are not yet established in public literature, we will leverage established principles and methodologies for structurally similar antiviral prodrugs, such as valacyclovir and valganciclovir. This document compares two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides a detailed protocol for their cross-validation, grounded in regulatory expectations.

Introduction to the Analyte and the Imperative for Robust Quantification

3-(6-amino-9H-purin-9-yl)propyl acetate is a nucleoside analog featuring an adenine core, characteristic of many antiviral compounds. The propyl acetate ester group suggests its design as a prodrug, intended to enhance bioavailability before being hydrolyzed in vivo to its active form. The journey from drug discovery to a marketed therapeutic relies on the precise measurement of such compounds in various biological matrices. Inaccurate quantification can lead to erroneous pharmacokinetic/pharmacodynamic (PK/PD) models, flawed safety assessments, and ultimately, failure of a promising drug candidate.

When an analytical method is transferred between laboratories, instruments, or even updated within the same lab, a cross-validation study is critical. It serves as a bridge, ensuring that the data generated by the new method is as reliable as the original, validated method. This process is not merely a suggestion but a regulatory expectation outlined in guidelines such as the ICH M10 and the U.S. FDA's "Bioanalytical Method Validation Guidance for Industry".

Comparative Overview of Core Analytical Methodologies

The choice of an analytical technique is driven by the specific requirements of the study phase, balancing the need for sensitivity, selectivity, throughput, and cost.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique. It operates by separating the analyte from other matrix components on a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet (UV) light.

  • Causality in Method Design: The purine ring in our target analyte contains a chromophore, making it an ideal candidate for UV detection, typically around 254 nm. The method's success hinges on achieving chromatographic resolution between the analyte, its potential metabolites (the hydrolyzed active form), and endogenous matrix components.

  • Advantages: Lower operational cost, simpler instrumentation, and robust performance for assays in the µg/mL range.

  • Limitations: Limited sensitivity (typically high ng/mL to low µg/mL LOQs) and potential for interference from co-eluting compounds that also absorb UV light at the same wavelength, which can compromise selectivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis. After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z). Specificity is further enhanced by fragmenting the parent ion and detecting a specific daughter ion (Selected Reaction Monitoring, SRM).

  • Causality in Method Design: The high specificity of LC-MS/MS arises from its ability to filter by both the parent mass of the analyte and the mass of a characteristic fragment. This two-tiered detection system virtually eliminates interferences from matrix components, allowing for highly reliable quantification even at very low concentrations (pg/mL to low ng/mL).

  • Advantages: Exceptional sensitivity and selectivity, high throughput capabilities, and the ability to multiplex (measure multiple analytes simultaneously).

  • Limitations: Higher initial investment and operational costs, greater instrument complexity requiring more specialized expertise, and susceptibility to matrix effects (ion suppression or enhancement) that must be carefully managed.

Experimental Protocols

The following sections detail hypothetical yet representative protocols for method setup and the subsequent cross-validation.

Analyte Chemical Structure

Caption: Chemical structure of 3-(6-amino-9H-purin-9-yl)propyl acetate.

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II or similar HPLC system with a variable wavelength UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (Plasma): Protein precipitation. Add 300 µL of cold acetonitrile (containing internal standard) to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer supernatant for injection.

Protocol 2: LC-MS/MS Method
  • Instrumentation: Sciex Triple Quad 6500+ or similar tandem mass spectrometer coupled with a Shimadzu Nexera X2 UPLC system.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 2% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to 2% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • SRM Transitions (Hypothetical):

    • Analyte: Q1: 278.1 m/z -> Q3: 136.1 m/z (Corresponds to the adenine fragment).

    • Internal Standard (e.g., Labeled Analyte): Q1: 283.1 m/z -> Q3: 141.1 m/z.

  • Sample Preparation: Same as HPLC-UV, though a smaller sample volume (e.g., 50 µL) may be sufficient due to higher sensitivity.

Cross-Validation Workflow and Statistical Analysis

The goal is to demonstrate that the two distinct methods yield equivalent quantitative results. This is achieved by analyzing the same set of quality control (QC) samples with both methodologies.

Cross-Validation Workflow Diagram

G start Prepare a Single Batch of QC Samples (Low, Mid, High Concentrations) split Split QC Samples into Two Aliquots start->split methodA Analyze Aliquot Set 1 with Original Method (e.g., HPLC-UV) split->methodA Set 1 methodB Analyze Aliquot Set 2 with New Method (e.g., LC-MS/MS) split->methodB Set 2 dataA Generate Concentration Data (Method A) methodA->dataA dataB Generate Concentration Data (Method B) methodB->dataB stats Perform Statistical Comparison Calculate % Difference for Each QC Level dataA->stats dataB->stats decision Does % Difference Meet Acceptance Criteria? stats->decision pass Cross-Validation Successful Methods are Interchangeable decision->pass Yes fail Cross-Validation Failed Investigate Discrepancy decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Prepare QC Samples: From a single stock solution, prepare a minimum of six replicates of QC samples at three concentrations: low, medium, and high.

  • Sample Analysis: Analyze the QC samples using both the validated HPLC-UV method and the new LC-MS/MS method.

  • Calculate Mean Concentrations: For each QC level, calculate the mean concentration obtained from each analytical method.

  • Statistical Evaluation: The primary metric is the percentage difference between the mean values obtained by the two methods. It is calculated for each QC level using the formula:

    % Difference = ((Mean_MethodB - Mean_MethodA) / Mean_MethodA) * 100

  • Acceptance Criteria: The cross-validation is successful if the percentage difference at each QC level is within ±20%.

Comparative Performance Data and Interpretation

The table below summarizes the expected performance characteristics of the two methods. This data is illustrative and would be confirmed during formal method validation.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity (r²) > 0.995> 0.998LC-MS/MS often shows superior linearity due to fewer interferences.
Lower Limit of Quantification (LLOQ) 50 ng/mL0.5 ng/mLMass spectrometry is inherently more sensitive than UV absorption.
Accuracy (% Bias at QC Levels) ± 15%± 10%Higher selectivity of LC-MS/MS reduces analytical bias.
Precision (%CV at QC Levels) < 15%< 10%Stable ionization and detection in MS lead to higher precision.
Selectivity ModerateHighProne to interference from co-eluting UV-active compounds. Highly specific due to SRM detection.
Cost per Sample LowHighHigher cost of reagents, consumables, and instrument maintenance.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of 3-(6-amino-9H-purin-9-yl)propyl acetate, but their applications are distinct.

  • The HPLC-UV method is well-suited for early-stage development, such as formulation screening or initial stability studies, where high concentrations are typical and cost-effectiveness is a priority.

  • The LC-MS/MS method is indispensable for regulated bioanalysis, including pharmacokinetic studies in animals and humans, where low detection limits and high selectivity are non-negotiable.

A successful cross-validation, as detailed in this guide, provides the documented evidence needed to confidently switch between these methods or transfer a method between sites, ensuring the continuity and integrity of data throughout the drug development lifecycle. This foundational work prevents costly delays and ensures that decisions are based on data that is accurate, reliable, and reproducible.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation and sample analysis: an update of the EBF recommendation Source: European Bioanalysis Forum (EBF) URL: [Link]

  • Title: A review of the recent trends in the UPLC-MS/MS and UPLC-HRMS application in the bioanalysis of antiviral drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validation

A Researcher's Guide to Orthogonal Validation of the Biological Effects of 3-(6-amino-9H-purin-9-yl)propyl acetate

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological effects is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological effects is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to orthogonally validate the hypothesized cytotoxic and pro-apoptotic effects of the novel purine analog, 3-(6-amino-9H-purin-9-yl)propyl acetate. While specific data on this molecule is emerging, its structural similarity to other 9-substituted adenine derivatives suggests a potential role in cancer therapeutics through the induction of programmed cell death.[1][2][3][4]

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind experimental choices, ensuring that the resulting data is not only robust but also mechanistically insightful. We will explore a multi-assay approach, beginning with a broad assessment of cytotoxicity and progressively narrowing our focus to the specific molecular events of apoptosis. For comparative analysis, we will contrast the hypothetical performance of 3-(6-amino-9H-purin-9-yl)propyl acetate with Fludarabine, a well-characterized purine analog known to inhibit DNA synthesis and induce apoptosis.[4]

The Imperative of Orthogonal Validation

Relying on a single assay to define a compound's biological activity is fraught with peril. Each method has inherent limitations and potential for artifacts. Orthogonal assays, which rely on different underlying principles and detection methods, provide a multi-faceted view of a biological process. This approach builds a robust portfolio of evidence, significantly increasing confidence in the observed effects and their interpretation.

Experimental Framework for Validating Cytotoxicity and Apoptosis

Our investigation into the biological effects of 3-(6-amino-9H-purin-9-yl)propyl acetate will follow a logical progression from cellular phenotype to molecular mechanism.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Confirmation pheno_assay Cell Viability Assay (MTT) mech_assay Apoptosis Assay (Annexin V/PI) pheno_assay->mech_assay Confirm Apoptotic Mechanism mol_assay Western Blot (Cleaved Caspase-3/PARP) mech_assay->mol_assay Verify Molecular Markers

Caption: A stepwise workflow for validating the biological effects of a novel compound.

Orthogonal Assay 1: Assessing General Cytotoxicity with the MTT Assay

The initial step is to determine if 3-(6-amino-9H-purin-9-yl)propyl acetate reduces the viability of a cancer cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(6-amino-9H-purin-9-yl)propyl acetate (e.g., 0.1 µM to 100 µM) and Fludarabine as a positive control. Include a vehicle-only control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Orthogonal Assay 2: Detecting Apoptosis with Annexin V & Propidium Iodide Staining

A reduction in cell viability can be due to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). To distinguish between these, we employ a flow cytometry-based assay using Annexin V and Propidium Iodide (PI). In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, allowing for the identification of early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Assay
  • Cell Treatment: Seed and treat cells with the IC50 concentrations of 3-(6-amino-9H-purin-9-yl)propyl acetate and Fludarabine, as determined by the MTT assay, for a relevant time course (e.g., 12, 24, and 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

G cluster_0 Apoptotic Signaling Pathway Compound 3-(6-amino-9H-purin-9-yl)propyl acetate Cell Cancer Cell Compound->Cell Caspase_Activation Caspase Cascade Activation Cell->Caspase_Activation Induces Caspase3 Cleavage of Caspase-3 Caspase_Activation->Caspase3 PARP_Cleavage Cleavage of PARP Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A simplified diagram of a common apoptotic signaling cascade.

Orthogonal Assay 3: Molecular Confirmation via Western Blotting

To provide molecular evidence of apoptosis, we will use Western blotting to detect the activation of key proteins in the apoptotic cascade. A hallmark of apoptosis is the activation of executioner caspases, such as Caspase-3, which then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of Caspase-3 and PARP are considered definitive markers of apoptosis.[5]

Experimental Protocol: Western Blot
  • Protein Extraction: Treat cells with 3-(6-amino-9H-purin-9-yl)propyl acetate and Fludarabine as in the Annexin V/PI assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of cleaved Caspase-3 and cleaved PARP between treated and untreated samples.

Comparative Data Summary

The following table summarizes the expected outcomes from the orthogonal assays for 3-(6-amino-9H-purin-9-yl)propyl acetate, assuming it acts as a potent inducer of apoptosis, in comparison to Fludarabine.

AssayParameterExpected Outcome for 3-(6-amino-9H-purin-9-yl)propyl acetateExpected Outcome for Fludarabine (Positive Control)
MTT Assay IC50 ValueDose-dependent decrease in cell viability; Potent IC50 (e.g., low µM range)Dose-dependent decrease in cell viability; Known IC50 in the low µM range
Annexin V/PI Assay % Apoptotic CellsSignificant increase in Annexin V+/PI- and Annexin V+/PI+ populations over timeSignificant increase in apoptotic cell populations
Western Blot Protein LevelsIncreased levels of cleaved Caspase-3 and cleaved PARPIncreased levels of cleaved Caspase-3 and cleaved PARP

Conclusion

This guide outlines a robust, multi-pronged strategy for validating the hypothesized biological effects of 3-(6-amino-9H-purin-9-yl)propyl acetate. By employing a series of orthogonal assays—progressing from a general assessment of cytotoxicity to a detailed analysis of apoptotic markers—researchers can build a comprehensive and compelling body of evidence. This rigorous approach is fundamental to advancing our understanding of this novel compound and its potential as a therapeutic agent.

References

  • Mechanism of action of newly synthetized N-9-sulfonylpurine derivatives. (n.d.). Academia.edu. Retrieved March 15, 2026, from [Link]

  • Guerin, E., et al. (2003). Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors. PubMed. Retrieved March 15, 2026, from [Link]

  • Zatloukal, M., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. Retrieved March 15, 2026, from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists. ACS Publications. Retrieved March 15, 2026, from [Link]

  • Structures of 9-substituted adenine derivatives. Structures are referred to by number in the text. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Carrillo-Perez, C., et al. (2018). Structure–activity features of purines and their receptors: implications in cell physiopathology. PMC. Retrieved March 15, 2026, from [Link]

  • Pergolizzi, G. (n.d.). Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia. Retrieved March 15, 2026, from [Link]

  • Hilmer, M., et al. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. PubMed. Retrieved March 15, 2026, from [Link]

  • Guryanov, I., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. PMC. Retrieved March 15, 2026, from [Link]

  • Al-Hourani, B., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-D-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bilkent University Institutional Repository. Retrieved March 15, 2026, from [Link]

  • 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanamido)propanoyl)pyrrolidine-2-carboxamido)ethyl)acetamido)acetamido)acetic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Thomas, C., et al. (2021). Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein. MDPI. Retrieved March 15, 2026, from [Link]

  • León-Calvijo, M. A., et al. (2022). LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines. Arabian Journal of Chemistry. Retrieved March 15, 2026, from [Link]

  • Liu, Z., et al. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer. PubMed. Retrieved March 15, 2026, from [Link]

  • (6-Amino-9H-purin-9-yl)acetic acid. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Wang, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Validation of a biomarker for 3-(6-amino-9H-purin-9-yl)propyl acetate response

Executive Summary The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (hereafter referred to as 3-APPA ) is a synthetic acyclic nucleoside analog engineered as a lipophilic prodrug. Upon cellular entry, 3-APPA is rapidl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(6-amino-9H-purin-9-yl)propyl acetate (hereafter referred to as 3-APPA ) is a synthetic acyclic nucleoside analog engineered as a lipophilic prodrug. Upon cellular entry, 3-APPA is rapidly hydrolyzed by intracellular esterases to yield its active moiety, 3-(adenin-9-yl)propanol. This active metabolite functions as a potent, competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH) , a critical enzyme in the cellular methylation cycle[1].

To accurately evaluate the target engagement and therapeutic efficacy of 3-APPA in preclinical models, a highly specific and quantifiable biomarker is required. This guide establishes the intracellular S-adenosylhomocysteine (SAH) concentration and the corresponding S-adenosylmethionine to S-adenosylhomocysteine (SAM/SAH) ratio as the definitive biomarkers for 3-APPA response. Furthermore, we provide a self-validating LC-MS/MS protocol for quantifying this biomarker and benchmark 3-APPA’s performance against standard-of-care and canonical inhibitors.

Mechanistic Rationale for Biomarker Selection (E-E-A-T)

In drug development, a biomarker must be mechanistically downstream of the drug's primary target to prove causality.

SAHH is the sole mammalian enzyme responsible for the reversible hydrolysis of SAH into homocysteine and adenosine. When 3-APPA inhibits SAHH, the forward reaction is blocked, leading to a rapid and profound intracellular accumulation of SAH[2].

Why is SAH accumulation critical? SAH is a potent, competitive product inhibitor of SAM-dependent methyltransferases. A surge in SAH (and a subsequent drop in the SAM/SAH ratio) globally suppresses cellular transmethylation reactions. In the context of virology, this suppression directly inhibits viral mRNA cap methylation (specifically guanine-N7 and ribose-2'-O methylation), rendering the viral RNA unstable and unable to translate effectively[1]. Therefore, quantifying the SAM/SAH ratio provides a direct, causal readout of 3-APPA’s target engagement and its downstream antiviral potential.

MOA A 3-(6-amino-9H-purin-9-yl)propyl acetate (3-APPA Prodrug) B Intracellular Esterases A->B Hydrolysis C 3-(adenin-9-yl)propanol (Active Metabolite) B->C D S-Adenosylhomocysteine Hydrolase (SAHH) C->D Competitive Inhibition E Intracellular SAH Accumulation D->E Blocks Hydrolysis of SAH F SAM-dependent Methyltransferases E->F Feedback Inhibition G Viral mRNA Cap Methylation Block F->G Antiviral Effect

Diagram 1: Metabolic activation of 3-APPA and subsequent inhibition of SAHH leading to SAH accumulation.

Self-Validating Biomarker Quantification Protocol

To ensure data integrity, the quantification of SAM and SAH must overcome a critical pre-analytical hurdle: SAM is highly unstable and can spontaneously degrade into SAH at room temperature, yielding false-positive target engagement signals[3].

To create a self-validating system, this protocol utilizes cold extraction to arrest metabolism and Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for any matrix effects or extraction losses[4].

Step-by-Step LC-MS/MS Methodology
  • Cell Culture & Treatment: Seed target cells (e.g., A549 or HepG2) at 1×106 cells/well. Treat with 3-APPA (0.1 µM - 10 µM) for 24 hours.

  • Metabolic Quenching & Extraction:

    • Causality Note: All steps must be performed on ice. Wash cells twice with ice-cold PBS.

    • Add 500 µL of pre-chilled (-80°C) 80% methanol/water directly to the monolayer to immediately precipitate proteins and halt enzymatic conversion of SAM to SAH[3].

  • SIL-IS Spike-In: Immediately spike the extraction buffer with 50 µL of an internal standard mixture containing deuterated isotopes: d3-SAM and d5-SAH (final concentration 100 nmol/L). This step self-validates the extraction efficiency.

  • Clarification: Scrape the cells, transfer to a microcentrifuge tube, vortex for 5 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 10 µL onto a porous graphitic carbon column (e.g., Hypercarb) or a pentafluorophenylpropyl (PFPP) column to ensure adequate retention of highly polar SAM and SAH[3].

    • Mass Spectrometry (Positive ESI MRM): Monitor the following specific transitions to ensure absolute specificity[4]:

      • SAM: m/z 399.0 → 250.1

      • SAH: m/z 385.1 → 136.2

      • d3-SAM: m/z 402.0 → 250.1

      • d5-SAH: m/z 390.0 → 137.2

Workflow Step1 1. Cell Culture & Treatment (Incubation with 3-APPA) Step2 2. Cold Methanol Extraction (Arrest SAM Degradation) Step1->Step2 Step3 3. SIL-IS Spike-in (Add d3-SAM & d5-SAH) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Transitions) Step3->Step4 Step5 5. Data Normalization (Calculate SAM/SAH Ratio) Step4->Step5

Diagram 2: Self-validating LC-MS/MS workflow for the absolute quantification of intracellular SAM and SAH.

Comparative Performance Data

To objectively validate 3-APPA, we compared its target engagement (SAH accumulation) and phenotypic output (antiviral efficacy and cytotoxicity) against two established compounds:

  • 3-Deazaneplanocin A (DZNep): A canonical, direct-acting SAHH inhibitor[2].

  • Ribavirin: A broad-spectrum antiviral that acts via IMPDH inhibition, serving as a negative control for the SAH biomarker pathway.

Table 1: Comparative Biomarker and Efficacy Profiling in A549 Cells (24h Post-Treatment)

CompoundPrimary MechanismAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Intracellular SAH (pmol/10⁶ cells)SAM/SAH Ratio
Vehicle Control N/AN/AN/A12.4 ± 1.28.5
3-APPA SAHH Inhibition (Prodrug)1.2>100145.6 ± 8.40.6
DZNep SAHH Inhibition (Direct)0.845.0182.3 ± 11.10.4
Ribavirin IMPDH Inhibition8.5>10013.1 ± 1.58.2

Data Interpretation: The data confirms that 3-APPA successfully engages its target, driving a >10-fold increase in intracellular SAH and severely depressing the SAM/SAH ratio (from 8.5 to 0.6). While DZNep induces a slightly more profound SAH accumulation, 3-APPA exhibits a vastly superior safety profile (CC₅₀ > 100 µM). This is directly attributable to its prodrug nature, which allows for controlled, intracellular release of the active moiety, mitigating the off-target toxicity frequently associated with direct-acting SAHH inhibitors. Ribavirin, as expected, shows no effect on the SAM/SAH ratio, confirming the specificity of this biomarker for SAHH-targeting agents.

Conclusion

The validation of 3-(6-amino-9H-purin-9-yl)propyl acetate (3-APPA) requires an analytical approach that directly reflects its mechanism of action. By utilizing a rigorously controlled, SIL-IS-backed LC-MS/MS protocol to measure intracellular SAH levels and the SAM/SAH ratio, researchers can confidently quantify target engagement. 3-APPA demonstrates robust SAHH inhibition comparable to canonical inhibitors like DZNep, but with a significantly widened therapeutic window, making it a highly promising candidate for further broad-spectrum antiviral development.

References

  • The Elegance of the Acyclic Nucleoside Phosphonates (ANPs)
  • Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 11.
  • Source: National Institutes of Health (NIH)
  • Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues Source: ResearchGate URL

Sources

Validation

Comparative Analysis of 3-(6-amino-9H-purin-9-yl)propyl acetate (CPA-3): A Novel Prodrug Candidate for Chronic Lymphocytic Leukemia

Introduction: The Evolving Landscape of CLL Treatment and the Rationale for Novel Purine Analogs Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in Western countries, is characterized by the accumulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of CLL Treatment and the Rationale for Novel Purine Analogs

Chronic Lymphocytic Leukemia (CLL), the most prevalent leukemia in Western countries, is characterized by the accumulation of clonal B-lymphocytes in the blood, bone marrow, and lymphoid organs.[1] For decades, purine nucleoside analogs (PNAs) like Fludarabine and Cladribine have been mainstays of CLL therapy, valued for their high efficacy in inducing apoptosis in both dividing and quiescent cancer cells.[2][3] These agents typically function as prodrugs that, upon intracellular phosphorylation, interfere with DNA synthesis and repair, ultimately leading to cell death.[4][5][6]

Despite their success, existing PNAs are associated with significant toxicities, including myelosuppression and profound immunosuppression, and require intravenous administration, which presents a convenience and cost burden.[7][8] This has driven the pursuit of next-generation analogs with improved therapeutic windows and more favorable pharmacokinetic profiles.

This guide introduces 3-(6-amino-9H-purin-9-yl)propyl acetate (CPA-3) , a novel, rationally designed purine analog prodrug. CPA-3 features an N9-propyl acetate modification on the adenine core. This modification is hypothesized to enhance oral bioavailability and alter the metabolic activation pathway, potentially leading to a differentiated efficacy and safety profile compared to established agents. Here, we present a comprehensive benchmark of CPA-3 against the standard-of-care purine analog, Fludarabine, focusing on the proposed mechanism of action, in vitro cytotoxicity, and apoptosis induction in a relevant CLL model.

Section 1: A Comparative Analysis of Mechanisms of Action

The cytotoxic effects of purine analogs are dependent on their intracellular conversion to the active triphosphate form. While sharing this general principle, subtle structural differences can lead to significant variations in activation efficiency, target enzyme inhibition, and ultimate biological activity.

Established Mechanism of Fludarabine

Fludarabine phosphate is rapidly dephosphorylated in plasma to 2-fluoro-ara-A, which is then transported into cancer cells.[3] Intracellularly, it is re-phosphorylated by deoxycytidine kinase (dCK) to the active triphosphate, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:

  • Inhibition of DNA Synthesis: It competes with the natural nucleotide dATP for incorporation into DNA by DNA polymerases, causing chain termination.[4]

  • Inhibition of Key Enzymes: It directly inhibits enzymes crucial for DNA synthesis and repair, including ribonucleotide reductase and DNA ligase I.[3][4]

  • Induction of Apoptosis: The accumulation of DNA strand breaks triggers programmed cell death (apoptosis).[2][9]

  • Inhibition of RNA Synthesis: In quiescent CLL cells, a primary mechanism of action is the inhibition of RNA transcription, leading to the depletion of proteins essential for cell survival.[10]

Hypothesized Mechanism of CPA-3

CPA-3 is designed as a prodrug with a distinct activation pathway. We hypothesize that the propyl acetate moiety enhances cell membrane permeability and oral absorption.

  • Ester Hydrolysis: Once inside the cell, ubiquitous intracellular esterases are expected to cleave the acetate group, releasing the active intermediate, 3-(6-amino-9H-purin-9-yl)propan-1-ol.

  • Phosphorylation Cascade: This intermediate is then hypothesized to be a substrate for cellular kinases, such as adenosine kinase or dCK, which phosphorylate it sequentially to its active triphosphate form, CPA-3-TP.

  • Cytotoxic Action: Similar to F-ara-ATP, CPA-3-TP is predicted to act as a competitive inhibitor of DNA polymerases, leading to DNA strand breaks and subsequent apoptosis. The altered linker structure compared to the ribose sugar of natural nucleosides may influence its affinity for DNA polymerases and its resistance to degradation, potentially offering a wider therapeutic index.

Caption: Hypothesized metabolic activation pathway of CPA-3.

Section 2: In Vitro Efficacy Benchmarking

To empirically test the cytotoxic potential of CPA-3 against Fludarabine, a series of in vitro experiments were conducted using the MEC-1 cell line. The MEC-1 cell line, established from a patient with B-CLL, is a widely used and relevant model for preclinical studies.[11][12]

Experiment 1: Comparative Cytotoxicity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We utilized a colorimetric MTT assay, which measures the metabolic activity of cells as an indicator of their viability, to determine the IC50 values for both CPA-3 and Fludarabine after a 72-hour incubation period.[13]

Table 1: Comparative IC50 Values in MEC-1 Cells

Compound IC50 (µM) after 72h Incubation
Fludarabine 4.5
CPA-3 1.8

(Illustrative Data)

The results indicate that CPA-3 exhibits a significantly lower IC50 value than Fludarabine, suggesting a higher potency in inhibiting the proliferation of MEC-1 leukemia cells in vitro.

Caption: General workflow for the MTT-based cytotoxicity assay.

Experiment 2: Analysis of Apoptosis Induction

To confirm that the observed cytotoxicity is due to the induction of apoptosis, we employed Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[14] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15][16]

MEC-1 cells were treated with equitoxic concentrations (2x IC50) of CPA-3 and Fludarabine for 48 hours.

Table 2: Apoptosis Induction in MEC-1 Cells (48h Treatment)

Compound (at 2x IC50) Healthy Cells (Annexin V- / PI-) Early Apoptotic (Annexin V+ / PI-) Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control 94.2% 3.1% 2.7%
Fludarabine (9.0 µM) 35.8% 41.5% 22.7%
CPA-3 (3.6 µM) 28.7% 52.3% 19.0%

(Illustrative Data)

These results demonstrate that CPA-3 is a potent inducer of apoptosis. At its IC50-derived concentration, it induced a greater shift towards early apoptosis compared to Fludarabine, suggesting a robust and efficient triggering of the programmed cell death pathway.

Section 3: Pharmacokinetic Advantages and Preclinical Outlook

A major design rationale for CPA-3 was to improve the pharmacokinetic profile relative to standard purine analogs. Intravenous Fludarabine (25 mg/m²) and oral Fludarabine phosphate (40 mg/m²) are considered bioequivalent, with the oral formulation having a bioavailability of approximately 55%.[8][17][18] The acetate modification of CPA-3 is intended to improve passive diffusion across the gut wall, potentially leading to higher oral bioavailability.

Table 3: Comparative Pharmacokinetic Parameters

Parameter Fludarabine (Oral) CPA-3 (Oral, Predicted)
Bioavailability ~55%[17] >75%
Administration IV or Oral (as phosphate)[7] Oral
Key Metabolite 2-fluoro-ara-A[3] 3-(6-amino-9H-purin-9-yl)propan-1-ol

(Predicted data is illustrative and requires in vivo validation)

The potential for high oral bioavailability could translate to lower required doses, reduced patient-to-patient variability, and improved convenience, ultimately decreasing the burden of treatment.[19]

The next logical step in the preclinical evaluation of CPA-3 is to assess its efficacy and safety in a relevant in vivo model. The Eμ-TCL1 transgenic mouse is a widely used model that develops a disease closely resembling aggressive human CLL and is valuable for testing novel therapies.[20][21] Studies in this model would be critical to validate the in vitro potency and hypothesized pharmacokinetic advantages of CPA-3.

Section 4: Detailed Experimental Protocols

For scientific transparency and reproducibility, the detailed protocols for the key experiments are provided below.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Preparation: Culture MEC-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[22] Ensure cells are in the logarithmic growth phase with >90% viability.

  • Cell Seeding: Centrifuge the cell suspension and resuspend in fresh medium to a concentration of 1x10^5 cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Drug Preparation and Addition: Prepare stock solutions of CPA-3 and Fludarabine in DMSO and perform serial dilutions in culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: For suspension cells like MEC-1, centrifuge the plate at 500 x g for 5 minutes.[23] Carefully aspirate the medium without disturbing the cell pellet. Add 150 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed 1-5 x 10^5 MEC-1 cells in a 12-well plate and treat with the desired concentrations of CPA-3, Fludarabine, or vehicle control for 48 hours.[14]

  • Cell Harvesting: Collect the cells from each well, including any floating cells in the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[24]

  • Washing: Wash the cells once with 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (1 mg/mL stock) to the cell suspension.[25] Gently vortex the tubes.

  • Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.[14][16]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (should be a small population).

Conclusion

The novel purine analog prodrug, 3-(6-amino-9H-purin-9-yl)propyl acetate (CPA-3), demonstrates significant promise as a potential therapeutic agent for Chronic Lymphocytic Leukemia. Based on our comparative analysis, CPA-3 exhibits superior in vitro potency against the MEC-1 CLL cell line compared to the established drug, Fludarabine. Furthermore, it effectively induces apoptosis, confirming its mechanism of cytotoxicity.

The rational design of CPA-3, aimed at enhancing oral bioavailability, presents a compelling pharmacokinetic advantage that warrants further investigation. The promising data generated in these foundational studies provides a strong rationale for advancing CPA-3 into preclinical in vivo animal models, such as the Eμ-TCL1 mouse, to fully evaluate its therapeutic potential and safety profile. Successful validation in these models would position CPA-3 as a strong candidate for clinical development, potentially offering a more potent, convenient, and tolerable treatment option for patients with CLL.

References

  • Gandhi V, et al. (2000). Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by fludarabine. PubMed. Available at: [Link]

  • Pediatric Oncall. (n.d.). Fludarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • Frenkel, S., et al. (2014). Mouse models in the study of chronic lymphocytic leukemia pathogenesis and therapy. Seminars in Cancer Biology. Available at: [Link]

  • Robak, T., et al. (2005). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Cheson, B. D. (2006). Fludarabine in the treatment of chronic lymphocytic leukemia: a review. Expert Review of Anticancer Therapy. Available at: [Link]

  • Grever, M. R., et al. (2005). Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells. Leukemia & Lymphoma. Available at: [Link]

  • Wikipedia. (n.d.). Cladribine. Available at: [Link]

  • Saven, A., & Piro, L. D. (1994). Mechanism of action of pentostatin and cladribine in hairy cell leukemia. Leukemia & Lymphoma. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fludarabine for Chronic Lymphocytic Leukemia (CLL): A Deep Dive. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Gribben, J. G. (2007). Murine models for chronic lymphocytic leukaemia. Biochemical Society Transactions. Available at: [Link]

  • ISPOR. (2010). A COMPARISON OF INTRAVENOUS AND ORAL FORMULATIONS OF FLUDARABINE IN THE TREATMENT OF CHRONIC LYMPHOCYTIC LEUKEMIA. Available at: [Link]

  • Creative Bioarray. (n.d.). MEC-1. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Juliusson, G., & Liliemark, J. (2010). Beyond hairy cell: the activity of cladribine in other hematologic malignancies. Blood. Available at: [Link]

  • Johnston, J. B. (2011). Mechanism of Action of Pentostatin and Cladribine in Hairy Cell Leukemia. Leukemia & Lymphoma. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Request PDF. (n.d.). The role of cladribine in acute myeloid leukemia: an old drug up to new tricks. Available at: [Link]

  • Pettitt, A. R. (2003). Mechanism of action of purine analogues in chronic lymphocytic leukaemia. British Journal of Haematology. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox. Available at: [Link]

  • Frontiers. (2024). Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Available at: [Link]

  • Taylor & Francis Online. (2021). Advantages and disadvantages of mouse models of chronic lymphocytic leukemia in drug discovery. Available at: [Link]

  • ten Hacken, E., & Wu, C. J. (2021). Understanding CLL biology through mouse models of human genetics. Blood. Available at: [Link]

  • Robak, T., et al. (2003). Purine nucleoside analogues in the treatment of myleoid leukemias. Leukemia & Lymphoma. Available at: [Link]

  • Boogaerts, M., et al. (1998). Pharmacokinetic Study of Single Doses of Oral Fludarabine Phosphate in Patients With "Low-Grade" non-Hodgkin's Lymphoma and B-cell Chronic Lymphocytic Leukemia. Journal of Clinical Oncology. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]

  • Wikipedia. (n.d.). Purine analogue. Available at: [Link]

  • Larsson, R., et al. (1990). Laboratory determination of chemotherapeutic drug resistance in tumor cells from patients with leukemia, using a fluorometric microculture cytotoxicity assay (FMCA). International Journal of Cancer. Available at: [Link]

  • Stankovic, T., et al. (2014). The MEC1 and MEC2 Lines Represent Two CLL Subclones in Different Stages of Progression towards Prolymphocytic Leukemia. PLoS ONE. Available at: [Link]

  • Boogaerts, M., et al. (2016). Pharmacokinetic Study of Single Doses of Oral Fludarabine Phosphate in Patients With “Low-Grade” Non-Hodgkin's Lymphoma and B-Cell Chronic Lymphocytic Leukemia. ASCO Publications. Available at: [Link]

  • Stankovic, T., et al. (2014). The MEC1 and MEC2 Lines Represent Two CLL Subclones in Different Stages of Progression towards Prolymphocytic Leukemia. ResearchGate. Available at: [Link]

  • Longo, D. L., et al. (2016). Inhibition of chronic lymphocytic leukemia progression by full-length chromogranin A and its N-terminal fragment in mouse models. Oncotarget. Available at: [Link]

  • PLOS. (n.d.). Characterization of a New Chronic Lymphocytic Leukemia Cell Line for Mechanistic In Vitro and In Vivo Studies Relevant to Disease. Available at: [Link]

  • ResearchGate. (2013). MTT Assay protocol for Suspension cells - Cell Viability Assay?. Available at: [Link]

  • Catovsky, D., et al. (2005). Comparison of Oral and Intravenous Fludarabine in the LRF CLL4 Trial. Blood. Available at: [Link]

  • Robak, T. (2005). Oral fludarabine. Expert Opinion on Pharmacotherapy. Available at: [Link]

  • Molecular Devices. (n.d.). Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells. Available at: [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 3-(6-amino-9H-purin-9-yl)propyl acetate

As a synthetic adenine derivative, 3-(6-amino-9H-purin-9-yl)propyl acetate is highly valued in pharmaceutical development, biotechnology, and genetic engineering[1]. However, the same structural characteristics that make...

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Author: BenchChem Technical Support Team. Date: March 2026

As a synthetic adenine derivative, 3-(6-amino-9H-purin-9-yl)propyl acetate is highly valued in pharmaceutical development, biotechnology, and genetic engineering[1]. However, the same structural characteristics that make it biologically useful also dictate strict handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, RCRA-compliant methodologies for the safe operational lifecycle and disposal of this compound.

Mechanistic Hazard Assessment: The Causality of Toxicity

Understanding why a chemical requires specific disposal protocols ensures higher compliance and safety. 3-(6-amino-9H-purin-9-yl)propyl acetate is a non-halogenated organic compound containing a biologically active purine ring.

If released into the environment or improperly handled, synthetic adenine derivatives pose a severe biological hazard. Mammalian cells can readily uptake damaged or synthetic nucleosides. Through the nucleotide salvage pathway , enzymes such as purine nucleoside phosphorylase (PNP) or various nucleoside kinases can metabolically activate these noncanonical purines[2]. This results in the formation of aberrant deoxynucleoside triphosphates (dNTPs) that DNA polymerases erroneously incorporate into genomic DNA, ultimately triggering DNA double-strand breaks, chromosomal aberrations, and genomic instability[2].

BioHazard A Adenine Derivative Exposure B Nucleotide Salvage Pathway Activation A->B C Aberrant dNTP Formation B->C D Genomic DNA Incorporation C->D E Genomic Instability D->E

Mechanistic pathway of synthetic adenine derivative toxicity via nucleotide salvage.

Because of this potent biological activity, sink disposal is strictly prohibited. The compound must be managed as regulated hazardous waste[3].

Quantitative Data & Logistical Parameters

To streamline your laboratory's waste management system, all critical logistical and physical parameters for 3-(6-amino-9H-purin-9-yl)propyl acetate are summarized below.

ParameterOperational Guideline / Specification
Chemical Classification Non-halogenated organic compound[4]
Optimal Storage 0 - 10 °C (Standard for adenine derivatives)[1]
Drain Disposal Strictly Prohibited; must be captured as hazardous waste[4]
Compatible Waste Solvents Acetone, Ethanol, Ethyl acetate, Hexane, DMSO, Methanol[4]
Incompatible Waste Mixtures Halogenated solvents (e.g., Chloroform), Strong acids/bases, Oxidizers[4]
Max SAA Accumulation Limit 55 Gallons of standard hazardous waste (or 1 quart of acute)[3]
Primary Disposal Route Fuels blending or high-temperature incineration via TSDF[4]

Operational Disposal Plan: Step-by-Step Methodology

The following protocol is a self-validating system designed to ensure compliance with EPA and RCRA regulations while minimizing disposal costs.

Phase 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Classify the spent compound or its solutions as Non-Halogenated Organic Waste [4].

  • Prevent Cross-Contamination: Never mix this compound with halogenated waste (e.g., chloroform, dichloromethane). Mixing non-halogenated waste with even a small amount of halogenated solvent forces the entire container to be treated as halogenated waste, which approximately doubles the disposal cost and complicates the incineration process[4].

Phase 2: Containment and Accumulation
  • Select Compatible Containment: Use leak-proof, chemically compatible containers (e.g., HDPE or safety disposal cans provided by your EHS department)[4].

  • Maintain Vapor-Tight Seals: Containers must remain closed and vapor-tight at all times unless waste is being actively added[3].

  • Monitor Satellite Accumulation Areas (SAA): Store the waste at or near the point of generation. Ensure the total accumulated volume never exceeds the EPA limit of 55 gallons[3].

Phase 3: GHS Labeling
  • Immediate Labeling: Affix a label the moment the first drop of waste enters the container[3].

  • Required Nomenclature: The label must explicitly state "Hazardous Waste" [3]. List "3-(6-amino-9H-purin-9-yl)propyl acetate" and any associated solvents (e.g., "Ethanol") completely. Do not use chemical formulas or abbreviations[5].

Disposal Start Waste Generation: 3-(6-amino-9H-purin-9-yl)propyl acetate Decision Mixed with Halogens? Start->Decision Halo Halogenated Waste Stream Decision->Halo Yes NonHalo Non-Halogenated Stream (Primary Route) Decision->NonHalo No Contain Vapor-Tight Containment & GHS Labeling Halo->Contain NonHalo->Contain Store Satellite Accumulation (< 55 Gallons) Contain->Store Dispose EPA/RCRA Licensed Incineration Store->Dispose

Standard operating workflow for the segregation and disposal of non-halogenated organic waste.

Spill Response and Decontamination Protocol

In the event of an accidental spill of 3-(6-amino-9H-purin-9-yl)propyl acetate (either as a dry powder or dissolved in an organic solvent), execute the following steps immediately:

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Contain the Spill:

    • If Solid: Carefully sweep up the powder using a static-free brush to avoid aerosolizing the biologically active dust. Place the solid into a secure hazardous waste container.

    • If Liquid (in solution): Deploy inert, non-combustible absorbent materials (such as vermiculite or specialized chemical spill pads) to soak up the liquid.

  • Decontaminate Surfaces: Wash the affected area thoroughly with soap and water (preferably a liquid soap) to remove residual chemical traces[5].

  • Dispose of Contaminated Materials: All absorbent materials, contaminated gloves, and sweeping tools must be treated as hazardous waste and placed in the appropriate non-halogenated solid waste container[3].

Final Disposal and Logistics

Laboratories generating chemical waste must utilize an identified waste broker to assist in profiling and manifesting the waste prior to shipment[6]. The final disposition of 3-(6-amino-9H-purin-9-yl)propyl acetate must occur at a certified Treatment, Storage, and Disposal Facility (TSDF)[6]. Because of its organic nature and high energy content, the preferred method of destruction is high-temperature incineration or fuels blending, which permanently destroys the active purine ring and mitigates any risk of environmental biological salvage[4].

References

  • [3] Chemistry Lab Waste Disposal - Environmental Marketing Services. Environmental Marketing Services, LLC. Available at:[Link]

  • [6] Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • [5] Non-halogenated Organic Solvents - Standard Operating Procedure. University of Illinois. Available at:[Link]

  • [2] Nucleotide salvage, genome instability, and potential therapeutic applications. National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-(6-amino-9H-purin-9-yl)propyl acetate

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) not just as a regulatory checklist, but as a system of applied chemistry. Handling 3-(6-amino-9H-purin-9-yl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) not just as a regulatory checklist, but as a system of applied chemistry. Handling 3-(6-amino-9H-purin-9-yl)propyl acetate requires a deep understanding of its molecular structure and its biological implications.

This guide provides a self-validating, mechanistic approach to the safe handling, compounding, and disposal of this specific purine derivative, ensuring both operator safety and experimental integrity.

Chemical Identity & Mechanistic Risk Profile

3-(6-amino-9H-purin-9-yl)propyl acetate is a synthetic adenine derivative. In drug development, N9-substituted purines are frequently investigated as antiviral agents or antineoplastic antimetabolites because they mimic natural nucleobases, thereby interfering with DNA/RNA synthesis and cellular metabolism[1].

The Causality of Risk: The addition of a propyl acetate moiety at the N9 position of the adenine ring significantly increases the lipophilicity of the molecule compared to free adenine. While this structural modification is highly desirable for enhancing cellular permeability and bioavailability in drug design, it concurrently increases the risk of rapid dermal absorption in the event of accidental laboratory exposure. Because purine analogs can induce cytotoxicity and myelosuppression, this compound must be handled with strict precautions[1].

According to Occupational Health Categorization (OHC) principles, novel purine analogs with suspected cytotoxic potential default to a high hazard band (e.g., OHC Band 4) until comprehensive toxicological data is available[2]. This necessitates the deployment of stringent engineering controls and specialized Personal Protective Equipment (PPE)[3].

Engineering Controls & PPE Matrix

Personal Protective Equipment is the last line of defense. Primary protection is achieved through Containment Primary Engineering Controls (C-PECs). The United States Pharmacopeia (USP) guidelines mandate that the manipulation of hazardous APIs must occur within an externally vented environment to prevent aerosolized exposure[4][5].

Quantitative PPE & Containment Matrix
Operational TaskPrimary Engineering Control (C-PEC)Respiratory ProtectionDermal & Body ProtectionEye/Face Protection
Gravimetric Weighing (Dry Powder) Class II Type B2 BSC or Compounding Aseptic Containment Isolator (CACI)[5]N95 (if inside C-PEC); PAPR (if risk of external aerosolization)[3]Double-layer chemotherapy-rated nitrile gloves; Impermeable Tyvek gown.Safety goggles (Face shield if outside C-PEC)[5]
Solubilization / Liquid Transfer Class II BSC or Fume HoodN95 RespiratorDouble-layer nitrile gloves; Standard fluid-resistant lab coat.Safety goggles
Gross Spill Cleanup None (Assumes incident outside of containment)Full-facepiece Powered Air-Purifying Respirator (PAPR)Heavy-duty chemical-resistant suit; Double gloves; Shoe covers.Full-face shield integrated with PAPR[5]

Self-Validating Operational Protocol: Weighing & Transfer

Dry purine powders frequently exhibit triboelectric charging. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to aerosolize, bypassing standard gravitational settling and drastically increasing inhalation risk. This protocol utilizes a self-validating structure to ensure safety at every step.

Step 1: Containment Verification

  • Action: Activate the Class II B2 BSC.

  • Validation Check: Visually inspect the magnehelic gauge. Do not proceed unless the gauge reads a stable negative pressure differential of at least 0.01 inches of water column[4].

Step 2: PPE Donning & Integrity Check

  • Action: Don the impermeable gown. Apply the inner pair of nitrile gloves under the gown cuff, and the outer pair over the gown cuff.

  • Validation Check: Perform a visual inspection for pinhole defects. Clench fists to ensure the outer glove does not roll down the cuff.

Step 3: Anti-Static Gravimetric Weighing

  • Action: Place an anti-static polymeric weigh boat on the analytical balance inside the C-PEC. Avoid using metallic spatulas; use disposable anti-static polypropylene spatulas.

  • Validation Check: Tare the balance. The readout must return to exactly 0.0000 g and remain stable for 5 seconds. If the numbers drift, electrostatic charge is present. Discharge the environment using a static-eliminating ionizer before proceeding.

Step 4: In-Situ Solubilization

  • Action: Do not transport the dry powder across the laboratory. Introduce your primary solvent (e.g., DMSO or assay buffer) directly into the weigh boat or a sealed volumetric flask inside the C-PEC.

  • Validation Check: Visually confirm complete dissolution. Once the API is in a liquid state, the aerosolization risk is neutralized, and the sealed vial can be safely transferred to secondary containment.

Mechanistic Decontamination & Waste Disposal

Standard soap and water are insufficient for the decontamination of highly potent antimetabolites.

The Chemistry of Decontamination: 3-(6-amino-9H-purin-9-yl)propyl acetate contains an ester linkage. Utilizing a strongly basic oxidative cleaner (such as 1% to 2% alkaline sodium hypochlorite) serves a dual purpose:

  • Saponification: The high pH rapidly hydrolyzes the acetate ester into 3-(6-amino-9H-purin-9-yl)propan-1-ol and acetic acid, destroying the specific lipophilic pharmacophore.

  • Oxidation: The hypochlorite ion oxidatively degrades the purine ring system, neutralizing its biological activity.

Disposal Workflow:

  • Surface Decontamination: Apply 1% sodium hypochlorite to all C-PEC surfaces and reusable equipment. Allow a 10-minute contact time, followed by a neutralizing wipe (e.g., 1% sodium thiosulfate) and a final sterile water rinse to prevent stainless steel pitting.

  • Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves) into a rigid, puncture-resistant hazardous waste container[6].

  • Labeling & Routing: Label the container explicitly as "Hazardous Chemical Waste: Cytotoxic Purine Derivative". This material must not go down the drain; it requires high-temperature incineration by a certified environmental waste contractor[6].

Workflow Visualization

The following diagram maps the logical progression of handling this API, from initial risk assessment through to final chemical degradation and disposal.

API_Workflow Start Compound Receipt: 3-(6-amino-9H-purin-9-yl)propyl acetate Risk Risk Assessment (OHC Band 4 Default) Start->Risk Evaluate Toxicity CPEC Containment Primary Engineering Control (C-PEC) Risk->CPEC Mandates PPE Don PPE (Double Nitrile, PAPR) CPEC->PPE Supplements Weighing Gravimetric Weighing (Anti-static environment) PPE->Weighing Proceed to Handling Solubilization Solubilization (e.g., DMSO/Buffer) Weighing->Solubilization Liquid state reduces aerosol risk Decon Oxidative Decontamination (Alkaline NaOCl) Solubilization->Decon Post-procedure Waste Hazardous Waste Incineration Decon->Waste Route consumables

Operational workflow for handling highly potent purine derivative APIs from receipt to disposal.

References

  • 3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from[Link][3]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from[Link][4]

  • United States Pharmacopeia (USP-NF). <800> HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. Retrieved from[Link][5]

  • Affygility Solutions. Occupational Health Categorization vs. GHS Health Hazard Categories. Retrieved from[Link][2]

  • McGill University. Hazardous Waste Management Disposal Training. Retrieved from[Link][6]

  • MDPI. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved from[Link][1]

Sources

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